Product packaging for 1,2-Bis(2-chloroethoxy)ethane(Cat. No.:CAS No. 27252-69-3)

1,2-Bis(2-chloroethoxy)ethane

Cat. No.: B7723579
CAS No.: 27252-69-3
M. Wt: 187.06 g/mol
InChI Key: AGYUOJIYYGGHKV-UHFFFAOYSA-N
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Description

1,2-Bis(2-chloroethoxy)ethane (CAS 112-26-5), also known as triethylene glycol dichloride, is a halogenated ether with the molecular formula C~6~H~12~Cl~2~O~2~ and a molecular weight of 187.06 g/mol . This compound serves as a versatile building block in modern organic synthesis. Its primary research value lies in its role as a key precursor for the synthesis of macrocyclic crown ethers, most notably as a starting material in the multi-step preparation of 4,13-diaza-18-crown-6, a critical host molecule in supramolecular chemistry . The mechanism of action for this application involves nucleophilic substitution, where the chlorine atoms are displaced by nitrogen nucleophiles such as benzylamine to form diaza-crown ether structures with high yield and efficiency . Beyond crown ether synthesis, this chemical is employed as a pharmaceutical intermediate and as an effective solvent and extractant for hydrocarbons and oils due to its properties as a colorless liquid . It is typically synthesized via the reaction of triethylene glycol with chlorinating agents like thionyl chloride . Researchers should note that this product is For Research Use Only and is not intended for diagnostic or therapeutic use. Proper handling procedures should be followed as indicated in the Safety Data Sheet.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12Cl2O2 B7723579 1,2-Bis(2-chloroethoxy)ethane CAS No. 27252-69-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-bis(2-chloroethoxy)ethane
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InChI

InChI=1S/C6H12Cl2O2/c7-1-3-9-5-6-10-4-2-8/h1-6H2
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InChI Key

AGYUOJIYYGGHKV-UHFFFAOYSA-N
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Canonical SMILES

C(COCCCl)OCCCl
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Molecular Formula

C6H12Cl2O2
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Related CAS

27252-69-3
Record name Poly(oxy-1,2-ethanediyl), α-(2-chloroethyl)-ω-(2-chloroethoxy)-
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DSSTOX Substance ID

DTXSID8047000
Record name 1,2-Bis(2-chloroethoxy)ethane
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Molecular Weight

187.06 g/mol
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Physical Description

Colorless liquid; [HSDB]
Record name 1,2-Bis(2-chloroethoxy)ethane
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Boiling Point

241.3 °C
Record name 1,2-BIS(2-CHLOROETHOXY)ETHANE
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Flash Point

250 °F; 121 °C (OPEN CUP)
Record name 1,2-BIS(2-CHLOROETHOXY)ETHANE
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Solubility

Soluble in carbon tetrachloride, In water, 18,900 mg/l @ 20 °C
Record name 1,2-BIS(2-CHLOROETHOXY)ETHANE
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Density

1.1974 @ 20 °C/20 °C
Record name 1,2-BIS(2-CHLOROETHOXY)ETHANE
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Vapor Pressure

0.06 [mmHg], 0.06 mm Hg @ 20 °C
Record name 1,2-Bis(2-chloroethoxy)ethane
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Impurities

Acidity as HCl, 0.01% by wt, max
Record name 1,2-BIS(2-CHLOROETHOXY)ETHANE
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Color/Form

Colorless liquid

CAS No.

112-26-5
Record name 1,2-Bis(2-chloroethoxy)ethane
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Record name Ethane, 1,2-bis(2-chloroethoxy)-
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Record name 1,2-Bis(2-chloroethoxy)ethane
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Record name TRIGLYCOL DICHLORIDE
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Melting Point

FP: -31.5 °C
Record name 1,2-BIS(2-CHLOROETHOXY)ETHANE
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Foundational & Exploratory

1,2-Bis(2-chloroethoxy)ethane physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 1,2-Bis(2-chloroethoxy)ethane

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (CAS No. 112-26-5), a versatile chemical intermediate. The document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's characteristics, including its synthesis, physicochemical properties, and key applications. This guide emphasizes the practical implications of these properties in a laboratory and industrial setting, offering detailed experimental protocols and safety information to ensure proficient and safe handling.

Introduction

This compound, also known by synonyms such as Triethylene Glycol Dichloride and Di(2-chloroethyl) Cellosolve, is a chlorinated ether with significant utility in organic synthesis.[1][2] Its bifunctional nature, characterized by two reactive chloroethyl groups, makes it a valuable building block for the synthesis of more complex molecules.[2] This compound serves as a crucial intermediate in the pharmaceutical and agrochemical industries.[2] In the realm of drug development, its structural framework is incorporated into various active pharmaceutical ingredients (APIs).[2] Furthermore, it finds applications in the synthesis of resins, insecticides, and as a solvent for hydrocarbons and oils.[3][4] Understanding the physical properties of this compound is paramount for its effective use in these fields, from optimizing reaction conditions to ensuring safe handling and storage.

Chemical Identity and Molecular Structure

A clear identification of a chemical compound is the foundation of any scientific investigation. The following provides the key identifiers and structural information for this compound.

  • IUPAC Name: this compound[3]

  • CAS Number: 112-26-5[1][3]

  • Molecular Formula: C₆H₁₂Cl₂O₂[1][3]

  • Molecular Weight: 187.06 g/mol [1][3]

  • Synonyms: Triethylene glycol dichloride, Triglycol dichloride, 1,8-Dichloro-3,6-dioxaoctane, Di(2-chloroethyl) cellosolve, Ethylene glycol bis(2-chloroethyl) ether[1][2][5]

  • Canonical SMILES: C(COCCCl)OCCCl[6]

  • InChI Key: AGYUOJIYYGGHKV-UHFFFAOYSA-N

Physicochemical Properties

The physical properties of a compound dictate its behavior under various conditions and are critical for designing experiments, developing formulations, and ensuring process safety. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Appearance Colorless to pale yellow liquid[2][6]
Boiling Point 235 °C[1][7][8]
Melting Point -31.5 °C to -31 °C[2][3][8]
Density 1.197 g/mL at 25 °C[2][7][8]
Refractive Index (n20/D) 1.461[2][7][8]
Flash Point 121 °C (249.8 °F) - closed cup
Vapor Pressure 0.06 mmHg[3]
Water Solubility Insoluble[6][7]
Solubility in Organic Solvents Soluble in ethanol, ether, and carbon tetrachloride[3][6]
In-Depth Analysis of Physical Properties
  • Appearance: The clear, colorless to pale yellow appearance of this liquid is an initial indicator of its purity.[2][6][7] Any significant deviation in color may suggest the presence of impurities.

  • Boiling Point: With a high boiling point of 235 °C, this compound is not highly volatile under standard laboratory conditions, which simplifies its handling.[1][8] This property is crucial for its purification by distillation.

  • Melting Point: The low melting point of approximately -31 °C ensures that it remains in a liquid state under most storage and reaction conditions.[2][3][8]

  • Density: A density of 1.197 g/mL at 25 °C indicates that it is denser than water.[2][7][8] This is an important consideration for aqueous workups, as it will form the lower layer.

  • Solubility: Its insolubility in water and solubility in common organic solvents like ethanol and ether are typical for a molecule of its structure and are key for designing extraction and purification procedures.[3][6][7]

  • Vapor Pressure: The low vapor pressure of 0.06 mmHg further confirms its low volatility and reduces inhalation exposure risk during handling at ambient temperatures.[3]

Spectroscopic Data

For the unambiguous identification and characterization of this compound, various spectroscopic techniques are employed. Spectroscopic data for this compound are available in public databases.

  • Infrared (IR) Spectroscopy: IR spectra are available and can be used to identify the characteristic C-O-C (ether) and C-Cl (chloroalkane) functional groups.[3][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR data is available for confirming the molecular structure.[6]

  • Mass Spectrometry (MS): Mass spectral data can be used to determine the molecular weight and fragmentation pattern of the molecule.[5][6]

Synthesis and Purification

The most common and efficient method for synthesizing this compound is through the chlorination of triethylene glycol using thionyl chloride in the presence of a base like pyridine to act as an acid scavenger.[1][9]

Experimental Protocol for Synthesis

This protocol describes a laboratory-scale synthesis of this compound with a reported yield of up to 91%.[1]

Materials:

  • Triethylene glycol

  • Pyridine

  • Thionyl chloride

  • Dioxane

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask with a reflux condenser and dropping funnel

  • Heating mantle

  • Stir plate and stir bar

Procedure:

  • In a round-bottom flask, dissolve one mole of triethylene glycol and three moles of pyridine in 500 mL of dioxane.[1]

  • Heat the mixture to 80 °C with stirring.[1]

  • Slowly add 2.2 moles of thionyl chloride dropwise over 2-3 hours, maintaining the temperature at 80 °C.[1]

  • After the addition is complete, continue to heat the reaction mixture at 80 °C for an additional 5-6 hours.[1]

  • Cool the mixture to room temperature and remove the dioxane by distillation.[1]

  • To the residue, add ethyl acetate and stir for 30 minutes.[9]

  • Filter the mixture to remove the pyridinium salt.[9]

  • Wash the ethyl acetate filtrate with water.[9]

  • Dry the ethyl acetate layer over anhydrous sodium sulfate.[9]

  • Evaporate the ethyl acetate to obtain the crude product.

  • Purify the product by vacuum distillation.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product TEG Triethylene Glycol Reaction Reaction in Dioxane at 80°C TEG->Reaction Pyridine Pyridine Pyridine->Reaction SOCl2 Thionyl Chloride SOCl2->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Cooling & Quenching Purification Distillation Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: Workflow for the synthesis of this compound.

Experimental Determination of Physical Properties

Accurate determination of physical properties is crucial for quality control and research applications. Below are generalized protocols for measuring key physical properties of liquid compounds like this compound.

Standard Operating Procedures
  • Boiling Point Determination (Distillation Method):

    • Place a small volume of the sample in a distillation flask with a few boiling chips.

    • Insert a thermometer so that the top of the bulb is level with the side arm of the distillation apparatus.

    • Heat the flask gently.

    • Record the temperature at which the liquid is actively boiling and the vapor is condensing on the thermometer bulb. This temperature is the boiling point.

  • Density Measurement (Pycnometer Method):

    • Weigh a clean, dry pycnometer (specific gravity bottle) of a known volume.

    • Fill the pycnometer with the sample, ensuring there are no air bubbles, and weigh it again.

    • The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

  • Refractive Index Measurement (Abbe Refractometer):

    • Calibrate the Abbe refractometer with a standard of known refractive index.

    • Place a few drops of the sample on the prism of the refractometer.

    • Close the prism and allow the temperature to equilibrate (typically 20 °C).

    • Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

    • Read the refractive index from the scale.

Physical Property Characterization Workflow

PropertyCharacterization cluster_measurements Physical Property Measurements Sample Pure Sample of This compound BP Boiling Point Determination Sample->BP Density Density Measurement Sample->Density RI Refractive Index Measurement Sample->RI Data Collected Data BP->Data Density->Data RI->Data Analysis Data Analysis and Comparison to Literature Data->Analysis Report Final Report Analysis->Report

Caption: General workflow for physical property characterization.

Safety and Handling

This compound is classified as toxic if swallowed and may cause serious eye damage.[1][10] It is also harmful in contact with skin and may cause skin and respiratory irritation.[3][11][10]

  • Hazard Statements: H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[3][10]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.[10]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]

    • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[11][10]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[6]

Applications in Research and Development

The utility of this compound in research and development is primarily due to its role as a versatile bifunctional linker.

  • Pharmaceutical Intermediate: It is a key building block in the synthesis of various pharmaceutical compounds.[1][2] Its flexible yet defined chain length and reactive termini allow for its incorporation into larger, more complex molecules with potential therapeutic activity.[2]

  • Organic Synthesis: It is used in the synthesis of macrocyclic and spirocyclic compounds.[1] The two chloro groups can undergo nucleophilic substitution reactions, making it a useful reagent for introducing an ethylene glycol-based linker. For example, it has been used in the synthesis of imidazolium-based ionic liquids.[7][12]

  • Other Industrial Uses: Beyond pharmaceuticals, it is used in water treatment as a purifier and in the formulation of floor cleaning chemicals and disinfectants.[2][12]

Conclusion

This compound is a chemical of significant industrial and research importance. Its well-defined physical properties, including a high boiling point, low melting point, and specific solubility profile, are crucial for its application in organic synthesis, particularly in the pharmaceutical industry. A thorough understanding of its properties, coupled with safe handling practices and appropriate experimental protocols, enables researchers and developers to effectively utilize this versatile compound in the creation of novel molecules and materials.

References

Synonyms for 1,2-Bis(2-chloroethoxy)ethane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,2-Bis(2-chloroethoxy)ethane for Researchers and Drug Development Professionals

Introduction

This compound, a chlorinated ether, is a versatile chemical compound with significant applications in organic synthesis and as an intermediate in the pharmaceutical and agrochemical industries.[1][2] Its bifunctional nature, characterized by two reactive chloroethyl groups, makes it a valuable building block for the construction of more complex molecular architectures, including macrocycles and ionic liquids.[1][3] This guide provides a comprehensive overview of this compound, encompassing its chemical identity, physicochemical properties, synthesis, applications, and safety considerations, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Synonyms

This compound is systematically named 1-chloro-2-[2-(2-chloroethoxy)ethoxy]ethane according to IUPAC nomenclature.[4] However, it is commonly known by a variety of synonyms and trade names in industrial and academic settings. Establishing a clear understanding of these alternative names is crucial for effective literature searching and chemical sourcing.

Identifier Value Source(s)
IUPAC Name 1-Chloro-2-[2-(2-chloroethoxy)ethoxy]ethane[4]
CAS Number 112-26-5[1][2][3][5]
Molecular Formula C6H12Cl2O2[1][3][5]
Molecular Weight 187.06 g/mol [1][3]
Synonyms Triethylene glycol dichloride; Triglycol dichloride; 1,8-Dichloro-3,6-dioxaoctane; Ethylene glycol bis(2-chloroethyl) ether; Di(2-chloroethyl) cellosolve; Bis(2-chloroethoxy)ethane[2][3][4][6]
Trade Name MALLAK TGDC[3]
EC Number 203-952-7[4]
Beilstein/REAXYS 506177

Physicochemical Properties

The utility of this compound in various synthetic applications is largely dictated by its physical and chemical properties. It is a colorless to pale yellow liquid under standard conditions and is combustible.[7][8]

Property Value Source(s)
Appearance Colorless to pale yellow liquid[2][3][8]
Boiling Point 235 °C[1][3][5][7]
Melting Point -32 °C to -31 °C[2][3][4]
Density 1.197 g/mL at 25 °C[2][5][7]
Flash Point 121 °C (250 °F)[2][3][4]
Refractive Index 1.461 (at 20 °C)[2][3][7]
Solubility Insoluble in water; Soluble in organic solvents like carbon tetrachloride.[3][4][7][8]
Stability Stable under normal temperatures and pressures.[3]

Synthesis and Mechanistic Considerations

The primary industrial synthesis of this compound involves the nucleophilic substitution of the hydroxyl groups of triethylene glycol with a chlorinating agent.[1] A common and efficient method utilizes thionyl chloride (SOCl₂) in the presence of a base like pyridine to neutralize the HCl byproduct.[1][9]

Synthetic Protocol: Chlorination of Triethylene Glycol

This protocol describes a laboratory-scale synthesis of this compound with a reported yield of up to 91%.[1][9]

Step 1: Reaction Setup

  • In a well-ventilated fume hood, dissolve one mole of triethylene glycol and three moles of pyridine in 500 mL of dioxane in a suitable reaction flask equipped with a stirrer, condenser, and dropping funnel.

  • Heat the mixture to 80 °C.

Step 2: Addition of Thionyl Chloride

  • Slowly add 2.2 moles of thionyl chloride dropwise to the heated reaction mixture over a period of 2-3 hours, maintaining the temperature at 80 °C.

Step 3: Reaction Completion

  • After the addition is complete, continue to heat the mixture at 80 °C for an additional 5-6 hours to ensure the reaction goes to completion.[1]

Step 4: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Remove the dioxane solvent by distillation.

  • Add ethyl acetate to the residue and stir for 30 minutes to precipitate the pyridinium salt, which is then removed by filtration.[9]

  • Wash the ethyl acetate filtrate with water.

  • Dry the organic layer over anhydrous sodium sulfate and then evaporate the solvent to yield the crude product.

  • Further purification can be achieved by vacuum distillation.

Experimental Workflow Diagram

Synthesis_Workflow A 1. Dissolve Triethylene Glycol and Pyridine in Dioxane B 2. Heat to 80°C A->B Heating C 3. Add Thionyl Chloride (2-3 hours) B->C Maintain Temp D 4. React for 5-6 hours at 80°C C->D Reaction E 5. Cool and Distill off Dioxane D->E Work-up F 6. Extract with Ethyl Acetate and Filter E->F G 7. Wash, Dry, and Evaporate Solvent F->G H 8. Purified this compound G->H Purification

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in various chemical syntheses.[1][7] Its bifunctional nature allows it to act as a linker in the synthesis of more complex molecules.

  • Pharmaceutical Intermediate: It is a key building block in the synthesis of active pharmaceutical ingredients (APIs), including antibiotics, antitumor, and antiviral drugs.[2][3][10] Its structure can be modified to produce new drugs with specific pharmacological activities.[10]

  • Agrochemical Synthesis: In the pesticide industry, it is used as a precursor for various insecticides, fungicides, and herbicides.[2][10]

  • Macrocyclic and Spirocyclic Synthesis: The flexible ethylene glycol chain and reactive terminal chlorides make it a versatile linker in the synthesis of macrocyclic and spirocyclic compounds.[1]

  • Ionic Liquid Synthesis: It has been utilized in the synthesis of certain ionic liquids.[1] For example, it is used to synthesize 1,1′-[1,2-ethanediylbis(oxy-1,2-ethanediyl)]bis[3-methyl-1H-imidazolium-1-yl] chloride.[3][7]

  • Other Industrial Uses: It also finds applications in water treatment as a purifier chemical and in floor cleaning or disinfectant formulations.[2][3] It can also be used as a solvent for hydrocarbons and oils.[4][7]

Analytical Characterization

The identity and purity of this compound can be confirmed using a variety of analytical techniques:

  • Gas Chromatography (GC): Purity is often determined by GC.[3]

  • Spectroscopic Methods:

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups.[4]

    • Mass Spectrometry (MS): For molecular weight determination and structural elucidation.[4][11]

Safety and Handling

This compound is classified as toxic if swallowed and harmful in contact with skin.[1][12] It can cause serious eye damage.[1][13]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves, and eye/face protection.[12][14]

  • Handling: Handle in a well-ventilated area. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols. Use non-sparking tools to prevent fire from electrostatic discharge.[12]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.[12][14]

  • First Aid:

    • If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[12]

    • If on Skin: Wash with plenty of soap and water. Call a poison center or doctor if you feel unwell.[12]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]

Conclusion

This compound is a chemical intermediate of significant value to the research and development community, particularly in the pharmaceutical and agrochemical sectors. Its well-defined synthesis, versatile reactivity, and broad range of applications make it an important tool for synthetic chemists. A thorough understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in the laboratory and in industrial processes.

References

An In-depth Technical Guide to the Synthesis of Triethylene Glycol Dichloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Triethylene glycol dichloride (1,2-bis(2-chloroethoxy)ethane) is a bifunctional alkylating agent of significant interest to researchers, scientists, and drug development professionals. Its flexible, hydrophilic triethylene glycol backbone, capped with reactive chloride termini, makes it a valuable linker and building block in the synthesis of more complex molecules. The terminal chlorine atoms serve as excellent leaving groups in nucleophilic substitution reactions, allowing for the facile introduction of a wide array of functional groups. This guide provides a comprehensive overview of the primary synthetic routes to triethylene glycol dichloride, with a focus on the underlying chemical principles, detailed experimental protocols, and practical considerations for its successful synthesis and purification.

Physicochemical Properties and Identification

A summary of the key physicochemical properties of triethylene glycol dichloride is presented below for quick reference.

PropertyValue
CAS Number 112-26-5[1][2][3]
Molecular Formula C6H12Cl2O2[1][3]
Molecular Weight 187.06 g/mol [1]
Appearance Colorless liquid
Boiling Point 235 °C (lit.)[1]
Density 1.197 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.461 (lit.)[1]

Core Synthesis Methodologies

The synthesis of triethylene glycol dichloride is predominantly achieved through the chlorination of triethylene glycol. The choice of chlorinating agent and reaction conditions significantly influences the yield, purity, and scalability of the process. This guide will focus on the two most prevalent methods: chlorination with thionyl chloride and with phosphorus trichloride.

Method 1: Chlorination using Thionyl Chloride (SOCl₂)

The reaction of triethylene glycol with thionyl chloride is a widely employed and effective method for the synthesis of triethylene glycol dichloride. This reaction is valued for its efficiency and the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the oxygen atom of the hydroxyl group in triethylene glycol attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and the subsequent loss of a proton to form a chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbon atom attached to the chlorosulfite group in an Sₙ2 reaction, leading to the formation of the alkyl chloride and the release of sulfur dioxide and a chloride ion. This process occurs at both hydroxyl termini of the triethylene glycol molecule.

G TEG HO-(CH₂CH₂O)₂-CH₂CH₂-OH (Triethylene Glycol) Intermediate HO-(CH₂CH₂O)₂-CH₂CH₂-O-S(O)Cl (Chlorosulfite Intermediate) TEG->Intermediate + SOCl₂ SOCl2 SOCl₂ (Thionyl Chloride) Product Cl-(CH₂CH₂O)₂-CH₂CH₂-Cl (Triethylene Glycol Dichloride) Intermediate->Product + Cl⁻ - SO₂ Byproducts SO₂ + HCl Intermediate->Byproducts

Caption: Reaction pathway for the synthesis of triethylene glycol dichloride using thionyl chloride.

Experimental Protocol: Laboratory Scale Synthesis

This protocol outlines a typical laboratory-scale synthesis of triethylene glycol dichloride using thionyl chloride, often with a catalyst to facilitate the reaction and scavenge the HCl byproduct.

Materials:

  • Triethylene glycol

  • Thionyl chloride (SOCl₂)

  • Pyridine (or other suitable base like benzyltriethylammonium chloride)[1][4]

  • Anhydrous dioxane (or other suitable solvent)[1]

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, reflux condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 mole of triethylene glycol and 3 moles of pyridine in 500 mL of anhydrous dioxane.[1][5]

  • Addition of Thionyl Chloride: Heat the mixture to 80 °C.[1][5] Slowly add 2.2 moles of thionyl chloride dropwise from the dropping funnel over a period of 2-3 hours while maintaining the temperature at 80 °C.[1][5] The reaction is exothermic, and slow addition is crucial to control the reaction rate and prevent excessive fuming.

  • Reaction Completion: After the addition is complete, continue to heat the reaction mixture at 80 °C for an additional 5-6 hours to ensure the reaction goes to completion.[1][5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Distill off the dioxane under reduced pressure.

    • Add ethyl acetate to the residue and stir for 30 minutes.[5]

    • Filter off the pyridinium salt precipitate.[5]

    • Wash the filtrate with water to remove any remaining pyridinium salts.

    • Dry the organic layer over anhydrous sodium sulfate.[5]

  • Purification:

    • Evaporate the ethyl acetate under reduced pressure.

    • The crude product can be further purified by vacuum distillation to yield pure triethylene glycol dichloride.[6]

Note on Catalysts: While pyridine is commonly used, other catalysts such as benzyltriethylammonium chloride have also been shown to be effective, potentially offering milder reaction conditions.[4]

Safety Considerations for Thionyl Chloride

Thionyl chloride is a corrosive and toxic compound that reacts violently with water, releasing hazardous gases such as sulfur dioxide and hydrogen chloride.[7] It is crucial to handle this reagent with extreme caution in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (neoprene or PVC), safety goggles, a face shield, and a lab coat.[7]

  • Handling: All manipulations should be carried out in a certified chemical fume hood.[7] Ensure all glassware is thoroughly dried before use to prevent violent reactions with any residual water.

  • Storage: Store thionyl chloride in a cool, dry, and well-ventilated area away from water and incompatible materials.[7]

  • Waste Disposal: Dispose of thionyl chloride waste and contaminated materials as hazardous waste according to institutional and local regulations.[7]

Method 2: Chlorination using Phosphorus Trichloride (PCl₃)

An alternative method for the synthesis of triethylene glycol dichloride involves the use of phosphorus trichloride as the chlorinating agent. This method can also provide good yields of the desired product.

Reaction Mechanism

Similar to the reaction with thionyl chloride, the synthesis with phosphorus trichloride proceeds through a nucleophilic substitution. The hydroxyl group of triethylene glycol attacks the phosphorus atom of PCl₃, leading to the formation of a phosphite intermediate and the release of HCl. A subsequent nucleophilic attack by a chloride ion on the carbon atom attached to the oxygen displaces the phosphite group, yielding the chlorinated product. This process is repeated for the second hydroxyl group.

G TEG HO-(CH₂CH₂O)₂-CH₂CH₂-OH (Triethylene Glycol) Intermediate Complex Phosphite Intermediates TEG->Intermediate + PCl₃ PCl3 PCl₃ (Phosphorus Trichloride) Product Cl-(CH₂CH₂O)₂-CH₂CH₂-Cl (Triethylene Glycol Dichloride) Intermediate->Product + Cl⁻ Byproduct H₃PO₃ Intermediate->Byproduct

Caption: Simplified reaction scheme for the synthesis of triethylene glycol dichloride using phosphorus trichloride.

Experimental Protocol: Laboratory Scale Synthesis

The following protocol is based on a patented procedure for the synthesis of triethylene glycol dichloride using phosphorus trichloride.[6]

Materials:

  • Triethylene glycol

  • Phosphorus trichloride (PCl₃)

  • Dimethylformamide (DMF) (optional, as a catalyst)[6]

  • Anhydrous hydrogen chloride (gas)

  • Standard laboratory glassware for anhydrous reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask fitted with a mechanical stirrer, a dropping funnel, and a condenser, place 1.5 moles of triethylene glycol and a catalytic amount of dimethylformamide (e.g., 5 mole percent based on the glycol).[6]

  • Addition of Phosphorus Trichloride: Heat the mixture to 70 °C.[6] Add 1.05 moles of phosphorus trichloride dropwise from the dropping funnel over a period of one hour.[6]

  • Hydrochlorination: After the addition is complete, introduce anhydrous hydrogen chloride gas into the reaction mixture while heating to 150 °C. Maintain this temperature and the flow of HCl for four hours.[6] During this time, some of the product may distill over.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Combine the reaction mixture with any distillate collected during the hydrochlorination step.

  • Purification:

    • The product can be isolated by vacuum distillation. A typical procedure involves stripping the crude product at reduced pressure (e.g., 2.0 mm Hg) to a pot temperature of 150 °C.[6]

    • The collected distillate, which is the crude triethylene glycol dichloride, is then purified by fractional vacuum distillation.[6]

Safety Considerations for Phosphorus Trichloride

Phosphorus trichloride is a corrosive and toxic liquid that reacts violently with water. It is essential to handle it with the same level of caution as thionyl chloride. Always work in a well-ventilated fume hood and wear appropriate PPE.

Comparison of Synthesis Methods

FeatureThionyl Chloride MethodPhosphorus Trichloride Method
Reagent Thionyl Chloride (SOCl₂)Phosphorus Trichloride (PCl₃)
Byproducts SO₂, HCl (gaseous)Phosphorous acid (H₃PO₃), HCl
Yield Reported up to 94.7%[4]Reported up to 85.1%[6]
Reaction Conditions Typically 60-80 °C, often with a base/catalyst[1][4]Higher temperatures (up to 150 °C) and requires HCl gas[6]
Purification Simplified due to gaseous byproductsRequires careful separation from phosphorous acid
Safety Highly corrosive and water-reactiveHighly corrosive and water-reactive

Synthesis of Higher Polyethylene Glycol Dichlorides

The methodologies described for triethylene glycol dichloride can be extended to the synthesis of dichlorides of higher molecular weight polyethylene glycols (PEGs). The reaction of various PEGs with thionyl chloride has been reported for the preparation of chloro-terminated PEGs.[8] The reaction conditions may need to be adjusted based on the molecular weight and physical properties of the starting PEG. For instance, higher reaction temperatures or longer reaction times might be necessary for higher molecular weight, more viscous PEGs.

Purification and Characterization

Purification:

  • Distillation: Vacuum distillation is the primary method for purifying triethylene glycol dichloride, effectively separating it from unreacted starting materials, catalysts, and non-volatile byproducts.[6]

  • Washing/Extraction: Aqueous washing steps are often employed to remove water-soluble impurities such as salts (e.g., pyridinium hydrochloride).[5]

Characterization:

The identity and purity of the synthesized triethylene glycol dichloride can be confirmed using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy will show characteristic peaks for the different methylene protons in the molecule. The chemical shifts and coupling patterns can confirm the structure.

    • ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum will show the absence of the broad O-H stretching band of the starting triethylene glycol and the presence of C-Cl stretching vibrations.[10]

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.

Conclusion

The synthesis of triethylene glycol dichloride is a well-established process that can be achieved with high yields using common laboratory reagents. The choice between the thionyl chloride and phosphorus trichloride methods will depend on factors such as the desired scale of the reaction, available equipment, and purification strategy. A thorough understanding of the reaction mechanisms and strict adherence to safety protocols are paramount for the successful and safe synthesis of this versatile chemical intermediate. This guide provides the necessary foundational knowledge and practical protocols to enable researchers and drug development professionals to confidently synthesize triethylene glycol dichloride for their specific applications.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,2-Bis(2-chloroethoxy)ethane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: The Analytical Imperative for 1,2-Bis(2-chloroethoxy)ethane

This compound (CAS No. 112-26-5), also known as triethylene glycol dichloride, is a halogenated ether with applications as a solvent and as an intermediate in various chemical syntheses, including pharmaceuticals and resins.[1][2][3] Its molecular structure, C₆H₁₂Cl₂O₂, consists of a central ethylene glycol diether backbone with two chloroethyl termini.[4][5][6] Given its role in synthesis, the unambiguous confirmation of its structure and the assessment of its purity are critical for process control, quality assurance, and regulatory compliance.

This guide provides a comprehensive analysis of the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will move beyond a simple presentation of data, focusing on the causality behind the spectral features and the logic of the experimental protocols. This document is intended for researchers, quality control analysts, and drug development professionals who require a practical, in-depth understanding of this compound's analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a seemingly simple, symmetrical molecule like this compound, NMR provides definitive confirmation of its structure.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

A self-validating NMR experiment requires careful sample preparation and parameter selection to ensure high-resolution data.

Methodology:

  • Sample Preparation: A solution of ~5-10 mg of this compound is prepared in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for ethers and its single, well-characterized residual solvent peak. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Data are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher) to ensure adequate signal dispersion.[7]

  • ¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a 30° pulse angle to allow for rapid acquisition, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon environment. A longer relaxation delay (5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

¹H NMR Spectral Analysis

Due to the molecule's symmetry, the proton NMR spectrum is elegantly simple, exhibiting two distinct signals.

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Hᵃ ~3.75Triplet4H-O-CH₂ -CH₂-Cl
Hᵇ ~3.65Triplet4H-O-CH₂-CH₂ -Cl
Hᶜ ~3.68Singlet4H-O-CH₂ -CH₂ -O-

Note: Specific chemical shifts can vary slightly based on solvent and concentration. The data presented are typical values found in chemical databases.[4]

Interpretation:

  • The spectrum displays three signals, corresponding to the three unique proton environments in the molecule.

  • The signals at approximately 3.75 ppm (Hᵃ ) and 3.65 ppm (Hᵇ ) appear as triplets, which is a direct consequence of spin-spin coupling between the adjacent, non-equivalent methylene groups. The triplet pattern (following the n+1 rule) confirms the -CH₂-CH₂- connectivity.

  • The signal for Hᵃ is further downfield (higher ppm) because these protons are adjacent to an oxygen atom, which is strongly electron-withdrawing.

  • The signal for Hᵇ is slightly upfield relative to Hᵃ but still downfield from typical alkane protons, as they are adjacent to the electronegative chlorine atom.

  • The central methylene protons (Hᶜ ) are chemically equivalent and appear as a singlet at ~3.68 ppm because they do not have any non-equivalent neighboring protons to couple with. The integration value of 4H confirms the presence of the two equivalent central -CH₂- groups.

IR_Workflow start Start: Liquid Sample background Record Background (Clean ATR Crystal) start->background apply_sample Apply 1-2 Drops of Neat Sample to Crystal background->apply_sample acquire Acquire Sample Spectrum (16-32 Scans) apply_sample->acquire process Process Data (Background Subtraction) acquire->process result Final IR Spectrum (Wavenumber vs. Transmittance) process->result MS_Fragmentation cluster_path1 Pathway 1 cluster_path2 Pathway 2 cluster_path3 Pathway 3 parent [Cl-CH₂CH₂-O-CH₂CH₂-O-CH₂CH₂-Cl]⁺˙ m/z 186/188/190 (M⁺˙) f63 [CH₂CH₂Cl]⁺ m/z 63/65 (Base Peak) parent->f63 α-cleavage f93 [CH₂CH₂OCH₂CH₂Cl]⁺ m/z 93/95 parent->f93 C-O cleavage f45 [CH₂CH₂O]⁺ m/z 45 parent->f45 Rearrangement & cleavage

References

An In-depth Technical Guide to the Stability and Degradation of 1,2-Bis(2-chloroethoxy)ethane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I have frequently encountered the need for a comprehensive understanding of the stability and degradation profiles of chemical entities used in research and development. 1,2-Bis(2-chloroethoxy)ethane, a compound with diverse applications as a solvent and an intermediate in the synthesis of resins and pharmaceuticals, is no exception.[1][2] Its utility is intrinsically linked to its stability under various conditions and its ultimate fate in the environment. This guide is designed to provide a deep dive into the core principles governing the stability and degradation of this compound, moving beyond a simple recitation of facts to explain the underlying chemical logic. Our goal is to empower researchers to make informed decisions in experimental design, chemical handling, and environmental impact assessment.

Physicochemical Properties and Intrinsic Stability

A foundational understanding of a molecule's inherent stability begins with its physicochemical properties. This compound is a colorless liquid with a molecular formula of C₆H₁₂Cl₂O₂.[2] Key properties are summarized in the table below.

PropertyValueSource
Molecular Weight 187.06 g/mol [2]
Boiling Point 241.3 °C[1]
Melting Point -31.5 °C[1]
Density 1.1974 g/cm³ at 20 °C[1]
Vapor Pressure 0.06 mmHg at 20 °C[1]
Water Solubility Insoluble[3]
LogP (octanol-water) 1.497 (estimated)

Under standard laboratory conditions, this compound is considered a stable compound.[4] However, its stability is compromised in the presence of strong acids, bases, and oxidizing agents.[5] Upon heating to decomposition, it is expected to release toxic fumes, including hydrogen chloride, carbon monoxide, and carbon dioxide.[2][5]

Degradation Pathways: A Mechanistic Exploration

The degradation of this compound can be broadly categorized into abiotic and biotic pathways. Understanding these pathways is crucial for predicting its environmental fate and persistence.

Abiotic Degradation

Abiotic degradation involves the breakdown of the molecule through non-biological processes such as hydrolysis and photolysis.

The ether linkages in this compound are generally stable to hydrolysis under neutral conditions. However, they can undergo cleavage in the presence of strong acids.[6][7] The reaction proceeds via protonation of the ether oxygen, making the adjacent carbon more susceptible to nucleophilic attack by water.

The likely hydrolysis products are 2-(2-chloroethoxy)ethanol and 2-chloroethanol. Complete hydrolysis would ultimately yield ethylene glycol. While some sources suggest hydrolysis is a primary degradation pathway in water, others indicate it is not expected due to the lack of easily hydrolyzable functional groups under typical environmental pH.[2] This discrepancy can be reconciled by considering the reaction conditions. Significant hydrolysis is unlikely at neutral pH but can be facilitated by acidic conditions.[6][7]

Diagram: Acid-Catalyzed Hydrolysis of this compound

Hydrolysis cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation & Products BCEE This compound Protonated_BCEE Protonated Ether BCEE->Protonated_BCEE + H+ H+ H+ Intermediate Intermediate Protonated_BCEE->Intermediate + H₂O (SN2) H2O H₂O Product1 2-(2-Chloroethoxy)ethanol Intermediate->Product1 - H+ Product2 2-Chloroethanol Product1->Product2 Further Hydrolysis

Caption: Acid-catalyzed hydrolysis pathway.

In the atmosphere, this compound is expected to exist primarily in the vapor phase.[2] Its primary degradation pathway is reaction with photochemically produced hydroxyl radicals (•OH).[2] The estimated atmospheric half-life for this reaction is approximately 1.8 days.[1] This process involves the abstraction of a hydrogen atom from the carbon backbone, initiating a cascade of oxidative reactions. Direct photolysis is not expected to be a significant degradation pathway as the molecule does not absorb light in the environmentally relevant UV spectrum (>290 nm).[1]

Biotic Degradation

Biodegradation of this compound is considered to be a slow process, with the compound classified as moderately persistent.[2] While specific enzymatic pathways for this molecule are not extensively documented, we can infer potential routes from studies on analogous glycol ethers and chlorinated alkanes.

Bacteria capable of degrading glycol ethers have been isolated from soil and activated sludge.[1][8] The metabolic process often involves the oxidation of the terminal alcohol group (if formed via hydrolysis) to a carboxylic acid, followed by further breakdown. For chlorinated alkanes, both aerobic and anaerobic degradation pathways are known. Aerobic degradation often proceeds via oxidation, while anaerobic degradation can occur through reductive dechlorination.[9]

Given the structure of this compound, a plausible initial step in its biodegradation would be the enzymatic cleavage of the ether bond or the dehalogenation of the chloroethyl groups.

Diagram: Putative Biodegradation Pathways

Biodegradation cluster_aerobic Aerobic Pathway cluster_anaerobic Anaerobic Pathway BCEE This compound Ether_Cleavage Ether Cleavage (Monooxygenase) BCEE->Ether_Cleavage Dehalogenation Dehalogenation (Dehalogenase) BCEE->Dehalogenation Reductive_Dechlorination Reductive Dechlorination BCEE->Reductive_Dechlorination Alcohols Glycols/Chloroalcohols Ether_Cleavage->Alcohols Dehalogenation->Alcohols Aldehydes Aldehydes Alcohols->Aldehydes Alcohol Dehydrogenase Carboxylic_Acids Carboxylic Acids Aldehydes->Carboxylic_Acids Aldehyde Dehydrogenase CO2_H2O CO₂ + H₂O Carboxylic_Acids->CO2_H2O TCA Cycle Ethane_Analog 1,2-Diethoxyethane Reductive_Dechlorination->Ethane_Analog Further_Degradation Further Degradation Ethane_Analog->Further_Degradation

Caption: Potential aerobic and anaerobic degradation routes.

Experimental Protocols for Stability and Degradation Assessment

To empirically determine the stability and degradation of this compound, a series of well-defined experimental protocols are necessary. The following sections outline methodologies based on established guidelines, such as those from the OECD.

Protocol for Abiotic Degradation: Hydrolysis as a Function of pH (Adapted from OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of this compound at different pH values.

Methodology:

  • Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a water-miscible, low-volatility solvent (e.g., acetonitrile). Spike the buffer solutions with the stock solution to a final concentration suitable for analytical detection (e.g., 1-10 mg/L).

  • Incubation: Dispense the test solutions into sterile, sealed vials, minimizing headspace. Incubate the vials in the dark at a constant temperature (e.g., 25 °C and 50 °C).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days), withdraw replicate samples from each pH and temperature condition.

  • Analysis: Immediately analyze the samples for the concentration of this compound and potential hydrolysis products (e.g., 2-(2-chloroethoxy)ethanol) using a validated analytical method such as GC-MS or HPLC-MS.

  • Data Analysis: Plot the concentration of this compound versus time for each condition. Determine the pseudo-first-order rate constant (k) and the half-life (t₁/₂) for each pH and temperature.

Diagram: Hydrolysis Study Experimental Workflow

Hydrolysis_Workflow Start Start: Prepare Solutions Incubate Incubate at controlled pH and Temperature Start->Incubate Sample Sample at Time Intervals Incubate->Sample Analyze Analyze via GC-MS/HPLC-MS Sample->Analyze Data Determine Rate Constants and Half-life Analyze->Data End End: Report Results Data->End

Caption: Workflow for the abiotic hydrolysis study.

Protocol for Aerobic Biodegradation in Surface Water (Adapted from OECD Guideline 309)

Objective: To determine the rate and extent of aerobic biodegradation of this compound in a natural surface water system.[5][8][10][11][12]

Methodology:

  • Collection of Surface Water: Collect a fresh sample of surface water from a well-aerated, unpolluted site.

  • Preparation of Test System: Dispense the surface water into replicate biometer flasks.

  • Preparation of Test Substance: Use ¹⁴C-labeled this compound to facilitate the measurement of mineralization (conversion to ¹⁴CO₂). Prepare a stock solution and spike the test systems to a low, environmentally relevant concentration (e.g., 10-100 µg/L).

  • Control Systems: Prepare sterile controls (to assess abiotic degradation) and a toxicity control.

  • Incubation: Incubate the flasks in the dark at a constant temperature (e.g., 20-25 °C) with gentle agitation. Aerate the flasks with CO₂-free air, and trap any evolved ¹⁴CO₂ in a suitable absorbent (e.g., potassium hydroxide solution).

  • Sampling and Analysis: At regular intervals, measure the radioactivity in the CO₂ traps (mineralization), the aqueous phase (remaining parent compound and soluble metabolites), and the biomass. Analyze the aqueous phase by a chromatographic method to determine the concentration of the parent compound and major transformation products.

  • Data Analysis: Calculate the percentage of mineralization over time. Determine the degradation half-life of the parent compound.

Analytical Methodologies

The accurate assessment of the stability and degradation of this compound relies on robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of the parent compound and its volatile degradation products.[1] For less volatile or more polar metabolites, high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is often the method of choice.

Table: Recommended Analytical Techniques

AnalyteRecommended TechniqueKey Considerations
This compoundGC-MSGood volatility and thermal stability.
2-(2-Chloroethoxy)ethanolGC-MS or HPLC-MSDerivatization may be necessary for GC-MS.
2-ChloroethanolGC-MSVolatile and amenable to GC analysis.
GlycolsHPLC-MSLow volatility and high polarity.
Carboxylic AcidsHPLC-MSRequires appropriate column and mobile phase.

Summary of Degradation Products

Based on the discussed degradation pathways, a number of potential degradation products can be anticipated. Their identification and quantification are essential for a complete understanding of the degradation process.

Degradation PathwayPotential Degradation Products
Hydrolysis 2-(2-Chloroethoxy)ethanol, 2-Chloroethanol, Ethylene Glycol, Hydrochloric Acid
Photodegradation A complex mixture of smaller, oxygenated organic molecules, CO₂, H₂O, and HCl
Biodegradation 2-(2-Chloroethoxy)ethanol, Chloroacetic acid, Glycolic acid, CO₂, H₂O, and Chloride ions

Conclusion

This technical guide provides a comprehensive overview of the stability and degradation of this compound, grounded in fundamental chemical principles. The compound exhibits moderate stability, with degradation primarily driven by acid-catalyzed hydrolysis and atmospheric photooxidation. Biodegradation is a slower process, with pathways likely involving ether cleavage and dehalogenation. The provided experimental protocols offer a framework for researchers to conduct their own stability and degradation studies, ensuring data of high scientific integrity. A thorough understanding of these processes is paramount for the safe and responsible use of this chemical in scientific and industrial applications.

References

1,2-Bis(2-chloroethoxy)ethane safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 1,2-Bis(2-chloroethoxy)ethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 112-26-5), also known as Triethylene glycol dichloride, is a versatile chemical intermediate utilized in various industrial and research applications, including the synthesis of pharmaceuticals and pesticides.[1][2] Its utility, however, is matched by significant health and safety considerations. This guide provides a comprehensive overview of the safety and handling precautions necessary for the responsible use of this compound in a laboratory and drug development setting. The subsequent sections will detail the toxicological profile, prescribe engineering controls and personal protective equipment, and outline rigorous protocols for routine handling, emergency response, and waste disposal.

Compound Identification and Physicochemical Properties

A foundational understanding of a chemical's properties is paramount to anticipating its behavior and implementing appropriate safety measures. This compound is a colorless to pale yellow liquid.[1][3] Its key physical and chemical characteristics are summarized in the table below.

PropertyValueSource
CAS Number 112-26-5[1][4]
Molecular Formula C6H12Cl2O2[1][4]
Molecular Weight 187.06 g/mol [1][4]
Appearance Colorless to pale yellow liquid[1][3]
Boiling Point 235 °C (lit.)[1][2][5]
Melting Point -31 °C to -32 °C[1][6]
Density 1.197 g/mL at 25 °C (lit.)[1][2][5]
Flash Point 121 °C (250 °F) - Open or Closed Cup[1][4]
Solubility Insoluble in water. Soluble in carbon tetrachloride.[2][4][6]
Vapor Pressure 0.06 mmHg at 25 °C[4]

Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance requiring stringent handling protocols.[7] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its primary dangers.

GHS Hazard Classification Summary [4][8][9]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 3H301: Toxic if swallowed
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2A / 1H319/H318: Causes serious eye irritation / Causes serious eye damage
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation

Toxicological Insights: The primary routes of exposure are ingestion, skin contact, and inhalation.[7] Ingestion is of particular concern due to its classification as "Toxic if swallowed".[8] Dermal contact can be harmful and cause significant skin irritation.[8][9] The compound is also a serious eye irritant, with the potential to cause severe damage.[9] Inhalation of vapors or mists may lead to respiratory tract irritation.[7][9] Long-term exposure risks should also be considered, as some sources suggest it is a potential carcinogen.[10]

Engineering Controls and Personal Protective Equipment (PPE): A Hierarchy of Controls

To mitigate the risks associated with this compound, a systematic approach based on the hierarchy of controls is essential. This prioritizes eliminating or reducing hazards at their source.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Substitution Substitution (Use a less hazardous alternative) Engineering Engineering Controls (Fume hood, ventilated enclosure) Administrative Administrative Controls (SOPs, training, restricted access) PPE Personal Protective Equipment (PPE) (Least Effective - Last line of defense)

Caption: Hierarchy of controls for mitigating chemical hazards.

3.1. Engineering Controls The primary engineering control for handling this compound is a properly functioning chemical fume hood.[11] This isolates the material, protecting the user from inhaling potentially harmful vapors. All manipulations, including weighing, transferring, and reaction setups, must be conducted within the fume hood. Ensure adequate ventilation in the laboratory and that safety showers and eyewash stations are readily accessible.[7][12]

3.2. Personal Protective Equipment (PPE) PPE is the last line of defense and must be worn at all times when handling this compound.[9]

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[8][13] A face shield should be used in situations with a higher risk of splashing.

  • Skin Protection:

    • Gloves: Handle with chemical-impermeable gloves (e.g., nitrile, neoprene) that have been inspected for integrity before use.[8][11] The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[8][14] Dispose of contaminated gloves properly after use.[11]

    • Protective Clothing: Wear a lab coat, closed-toe shoes, and long pants. For larger quantities or tasks with a high splash potential, consider impervious clothing.[8][13]

  • Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors.[7][12]

Safe Handling and Experimental Protocols

Adherence to strict protocols is non-negotiable for ensuring safety.

4.1. General Handling Protocol

  • Preparation: Before starting, review the Safety Data Sheet (SDS) and ensure all necessary engineering controls and PPE are in place.[14] Clearly label all containers.

  • Work Area: Conduct all work within a chemical fume hood.[11] Keep the sash at the lowest practical height.

  • Dispensing: Avoid the formation of mists or aerosols.[8] Use non-sparking tools for transfers.[8]

  • Hygiene: Do not eat, drink, or smoke in the work area.[8][9] Wash hands thoroughly after handling, even if gloves were worn.[7][9] Remove contaminated clothing immediately and wash it before reuse.[8]

  • Storage: Keep containers tightly closed when not in use.[6][12]

Emergency Procedures

Prompt and correct action during an emergency can significantly reduce the severity of an incident.

Emergency_Response_Workflow Incident Incident Occurs (Spill or Exposure) Assess Assess Situation (Minor or Major?) Incident->Assess FirstAid Administer First Aid Seek Medical Attention Incident->FirstAid If Exposure Minor Minor Incident (Small, Contained) Assess->Minor Minor Major Major Incident (Large, Uncontrolled, Fire, Injury) Assess->Major Major Cleanup Follow Spill Cleanup Protocol Minor->Cleanup Evacuate Evacuate Area Alert Others Call Emergency Services Major->Evacuate Report Report Incident Evacuate->Report Cleanup->Report FirstAid->Report

Caption: Decision workflow for emergency response to a chemical incident.

5.1. First Aid Measures Immediate medical attention is critical in all cases of exposure.[9]

  • If Inhaled: Move the victim to fresh air.[8] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration (do not use mouth-to-mouth resuscitation) and seek immediate medical help.[8][9]

  • In Case of Skin Contact: Immediately remove all contaminated clothing.[8] Wash the affected area with plenty of soap and water for at least 15 minutes.[12][13] Seek medical attention.[8]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[12][13] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[13]

  • If Swallowed: Rinse mouth with water.[8] Do NOT induce vomiting.[8] Never give anything by mouth to an unconscious person.[13] Get emergency medical help immediately.[8]

5.2. Accidental Release Measures (Spill Cleanup) A minor chemical spill is one that laboratory personnel are capable of handling safely without the assistance of emergency responders. A major spill requires immediate evacuation and professional emergency response.[15]

Protocol for a Minor Spill (<1 Liter and Contained in a Fume Hood):

  • Alert Personnel: Notify others in the immediate area of the spill.[16]

  • Evacuate (If Necessary): If vapors are significant, evacuate the immediate area.

  • Don PPE: Wear appropriate PPE, including respiratory protection if necessary, chemical-resistant gloves, splash goggles, and a lab coat.[8][14]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[9] Do not let the chemical enter drains.[8][14]

  • Absorption: Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[9][15] Do not use combustible materials like paper towels to absorb the bulk of the spill.[15]

  • Collection: Carefully scoop up the absorbent material using spark-proof tools and place it into a suitable, closed, and labeled container for hazardous waste disposal.[8][9]

  • Decontamination: Clean the spill area thoroughly with soap and water.[16]

  • Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste in accordance with local, state, and federal regulations.[12]

Storage and Disposal

Proper storage and disposal are crucial final steps in the chemical lifecycle to ensure continued safety and environmental protection.

6.1. Storage Conditions

  • Store in a cool, dry, and well-ventilated area away from incompatible substances.[1][12]

  • Keep the container tightly closed to prevent leakage and contamination.[1][6]

  • Store in a locked cabinet or a restricted-access area.[8][9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and bases.[7][12]

6.2. Waste Disposal

  • All waste containing this compound must be treated as hazardous waste.[9]

  • Collect surplus and non-recyclable solutions in a designated, labeled, and sealed hazardous waste container.[14]

  • Do not dispose of this chemical down the drain.[8]

  • Contact a licensed professional waste disposal service to dispose of this material, adhering to all applicable environmental regulations.[12][14]

Conclusion

This compound is a valuable chemical reagent whose utility in research and development is accompanied by significant hazards. A comprehensive understanding of its properties, coupled with the disciplined implementation of engineering controls, personal protective equipment, and rigorous handling protocols, is essential for its safe use. By integrating the principles and procedures outlined in this guide, researchers and scientists can mitigate risks, ensuring a safe laboratory environment for themselves and their colleagues.

References

Methodological & Application

Application Note: A Practical Guide to the Synthesis of Crown Ethers via Williamson Etherification Using 1,2-Bis(2-chloroethoxy)ethane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Crown ethers are macrocyclic polyethers renowned for their ability to selectively bind cations within a central, hydrophilic cavity.[1][2] This unique host-guest chemistry has positioned them as invaluable tools in phase transfer catalysis, the development of ion-selective electrodes, and as potential enhancers for drug solubility and membrane transport.[3][4][5] This document provides a detailed guide to the synthesis of crown ethers, focusing on the robust and widely adopted Williamson ether synthesis pathway. We present a comprehensive, step-by-step protocol for the synthesis of 18-crown-6 using 1,2-bis(2-chloroethoxy)ethane and triethylene glycol, explain the critical role of the cation template effect, and offer practical insights into purification, characterization, and troubleshooting.

Introduction: The Unique Architecture of Crown Ethers

Discovered by Charles Pedersen in 1967, crown ethers are a class of cyclic ligands composed of repeating ethyleneoxy units (–CH₂CH₂O–).[2][6] Their nomenclature, such as "18-crown-6," conveniently describes the total number of atoms in the macrocyclic ring (18) and the number of oxygen atoms (6).

The foundational principle of their function lies in their distinct chemical topology:

  • A Hydrophilic Interior: The oxygen atoms, with their lone pairs of electrons, are oriented towards the center of the ring, creating an electron-rich cavity that can coordinate with cations.

  • A Hydrophobic Exterior: The ethylene backbones form a nonpolar, lipophilic outer surface.

This duality allows the crown ether to encapsulate a cation, such as K⁺, shielding its charge and enabling the resulting complex to dissolve in nonpolar organic solvents.[3][7] This property is the cornerstone of their utility as phase transfer catalysts, which can dramatically accelerate reactions between mutually insoluble reagents.[2] The selectivity of a crown ether for a particular cation is primarily determined by the compatibility between the ion's diameter and the cavity size of the crown.[4][8] For instance, 18-crown-6 has a high affinity for the potassium cation (K⁺), 15-crown-5 for the sodium cation (Na⁺), and 12-crown-4 for the lithium cation (Li⁺).[3]

The Synthetic Cornerstone: Williamson Ether Synthesis and the Template Effect

The most common and reliable method for constructing crown ethers is the Williamson ether synthesis . This reaction is a bimolecular nucleophilic substitution (SN2) between an alkoxide and an organohalide.[8][9] In the context of crown ether synthesis, this involves the reaction of a polyethylene glycol (a diol) with a dihaloalkane.

Mechanism Causality: The reaction proceeds by first deprotonating the terminal hydroxyl groups of a glycol with a strong base to form a more nucleophilic dialkoxide. This dialkoxide then attacks the electrophilic carbon atoms of the dihaloalkane (in our case, this compound), displacing the chloride leaving groups in a concerted SN2 mechanism to form the crucial C-O-C ether linkages.[9]

A significant challenge in this synthesis is the competition between the desired intramolecular cyclization and undesired intermolecular polymerization. To favor cyclization and achieve acceptable yields, a critical phenomenon known as the "template effect" is exploited.[10]

The Template Effect: By using a base containing a cation that perfectly fits the cavity of the target crown ether (e.g., KOH for 18-crown-6), the cation acts as a physical template. It coordinates with the oxygen atoms of the linear precursor molecules, organizing them into a cyclic conformation that pre-positions the reactive ends for the final ring-closing step. This pre-organization significantly enhances the rate of cyclization and suppresses the formation of linear polymers, thereby boosting the yield of the desired macrocycle.[10]

Caption: Templated synthesis of 18-crown-6 via Williamson etherification.

Detailed Protocol: Synthesis of 18-Crown-6

This protocol is adapted from the robust and verified procedure published in Organic Syntheses, a trusted source for reproducible chemical methods.[11]

Caution: Crown ethers may exhibit toxicity. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. All operations should be performed in a well-ventilated fume hood. The distillation of the crude potassium salt complex has been reported to pose an explosion risk; proceed with caution.[11]

Materials and Equipment
Reagent / EquipmentPurposeTypical Supplier
Triethylene glycol (TEG)Diol precursorSigma-Aldrich, TCI
This compoundDihalide precursorEastman, TCI
Potassium hydroxide (KOH, 85%)Base and template sourceFisher, VWR
Tetrahydrofuran (THF), anhydrousReaction solventAcros, Sigma-Aldrich
Dichloromethane (DCM)Extraction solventFisher, VWR
Anhydrous magnesium sulfate (MgSO₄)Drying agentVWR, EMD
Acetonitrile (ACN)Purification (complex formation)Sigma-Aldrich, TCI
3-Neck Round Bottom Flask (3 L)Reaction vessel---
Mechanical StirrerFor vigorous, efficient mixing---
Reflux CondenserTo prevent solvent loss during heating---
Addition FunnelFor controlled addition of reagents---
High-Vacuum Distillation ApparatusFor purification of crude product---
Rotary EvaporatorFor solvent removal under reduced pressure---

Step-by-Step Synthesis Workflow

Synthesis_Workflow A 1. Reaction Setup Charge flask with TEG and THF. B 2. Deprotonation Add 60% KOH solution. Stir vigorously for 15 min. A->B Form Alkoxide C 3. Cyclization Add this compound in THF. Reflux for 18-24 hours. B->C Initiate SN2 D 4. Crude Isolation Cool. Evaporate THF. Dilute with DCM, filter salts. C->D Reaction Complete E 5. Drying & Concentration Dry organic phase with MgSO₄. Evaporate DCM. D->E Isolate Organic Phase F 6. Vacuum Distillation Distill crude oil under high vacuum (0.2 mm, 100-167 °C). E->F Purify by Distillation G 7. Acetonitrile Complexation Dissolve crude crown in hot ACN. Cool to crystallize complex. F->G Further Purification H 8. Decomplexation Filter complex. Remove ACN under high vacuum with gentle heat. G->H Isolate Pure Complex I 9. Final Product Pure, crystalline 18-Crown-6. H->I Yields Pure Crown J 10. Characterization MP, NMR, MS, FTIR I->J

Caption: Experimental workflow for the synthesis and purification of 18-crown-6.

Procedure:

  • Reaction Setup: In a 3 L, three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, charge 112.5 g (0.749 mole) of triethylene glycol and 600 mL of anhydrous tetrahydrofuran (THF).

  • Deprotonation: Begin stirring and add a 60% potassium hydroxide solution (prepared by dissolving 109 g of 85% KOH in 70 mL of water). The solution will warm slightly.

    • Expert Insight: The use of aqueous KOH is a practical advantage of this procedure, avoiding the need for more hazardous reagents like potassium metal or potassium hydride. The THF helps solubilize the organic components.

  • Continue vigorous stirring for approximately 15 minutes. The solution will develop a distinct rust-brown color, indicating the formation of the potassium dialkoxide.[11][12]

  • Cyclization: Prepare a solution of 140.3 g (0.750 mole) of this compound in 100 mL of THF and add it to the addition funnel. Add this solution in a steady stream to the stirring reaction mixture.

  • Once the addition is complete, heat the mixture to reflux and maintain vigorous stirring for 18–24 hours.

  • Workup and Crude Isolation: Allow the reaction to cool to room temperature. Remove the bulk of the THF using a rotary evaporator.

  • Dilute the resulting thick, brown slurry with 500 mL of dichloromethane (DCM) and filter through a glass frit to remove the precipitated potassium chloride salts.[11][12]

  • Wash the filtered salts with additional DCM to recover any adsorbed product. Combine all organic filtrates.

  • Drying and Concentration: Dry the combined organic solution over anhydrous magnesium sulfate.

    • Expert Insight: Avoid drying agents with complexable cations like Na₂SO₄ or K₂CO₃, as they can bind to the crown ether and interfere with purification.[11]

  • Filter off the drying agent and evaporate the solvent to a minimum volume to yield the crude product as a brown oil.

  • Purification Step I - Vacuum Distillation: Distill the crude oil under high vacuum (e.g., 0.2 mm Hg). Collect the fraction boiling between 100–167 °C. This will yield 76–87 g (38–44% yield) of crude 18-crown-6.[12]

    • SAFETY NOTE: Conduct this distillation behind a blast shield. An explosion has been reported during the thermal decomposition of the crude 18-crown-6-potassium complex.[11]

  • Purification Step II - Acetonitrile Complexation: In a 250 mL Erlenmeyer flask, add 50 g of the distilled crude 18-crown-6 and 100 mL of acetonitrile.

  • Heat the slurry on a hot plate with magnetic stirring until a clear solution is formed.

  • Allow the solution to cool slowly to room temperature while stirring vigorously. Fine white crystals of the 18-crown-6-acetonitrile complex will precipitate.[11]

  • To maximize precipitation, place the flask in a freezer for 24-48 hours.

  • Final Isolation: Collect the solid complex by rapid filtration and wash it with a small amount of cold acetonitrile.

  • Transfer the hygroscopic crystals to a round-bottomed flask and remove the acetonitrile under high vacuum (0.1–0.5 mm Hg) with gentle heating (~35 °C) over 2–3 hours. The pure, colorless 18-crown-6 will crystallize upon standing. This step typically yields 28–33 g of pure product.[11][12]

ParameterValue / ConditionRationale
Reactants TEG (0.75 mol), this compound (0.75 mol)Equimolar amounts for 1:1 cyclization.
Base KOH (1.65 mol)Provides strong base for deprotonation and K⁺ template ion.
Solvent Tetrahydrofuran (THF)Polar aprotic solvent that solubilizes reactants.[10]
Temperature Reflux (~66 °C)Provides sufficient activation energy for the SN2 reaction.
Reaction Time 18-24 hoursEnsures the reaction proceeds to completion.[11][12]
Expected Final Yield ~20-30% (overall)A typical yield for this multi-step synthesis and purification process.[11]
Table 1: Summary of Reaction Conditions for 18-Crown-6 Synthesis.

Product Characterization and Quality Control

Verifying the identity and purity of the final product is a critical self-validating step of the protocol.

  • Melting Point (MP): Pure 18-crown-6 has a sharp melting point of 38–39.5 °C.[11][12] A broad or depressed melting range indicates the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (in CDCl₃): Should show a single, sharp singlet at approximately δ 3.67 ppm, corresponding to the 24 equivalent protons of the ethyleneoxy units. The absence of other peaks confirms high purity.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of C₁₂H₂₄O₆ (m/z = 264.32). Often, adducts with cations (e.g., [M+Na]⁺ or [M+K]⁺) are observed.

Troubleshooting and Field-Proven Insights

IssuePotential CauseRecommended Solution
Low or No Yield 1. Ineffective deprotonation (weak base, wet solvent).2. Intermolecular polymerization dominating.3. Insufficient reaction time or temperature.1. Use fresh, anhydrous THF and ensure KOH is of good quality.2. Ensure vigorous stirring and proper template ion (K⁺) concentration. High dilution conditions, while more complex, can also favor cyclization.3. Monitor the reaction by TLC and ensure reflux is maintained for the full duration.
Oily Final Product Incomplete removal of acetonitrile or presence of linear oligomers.1. Extend the time under high vacuum to fully remove ACN.2. Re-attempt the acetonitrile complexation/crystallization. If impurities persist, column chromatography (silica gel, using ethyl acetate/hexane) may be required.[6]
Difficulty Filtering Salts Salts are too fine or have formed a thick paste.Dilute the slurry with more DCM before filtration. In some cases, centrifugation followed by decanting the supernatant can be an effective alternative to filtration.
Table 2: Troubleshooting Guide for Crown Ether Synthesis.

Applications in Drug Development and Research

The ability of crown ethers to form stable complexes with ions and small organic molecules makes them highly relevant to the pharmaceutical and life sciences.[1]

  • Improving Drug Solubility and Permeability: By complexing with poorly soluble drugs, crown ethers can act as pharmaceutical excipients to enhance solubility. Their ability to interact with cations like Ca²⁺ in cell junctions has been investigated as a mechanism to transiently open tight junctions and improve drug permeability across mucosal membranes.[3][5]

  • Ion Transport and Sensing: Functionalized crown ethers are used to create ion-selective membranes and electrodes for medical diagnostics, such as monitoring electrolyte levels.[4] They serve as models for understanding biological ion transport channels.

  • Targeted Drug Delivery: Crown ethers can be incorporated into larger supramolecular assemblies or nanocarriers.[4] For example, they can bind to protonated amine groups found on certain amino acid side chains (like lysine), offering a potential strategy for targeting specific proteins or peptides.[3]

  • Antimicrobial and Antiviral Research: Certain modified crown ethers have demonstrated antimicrobial properties, potentially by disrupting ion transport across pathogenic membranes.[4] This opens avenues for developing new therapeutic agents.

References

The Versatile Dichloroether: Application Notes on 1,2-Bis(2-chloroethoxy)ethane in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1,2-Bis(2-chloroethoxy)ethane, a versatile and highly reactive building block in pharmaceutical synthesis. We will delve into its fundamental properties, core applications as a flexible linker and a precursor for heterocyclic scaffolds, and provide detailed, field-proven protocols for its use. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent's unique characteristics in the synthesis of novel therapeutic agents.

Introduction: Understanding the Reagent

This compound (CAS No. 112-26-5), also known as Triethylene glycol dichloride, is an organic compound characterized by a flexible ethylene glycol core flanked by two reactive chloroethyl groups.[1] This bifunctionality is the cornerstone of its utility in pharmaceutical chemistry, allowing it to act as a bridge between two molecular entities or to facilitate the formation of cyclic structures.

The presence of ether linkages imparts a degree of polarity and flexibility to the molecule, which can be advantageous in modulating the physicochemical properties of the final drug substance, such as solubility and bioavailability.[2] The terminal alkyl chlorides provide reactive sites for nucleophilic substitution reactions, making it an ideal precursor for a variety of synthetic transformations.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is paramount for its effective and safe use in the laboratory.

PropertyValueSource
Molecular Formula C₆H₁₂Cl₂O₂[3]
Molecular Weight 187.06 g/mol [3]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 235 °C[3]
Melting Point -31.5 °C[4]
Density 1.197 g/mL at 25 °C[3]
Solubility Insoluble in water; Soluble in various organic solvents[2]

Core Applications in Pharmaceutical Synthesis

The unique structure of this compound lends itself to several critical applications in drug synthesis, primarily as a flexible linker and as a key building block for constructing heterocyclic systems.

Building Block for Heterocyclic Scaffolds: The Piperazine Moiety

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, found in a wide array of drugs targeting the central nervous system, as well as in antiviral and anticancer agents. This compound can serve as a precursor for the synthesis of piperazine derivatives, which are crucial intermediates for drugs like Quetiapine. While many syntheses of the active pharmaceutical ingredient (API) may start with a pre-formed piperazine ring, understanding the fundamental reactions of this compound with amines is critical for process development and impurity synthesis.

A common strategy for forming piperazine-like structures involves the cyclization of a primary amine with a bis-electrophile like this compound. This approach allows for the introduction of substituents on the resulting heterocyclic ring.

A Flexible Linker in Macrocyclic and PROTAC Synthesis

The concept of a "linker" is fundamental in modern drug design, particularly in the development of macrocyclic drugs and Proteolysis Targeting Chimeras (PROTACs). Linkers serve to connect different pharmacophoric elements at an optimal distance and orientation to achieve the desired biological activity. The ethylene glycol chain of this compound provides flexibility, which can be crucial for allowing the linked moieties to adopt the necessary conformation for target binding.

In macrocycle synthesis, such as for cryptands, this compound can be used to bridge two reactive sites on a larger molecular scaffold, thereby forming a large ring structure.[5] In the burgeoning field of PROTACs, which are designed to hijack the cell's protein degradation machinery, flexible linkers are essential for connecting a target-binding ligand and an E3 ligase-recruiting ligand. While more complex PEG linkers are often used, the fundamental chemistry of using a di-haloalkane like this compound is highly relevant.

Experimental Protocols

The following protocols are provided as a guide for the application of this compound in key synthetic transformations. These are illustrative examples and may require optimization based on the specific substrate and desired product.

Protocol 1: Synthesis of a Substituted N-Arylpiperazine Derivative

This protocol outlines a general procedure for the synthesis of an N-arylpiperazine, a key intermediate in the synthesis of various pharmaceuticals, including the atypical antipsychotic Vortioxetine. The synthesis involves the cyclization of an aniline derivative with a bis-electrophile. While some literature routes for Vortioxetine utilize bis(2-chloroethyl)amine, this protocol adapts the principle to this compound to demonstrate its utility in forming a related heterocyclic system.

Reaction Scheme:

G cluster_0 Synthesis of a Substituted Piperazine Ring A Aniline Derivative C N-Arylpiperazine Derivative A->C Cyclization B This compound B->C D Base (e.g., K2CO3) Solvent (e.g., DMF) D->C

Caption: Synthesis of an N-Arylpiperazine Derivative.

Materials:

  • Substituted Aniline (e.g., 2-((2,4-dimethylphenyl)thio)aniline)

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the substituted aniline (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).

  • Add this compound (1.1 eq) to the mixture.

  • Heat the reaction mixture to 120-130 °C and stir for 12-18 hours under an inert atmosphere (e.g., Nitrogen). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylpiperazine derivative.

Causality and Insights: The use of a high-boiling polar aprotic solvent like DMF is crucial to solubilize the reactants and facilitate the SN2 reaction at elevated temperatures. Potassium carbonate acts as a base to deprotonate the aniline, increasing its nucleophilicity. An excess of the base is used to drive the reaction to completion and neutralize the HCl generated during the reaction.

Protocol 2: Synthesis of a Macrocyclic Cryptand Precursor

This protocol details the synthesis of a cryptand precursor using this compound as a linking agent, adapted from a known procedure for a similar bis(2-chloroethyl) ether.[5] Cryptands are complexing agents with applications in drug delivery and as phase-transfer catalysts.

Experimental Workflow:

G cluster_1 Macrocyclization Workflow A Dissolve Diol and Phase-Transfer Catalyst in this compound B Add Aqueous NaOH (Vigorous Stirring) A->B C Reaction at Room Temperature (3 hours) B->C D Work-up: Add CH2Cl2 and Water C->D E Separate Organic Layer and Extract Aqueous Layer D->E F Wash, Dry, and Concentrate Organic Phases E->F G Purify by Column Chromatography F->G H Characterize Final Macrocyclic Product G->H

Caption: Workflow for Macrocycle Synthesis.

Materials:

  • A suitable diol (e.g., 1',2,3,3',4,4'-Hexa-O-benzyl-sucrose)

  • This compound (used as both reactant and solvent)

  • Tetrabutylammonium hydrogen sulfate (phase-transfer catalyst)

  • 50% aqueous Sodium Hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve the diol (1.0 eq) and tetrabutylammonium hydrogen sulfate (1.0 eq) in a significant excess of this compound.

  • With vigorous stirring, add 50% aqueous NaOH solution to the mixture.

  • Continue to stir the biphasic mixture vigorously at room temperature for 3 hours.

  • After the reaction period, add dichloromethane and deionized water to the flask to dilute the mixture and dissolve the salts.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with two additional portions of dichloromethane.

  • Combine all organic layers, wash with water, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the organic phase under high vacuum to remove the excess this compound.

  • Purify the resulting residue by flash column chromatography to isolate the desired macrocyclic product.

Expert Insights: This reaction is a classic example of a Williamson ether synthesis performed under phase-transfer catalysis conditions. The tetrabutylammonium cation transports the hydroxide ion from the aqueous phase to the organic phase, where it deprotonates the diol. The resulting dialkoxide then acts as a nucleophile, attacking the chloroethyl groups of this compound in an intramolecular fashion to form the macrocycle. Using the reactant as the solvent ensures a high concentration for the pseudo-intramolecular cyclization.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • Toxicity: It is toxic if swallowed and harmful in contact with skin.[5][6]

  • Irritation: It can cause serious eye irritation or damage.[5][6]

  • Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[6]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile reagent in the pharmaceutical chemist's toolbox. Its bifunctional nature, combined with the flexibility of its ethylene glycol backbone, makes it a powerful building block for the synthesis of complex molecules, from essential heterocyclic scaffolds to sophisticated macrocycles. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, will enable researchers to fully exploit its potential in the discovery and development of new medicines.

References

Application Notes and Protocols for 1,2-Bis(2-chloroethoxy)ethane in Polymer Crosslinking

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, polymer chemists, and drug development professionals on the application of 1,2-Bis(2-chloroethoxy)ethane as a covalent crosslinking agent. With its flexible ether backbone and two reactive terminal chlorides, this molecule serves as an effective bifunctional alkylating agent for creating stable, three-dimensional polymer networks.[1] We present the core principles of its crosslinking chemistry, focusing on the nucleophilic substitution mechanism. Detailed, field-tested protocols are provided for the synthesis and characterization of crosslinked hydrogels, using chitosan as a model polymer system. Methodologies for assessing critical hydrogel properties, including swelling behavior, chemical structure, and mechanical strength, are detailed to ensure reproducible and reliable outcomes.

Introduction to this compound as a Crosslinking Agent

This compound, also known as triglycol dichloride, is a linear molecule with the formula ClCH₂CH₂OCH₂CH₂OCH₂CH₂Cl. Its structure is notable for two key features relevant to polymer chemistry: a central, hydrophilic triethylene glycol unit that imparts flexibility and water-compatibility, and two primary alkyl chloride groups at each terminus. These terminal chlorides are susceptible to nucleophilic attack, allowing the molecule to function as a bifunctional electrophile.[1][2]

In polymer chemistry, a crosslinking agent is a molecule that forms covalent bonds between polymer chains, transforming a collection of individual chains into a single, continuous network.[3] This process is fundamental to the formation of materials like hydrogels, which are hydrophilic polymer networks capable of absorbing large amounts of water.[4] The properties of these networks—such as their mechanical strength, degradation rate, and ability to hold and release therapeutic agents—are directly controlled by the identity and density of the crosslinks.[3][5]

This compound is particularly suited for crosslinking polymers rich in nucleophilic functional groups, such as primary amines (-NH₂) or hydroxyl groups (-OH). Its use as a crosslinker offers a robust method for creating stable, non-reversible ether or amine linkages within the polymer matrix, which are resistant to hydrolysis under typical physiological conditions.

Physicochemical Properties of this compound

A clear understanding of the crosslinking agent's properties is essential for experimental design.

PropertyValueSource(s)
CAS Number 112-26-5[6]
Molecular Formula C₆H₁₂Cl₂O₂[6]
Molecular Weight 187.06 g/mol [6]
Appearance Colorless to pale yellow liquid[7]
Density 1.197 g/mL at 25 °C[7]
Boiling Point 235 °C[8]
Melting Point -31.5 °C[7]
Flash Point 121 °C (closed cup)
Solubility Soluble in organic solvents; limited solubility in water.[9]

Mechanism of Action: Nucleophilic Substitution

The crosslinking reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[10] This reaction is ideal for forming stable covalent bonds between polymer chains.

Causality of the Mechanism:

  • Nucleophile Activation: The reaction is typically conducted under basic conditions (e.g., using NaOH). The base deprotonates the nucleophilic groups on the polymer chain (e.g., the primary amine -NH₂ on chitosan becomes -NH⁻, or the hydroxyl -OH on polyvinyl alcohol becomes -O⁻). This deprotonation significantly increases the nucleophilicity of the group, making it a much more effective reactant.

  • Nucleophilic Attack: The activated nucleophile on the polymer chain attacks one of the primary carbons of this compound.

  • Leaving Group Departure: Simultaneously, the chloride ion, an excellent leaving group, is displaced. This forms a stable covalent bond (an amine or ether linkage) between the polymer and one end of the crosslinker.

  • Second Linkage Formation: The process repeats at the other end of the this compound molecule, reacting with a nucleophilic group on a second polymer chain. This second reaction completes the crosslink, covalently bridging the two polymer chains.

The result is a durable three-dimensional network. The flexible ether backbone of the crosslinker is incorporated into the final structure, influencing the hydrogel's mechanical properties.

Crosslinking_Mechanism cluster_0 Step 1: First Substitution cluster_1 Step 2: Second Substitution P1 Polymer-NH₂ P1_activated Polymer-NH⁻ (Activated Nucleophile) P1->P1_activated Deprotonation B OH⁻ Crosslinker Cl-R-Cl (Crosslinker) P1_activated->Crosslinker SN2 Attack Intermediate Polymer-NH-R-Cl Crosslinker->Intermediate Cl_ion1 Cl⁻ Crosslinker->Cl_ion1 Leaving Group Final Polymer-NH-R-NH-Polymer (Crosslinked Network) Intermediate->Final Cl_ion2 Cl⁻ Intermediate->Cl_ion2 Leaving Group P2 Polymer-NH₂ P2_activated Polymer-NH⁻ (Activated Nucleophile) P2->P2_activated Deprotonation B2 OH⁻ P2_activated->Intermediate SN2 Attack

Figure 1: SN2 crosslinking mechanism with an amine-containing polymer.

Experimental Protocols: Crosslinking of Chitosan Hydrogels

The following protocols provide a validated workflow for synthesizing and characterizing chitosan hydrogels crosslinked with this compound. Chitosan is selected as the model polymer due to its biocompatibility, biodegradability, and abundant primary amine groups that are highly suitable for this crosslinking chemistry.[11][12]

G A Chitosan Solution Preparation B pH Adjustment & Crosslinker Addition A->B C Crosslinking Reaction (Gel Formation) B->C D Purification (Washing) C->D E Lyophilization (Freeze-Drying) D->E F Characterization E->F

Figure 2: General experimental workflow for hydrogel synthesis.
Materials and Equipment

  • Low molecular weight chitosan (Sigma-Aldrich, degree of deacetylation >75%)

  • This compound (97%, Sigma-Aldrich)

  • Glacial Acetic Acid

  • Sodium Hydroxide (NaOH)

  • Deionized (DI) water

  • Magnetic stirrer with heating plate

  • pH meter

  • Molds (e.g., cylindrical silicone molds)

  • Freeze-dryer (Lyophilizer)

  • Analytical balance

Protocol: Hydrogel Synthesis

This protocol describes the synthesis of a 2% (w/v) chitosan hydrogel. The concentration of the crosslinker is varied to modulate the crosslink density.

  • Prepare Chitosan Solution:

    • Weigh 2.0 g of chitosan powder and add it to 98 mL of a 2% (v/v) aqueous acetic acid solution in a 250 mL beaker.

    • Stir the mixture at room temperature using a magnetic stirrer until the chitosan is fully dissolved (approx. 4-6 hours). The solution should be viscous and transparent. This acidic environment is necessary to protonate the amine groups, rendering the chitosan soluble in water.[12]

  • pH Adjustment and Crosslinker Addition:

    • Slowly add 5 M NaOH solution dropwise to the stirring chitosan solution until the pH reaches approximately 9.5-10.0. This step is critical: it deprotonates the -NH₃⁺ groups back to -NH₂, activating them as nucleophiles for the crosslinking reaction. An analogous pH is used for crosslinking chitosan with other agents like epichlorohydrin.[11]

    • Prepare stock solutions of this compound in a suitable solvent like ethanol if needed, or add it directly if the volume is small.

    • Add the desired amount of this compound to the chitosan solution while stirring vigorously. (See Table 2 for suggested concentrations).

  • Crosslinking Reaction (Gelation):

    • Pour the resulting mixture into molds of the desired shape and size.

    • Cover the molds to prevent evaporation and place them in an oven at 50 °C for 12-24 hours. The elevated temperature accelerates the SN2 reaction rate.

    • Gel formation should be observable as the solution transitions into a solid, elastic material.

  • Purification:

    • Carefully remove the hydrogel samples from the molds.

    • Immerse the gels in a large volume of DI water for 48 hours, changing the water every 8-12 hours. This step is crucial to wash away any unreacted crosslinker, NaOH, and acetic acid, which could be cytotoxic or interfere with subsequent analyses.

  • Lyophilization:

    • Freeze the purified hydrogels at -80 °C for at least 4 hours.

    • Transfer the frozen gels to a freeze-dryer and lyophilize for 48-72 hours until all water is sublimated, yielding a porous scaffold. The dry weight should be recorded.

Modulating Crosslink Density

The ratio of crosslinker to polymer functional groups is the primary determinant of the final hydrogel properties.[13] The following table provides starting points for experimentation.

Sample IDChitosan (g)2% Acetic Acid (mL)This compound (mL)Molar Ratio (Amine:Crosslinker)Expected Outcome
CH-L2.0980.10~20:1Low crosslink density, high swelling
CH-M2.0980.25~8:1Medium crosslink density, moderate swelling
CH-H2.0980.50~4:1High crosslink density, low swelling

Note: Molar ratio is an approximation and depends on the exact degree of deacetylation of the chitosan used.

Protocols for Hydrogel Characterization

Characterization is essential to validate the synthesis and understand the structure-property relationships of the hydrogels.

Swelling Behavior Analysis

The swelling ratio provides an indirect measure of the crosslink density; a higher density of crosslinks restricts the polymer chains from expanding, resulting in lower water uptake.[2]

  • Weigh the lyophilized hydrogel sample to obtain its dry weight (Wd).

  • Immerse the sample in a phosphate-buffered saline (PBS, pH 7.4) solution at 37 °C to simulate physiological conditions.

  • At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), remove the hydrogel, gently blot the surface with a lint-free wipe to remove excess water, and weigh it to get the swollen weight (Ws).

  • Continue until the weight remains constant, indicating that equilibrium swelling has been reached.

  • Calculate the Equilibrium Swelling Ratio (ESR) using the formula: ESR (%) = [(Ws,eq - Wd) / Wd] x 100

Structural Analysis via FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to confirm the covalent crosslinking by identifying changes in chemical bonds.[14][15]

  • Acquire FTIR spectra of the raw materials (chitosan powder, this compound) and the lyophilized, crosslinked hydrogel.

  • Record spectra in the range of 4000-600 cm⁻¹.

  • Expected Spectral Changes:

    • Disappearance/Reduction of C-Cl bond peaks from the crosslinker.

    • Broadening of the -OH and -NH stretching bands (around 3400 cm⁻¹) due to the formation of new C-N bonds and changes in hydrogen bonding.

    • Appearance of new C-O-C (ether) stretching peaks if the crosslinker reacts with hydroxyl groups, or shifts in the C-N vibration modes, confirming the covalent linkage.

Mechanical Property Assessment

The mechanical integrity of a hydrogel is critical for applications in tissue engineering and drug delivery. Unconfined compression testing is a common method to determine properties like the compressive modulus.[16]

  • Prepare cylindrical hydrogel samples swollen to equilibrium in PBS (pH 7.4).

  • Measure the diameter and height of the samples.

  • Place a sample on the lower platen of a universal testing machine.

  • Compress the hydrogel at a constant strain rate (e.g., 1 mm/min).

  • Record the stress-strain data.

  • The compressive modulus (Young's Modulus, E) is calculated from the initial linear region of the stress-strain curve (typically 0-10% strain).

Representative Data

The following table illustrates the expected relationship between crosslinker concentration and the resulting hydrogel properties.

Sample IDEquilibrium Swelling Ratio (ESR, %)Compressive Modulus (kPa)
CH-L1500 ± 1205 ± 1
CH-M950 ± 8015 ± 3
CH-H500 ± 5040 ± 5

These are illustrative values. Actual results will vary based on specific experimental conditions and materials.

Applications in Drug Development

Hydrogels created with this compound are promising vehicles for controlled drug delivery.[17][18]

  • Sustained Release: The crosslinked network creates a mesh that traps therapeutic molecules. The drug is released over time via diffusion through the pores of the hydrogel. The release rate can be tuned by altering the crosslink density—a denser network will result in a slower, more sustained release profile.[19][20]

  • Biocompatible Scaffolds: The use of biocompatible polymers like chitosan results in a final construct suitable for tissue engineering, where the scaffold can support cell growth while releasing growth factors or other bioactive agents.

Safety and Handling

This compound is classified as toxic if swallowed and may cause skin and serious eye irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing vapors.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and effective crosslinking agent for creating robust and stable polymer networks from nucleophile-rich polymers. By carefully controlling the reaction conditions and the stoichiometric ratio of crosslinker to polymer, researchers can precisely tune the physicochemical properties of the resulting materials. The protocols outlined in this guide provide a solid foundation for synthesizing and characterizing these materials, enabling their further exploration in advanced applications such as controlled drug delivery and regenerative medicine.

References

Application Notes and Protocols for the Reaction of 1,2-Bis(2-chloroethoxy)ethane with Primary and Secondary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1,2-Bis(2-chloroethoxy)ethane in Heterocyclic Synthesis

This compound, also known as triglycol dichloride, is a versatile bifunctional electrophile extensively utilized as a key building block in organic and medicinal chemistry.[1][2][3] Its distinct chemical architecture, featuring two reactive chloroethyl groups separated by a flexible diether linkage, makes it an ideal precursor for the synthesis of various saturated heterocycles.[4] This is particularly significant in the construction of morpholine and piperazine scaffolds, which are considered "privileged structures" in drug discovery. These six-membered nitrogen-containing heterocycles are prevalent in a multitude of approved pharmaceutical agents, contributing to enhanced pharmacokinetic properties such as improved solubility and bioavailability.[5][6][7][8]

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction of this compound with primary and secondary amines. It elucidates the underlying reaction mechanisms, offers detailed, field-proven experimental protocols, and discusses strategies for controlling selectivity and maximizing yields.

Core Chemical Principles: A Mechanistic Overview

The reaction of this compound with amines proceeds via a series of nucleophilic substitution (SN2) reactions. The nitrogen atom of the amine acts as the nucleophile, attacking one of the electrophilic carbon atoms bearing a chlorine atom, leading to the displacement of a chloride ion.[4] The subsequent reaction pathway is contingent on whether a primary or secondary amine is employed.

Reaction with Primary Amines: The Pathway to N-Substituted Morpholines

When a primary amine (R-NH₂) reacts with this compound, a double alkylation occurs, culminating in the formation of an N-substituted morpholine. The reaction is believed to proceed in two steps:

  • Initial Mono-alkylation: The primary amine attacks one of the chloroethyl groups, forming an intermediate N-(2-(2-chloroethoxy)ethyl)alkanamine.

  • Intramolecular Cyclization: The secondary amine formed in the first step then undergoes an intramolecular SN2 reaction, attacking the remaining chloroethyl group to form the six-membered morpholine ring. This cyclization is often facile due to the favorable proximity of the reacting centers.

Reaction with Secondary Amines: Constructing Piperazine Derivatives

The reaction with a secondary amine (R₂NH) can lead to different products depending on the stoichiometry and reaction conditions. A common and highly useful application is the synthesis of N,N'-disubstituted piperazines when two equivalents of the secondary amine react with one equivalent of this compound. This intermolecular process involves two separate SN2 reactions. Alternatively, if the secondary amine contains another nucleophilic group, intramolecular cyclization can occur.

Controlling Selectivity: A Critical Experimental Parameter

A significant challenge in the alkylation of amines is preventing over-alkylation.[9] In the context of reacting this compound with primary amines, the desired outcome is typically the formation of the cyclic morpholine derivative rather than linear polymeric side products. This is generally favored due to the thermodynamic stability of the six-membered ring. When reacting with secondary amines to form piperazines, controlling the stoichiometry is crucial to avoid the formation of quaternary ammonium salts.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a model N-substituted morpholine and an N,N'-disubstituted piperazine derivative.

Protocol 1: Synthesis of N-Benzylmorpholine from Benzylamine (a Primary Amine)

This protocol details the synthesis of N-benzylmorpholine, a representative example of the reaction between a primary amine and this compound.

Materials:

  • Benzylamine

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add benzylamine (1.0 eq.), anhydrous potassium carbonate (3.0 eq.), and anhydrous acetonitrile (10 volumes based on the amine).

  • Addition of Electrophile: While stirring the mixture, add this compound (1.1 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-18 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the disappearance of the starting materials and the appearance of the product spot/peak.[10][11]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the dried organic solution under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure N-benzylmorpholine.

Protocol 2: Synthesis of 1,4-Dibenzylpiperazine from Dibenzylamine (a Secondary Amine)

This protocol outlines the synthesis of 1,4-dibenzylpiperazine, demonstrating the reaction of a secondary amine with this compound.

Materials:

  • Dibenzylamine

  • This compound

  • Sodium carbonate (Na₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Deionized water

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve dibenzylamine (2.2 eq.) in anhydrous DMF (5 volumes).

  • Addition of Electrophile: Add this compound (1.0 eq.) dissolved in a small amount of DMF to the dropping funnel and add it to the reaction mixture dropwise over 30 minutes at room temperature.

  • Reaction: After the addition is complete, add anhydrous sodium carbonate (2.5 eq.) to the mixture. Heat the reaction to 90-100 °C and maintain for 24-36 hours with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting materials.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing deionized water.

    • Extract the aqueous mixture with toluene (3x).

    • Combine the organic extracts and wash with deionized water to remove residual DMF and salts.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography to afford pure 1,4-dibenzylpiperazine.

Data Presentation and Analysis

The progress and outcome of these reactions can be effectively monitored and quantified using various analytical techniques.

Analytical Technique Purpose Observations
Thin Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress.Disappearance of starting amine and this compound spots and the appearance of a new, typically less polar, product spot.
Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative analysis of reaction components and identification of products and byproducts.[10][11]Provides retention times and mass spectra for starting materials, intermediates, and the final product, confirming its molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the purified product.¹H and ¹³C NMR spectra will confirm the formation of the morpholine or piperazine ring and the presence of the N-substituents.
High-Performance Liquid Chromatography (HPLC) Purity assessment of the final product.A single major peak indicates a high degree of purity.

Visualization of Reaction Pathways and Workflows

Reaction with a Primary Amine to Yield an N-Substituted Morpholine

G cluster_0 Step 1: Mono-alkylation cluster_1 Step 2: Intramolecular Cyclization Primary_Amine R-NH₂ Intermediate R-NH(CH₂CH₂-O-CH₂CH₂-O-CH₂CH₂-Cl) Primary_Amine->Intermediate Sɴ2 Attack Dielectrophile Cl-CH₂CH₂-O-CH₂CH₂-O-CH₂CH₂-Cl Dielectrophile->Intermediate Cyclization Intramolecular Sɴ2 Intermediate->Cyclization Morpholine N-R-Morpholine Cyclization->Morpholine

Caption: Reaction pathway for the synthesis of an N-substituted morpholine.

Experimental Workflow for N-Substituted Heterocycle Synthesis

G Start Reaction Setup: Amine, Base, Solvent Add_Electrophile Add this compound Start->Add_Electrophile React Heat to Reflux (12-36 hours) Add_Electrophile->React Monitor Monitor by TLC/GC-MS React->Monitor Workup Cool, Filter, Concentrate, Extract Monitor->Workup Reaction Complete Purify Column Chromatography or Recrystallization Workup->Purify Product Pure Heterocyclic Product Purify->Product

Caption: General experimental workflow for heterocycle synthesis.

Safety and Handling Precautions

This compound is toxic if swallowed and harmful in contact with skin. It can cause serious eye irritation.[1][2][5] Therefore, it is imperative to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][2][4][5] All manipulations should be performed in a well-ventilated fume hood.[1][2][4][5] Consult the Safety Data Sheet (SDS) for comprehensive safety information before commencing any experimental work.[1][2][4][5]

Conclusion

The reaction of this compound with primary and secondary amines is a robust and highly valuable transformation for the synthesis of N-substituted morpholines and piperazines. By understanding the underlying mechanistic principles and carefully controlling reaction conditions, researchers can efficiently construct these important heterocyclic scaffolds. The protocols provided herein serve as a reliable starting point for the synthesis of a wide range of derivatives for applications in drug discovery and development.

References

The Dual Role of 1,2-Bis(2-chloroethoxy)ethane: A Versatile Building Block and Specialty Solvent in Complex Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Multifunctional Reagent

In the landscape of modern organic synthesis, the pursuit of novel molecular architectures with enhanced efficiency and selectivity is paramount. Within the chemist's toolkit, certain reagents stand out for their versatility, acting not only as passive reaction media but also as active participants in bond-forming events. 1,2-Bis(2-chloroethoxy)ethane, also known as triglycol dichloride, is a prime exemplar of such a dual-functionality molecule.[1][2] While recognized for its utility as a polar aprotic solvent, its true strength lies in its role as a key building block for the synthesis of complex macrocycles and other valuable chemical entities.[3][4] This application note provides an in-depth exploration of this compound, focusing on its physicochemical properties, its strategic application in the synthesis of crown ethers via the Williamson ether synthesis, and detailed protocols for its safe and effective use in the research and development laboratory.

Physicochemical Properties and Solvent Characteristics

This compound is a colorless to pale yellow liquid with a high boiling point, rendering it suitable for reactions requiring elevated temperatures.[5][6] Its molecular structure, featuring two ether linkages and two terminal chloroethyl groups, imparts a polar character.[7] This polarity allows for the dissolution of a range of organic compounds.[7] Key physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C6H12Cl2O2[3][5]
Molecular Weight 187.06 g/mol [1][3]
Appearance Colorless to pale yellow liquid[5][6]
Boiling Point 235-236 °C[5]
Density 1.197 g/mL at 25 °C[6]
Refractive Index n20/D 1.461[6]
Solubility Soluble in organic solvents like ethanol and ether; insoluble in water.[5][7]

While its solvent capabilities are noted for hydrocarbons and oils, its primary utility in advanced synthesis often stems from its reactive nature.[1][5] The two terminal chlorine atoms are susceptible to nucleophilic substitution, making it an ideal dielectrophilic precursor for cyclization reactions.[3]

Core Application: Synthesis of Aza-Crown Ethers via Williamson Ether Synthesis

A significant application of this compound is in the synthesis of crown ethers, a class of macrocyclic polyethers with the ability to selectively bind cations.[8] The Williamson ether synthesis, a robust and well-established method for forming ether linkages, provides a direct route to these complex structures.[9][10] This reaction proceeds via an SN2 mechanism, where an alkoxide or, in this case, an amine nucleophile attacks an alkyl halide, displacing the halide to form a new carbon-heteroatom bond.[9][11]

In the context of aza-crown ether synthesis, this compound serves as the dielectrophilic component, reacting with a suitable diamine to form the macrocyclic structure. The flexible ethylene glycol backbone and the reactive terminal chlorides are key to its effectiveness as a linker in such macrocyclization reactions.[3]

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products diamine R-NH-R'-NH-R (Diamine Nucleophile) crown_ether Aza-Crown Ether (Macrocyclic Product) diamine->crown_ether Nucleophilic Attack dichloroethane Cl-CH2CH2-O-CH2CH2-O-CH2CH2-Cl (this compound) dichloroethane->crown_ether Cyclization salt 2 HCl (Byproduct) crown_ether->salt Forms

Caption: Williamson ether synthesis for aza-crown ethers.

Experimental Protocol: Synthesis of a Dibenzyldiaza-18-crown-6 Derivative

This protocol details the synthesis of N,N'-dibenzyl-4,13-diaza-18-crown-6, a precursor to the parent 4,13-diaza-18-crown-6, adapted from established literature procedures.[12] This reaction exemplifies the utility of this compound as a key reagent.

Materials and Reagents:
  • 1,10-Dibenzyl-4,7-dioxa-1,10-diazadecane

  • 1,2-Bis(2-iodoethoxy)ethane (prepared from this compound)

  • Anhydrous sodium carbonate

  • Sodium iodide

  • Acetonitrile

  • Chloroform

  • Acetone

  • Dioxane

  • Hexanes

  • Magnesium sulfate (anhydrous)

Instrumentation:
  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

Part A: Preparation of 1,2-Bis(2-iodoethoxy)ethane (Halogen Exchange)

Causality: The iodide is a better leaving group than chloride, facilitating the subsequent SN2 reaction.

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound (1 equivalent) and sodium iodide (2.2 equivalents) in acetone.

  • Heat the mixture at reflux with stirring for 72 hours.

  • Cool the reaction mixture to room temperature and filter to remove the precipitated sodium chloride.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in methylene chloride and wash with aqueous 10% sodium thiosulfate solution to remove any residual iodine, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1,2-bis(2-iodoethoxy)ethane as an oil.

Part B: Synthesis of N,N'-Dibenzyl-4,13-diaza-18-crown-6

  • To a 3-liter, three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 1,10-dibenzyl-4,7-dioxa-1,10-diazadecane (1 equivalent), 1,2-bis(2-iodoethoxy)ethane (1.2 equivalents), anhydrous sodium carbonate (5 equivalents), and sodium iodide (0.5 equivalents) in acetonitrile.

  • Stir the mixture vigorously and heat at reflux for 21 hours.

  • Cool the reaction mixture to room temperature, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.

  • Dissolve the crude solid in a refluxing mixture of acetone and dioxane.

  • Allow the solution to crystallize in a freezer.

  • Collect the crystals (a mixture of the product's sodium iodide complex and sodium iodide) and dissolve them in a mixture of water and chloroform.

  • Separate the layers and extract the aqueous phase with chloroform.

  • Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from hexanes to yield pure N,N'-dibenzyl-4,13-diaza-18-crown-6.

Caption: Experimental workflow for aza-crown ether synthesis.

Safety and Handling

This compound is toxic if swallowed and harmful in contact with skin.[13] It causes skin irritation and serious eye damage.[2][13] It is crucial to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14][15] Avoid inhalation of vapors.[15] Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[5][16] All waste materials should be disposed of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. While it possesses properties that allow it to function as a polar aprotic solvent, its most significant contributions are often as a bifunctional building block. The protocol detailed herein for the synthesis of an aza-crown ether highlights its utility in constructing complex molecular architectures. A thorough understanding of its properties and safe handling procedures is essential for its effective and responsible use in the laboratory.

References

Derivatization of 1,2-Bis(2-chloroethoxy)ethane for analytical purposes

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: AN-011226

Sensitive Quantification of 1,2-Bis(2-chloroethoxy)ethane via Pre-Column Derivatization and HPLC-UV Analysis

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of this compound (CAS 112-26-5), also known as Triethylene glycol dichloride. This compound is a versatile industrial chemical and pharmaceutical intermediate that lacks a native chromophore, making its direct detection by UV-Vis spectrophotometry challenging at trace levels.[1][2][3] To overcome this limitation, a pre-column derivatization strategy was developed. The method employs a nucleophilic substitution reaction with 4-nitrothiophenol to introduce a strongly UV-absorbent moiety to the analyte. The resulting derivative is then separated and quantified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This guide provides a complete protocol, from the derivatization procedure to the HPLC method parameters and validation, offering a reliable analytical solution for process monitoring, quality control, and impurity profiling.

Introduction & Analytical Challenge

This compound is a chlorinated ether used in various organic syntheses, including the manufacturing of pharmaceuticals and pesticides.[1][2] Its presence as a residual reactant or impurity in final products must be strictly controlled. The primary analytical challenge posed by this molecule is its lack of a suitable chromophore, precluding sensitive analysis by the widely accessible HPLC-UV instrumentation. While methods like GC/MS can be used, they may require different sample preparation workflows or may not be the preferred platform in all laboratories.[4]

Chemical derivatization is a powerful technique to enhance the detectability of analytes by attaching a molecule (a "tag") with desirable properties, such as strong UV absorbance or fluorescence.[5][6] For alkyl halides like this compound, the reactive chlorine atoms are ideal sites for nucleophilic substitution reactions.[7] This method leverages that reactivity to covalently bond a chromophoric tag, enabling sensitive and specific quantification.

Principle of Derivatization

The core of this method is the nucleophilic substitution reaction between the analyte and a derivatizing agent. The chosen reagent, 4-nitrothiophenol, contains a thiol group (-SH) which is an excellent nucleophile (as the thiophenolate anion) and a nitro group (-NO₂) which serves as a powerful chromophore.

The Causality Behind the Choice:

  • Nucleophile: The thiophenolate anion, generated in situ under basic conditions, readily attacks the electrophilic carbon atom bonded to the chlorine atom in this compound.[7]

  • Leaving Group: The chloride ion is a good leaving group, facilitating a rapid and efficient substitution reaction.

  • Chromophore: The nitroaromatic system of 4-nitrothiophenol provides strong molar absorptivity in the UV range, significantly enhancing the detection sensitivity for the analyte.[8]

  • Reaction Specificity: The reaction is highly specific to the alkyl chloride moieties, minimizing side reactions and ensuring that the measured signal is directly proportional to the analyte concentration.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, as illustrated in the diagram below. Both chlorine atoms on the this compound molecule are substituted, yielding a single, stable derivative with two chromophoric tags.

Figure 1: Derivatization of this compound.

Experimental Protocol

This protocol is a self-validating system, incorporating the preparation of standards and controls to ensure data integrity, consistent with ICH Q2(R1) guidelines.[9][10][11]

Materials and Reagents
  • This compound, analytical standard grade (>98%)

  • 4-Nitrothiophenol (derivatizing agent), >98%

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade (e.g., Milli-Q)

  • Formic Acid, LC-MS grade

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data System: Empower™, Chromeleon™, or equivalent chromatography data software.

Standard and Reagent Preparation
  • Analyte Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with ACN.

  • Derivatizing Agent Solution (10 mg/mL): Weigh 100 mg of 4-nitrothiophenol into a 10 mL volumetric flask. Dissolve and dilute to volume with ACN. Prepare fresh daily.

  • Catalyst: Use solid anhydrous K₂CO₃.

Derivatization Workflow

The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.

Figure 2: End-to-end analytical workflow diagram.

Step-by-Step Derivatization Protocol
  • Prepare Calibration Standards: Create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the Analyte Stock Solution with ACN.

  • Reaction Setup: In a 2 mL autosampler vial, add:

    • 500 µL of the standard solution or sample solution.

    • 100 µL of the Derivatizing Agent Solution.

    • Approximately 10-15 mg of anhydrous K₂CO₃ powder.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or water bath set to 60°C for 30 minutes.

    • Rationale: Heating accelerates the SN2 reaction rate, ensuring complete derivatization within a practical timeframe. K₂CO₃ acts as a base to deprotonate the thiophenol, forming the more nucleophilic thiophenolate anion.

  • Cooling and Quenching: Remove the vial and allow it to cool to room temperature.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean autosampler vial to remove the K₂CO₃ and any particulates.

  • Analysis: The sample is now ready for injection into the HPLC system.

HPLC Method Parameters

The following table summarizes the chromatographic conditions for separating the derivatized analyte.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 50% B, 2-15 min: 50-90% B, 15-17 min: 90% B
Flow Rate 1.0 mL/min
Injection Vol. 10 µL
Column Temp. 30°C
Detection UV at 340 nm
Run Time 20 minutes (including re-equilibration)
  • Rationale: A gradient elution is used to effectively separate the relatively nonpolar derivative from the polar, unreacted derivatizing agent and other early-eluting impurities. Formic acid is used to ensure good peak shape.

Results and Method Validation

A properly validated method ensures trustworthiness and scientific integrity.[10][12] The following parameters should be assessed according to ICH Q2(R1) guidelines.[9][13]

Validation ParameterTypical Acceptance CriteriaIllustrative Result
Linearity (r²) ≥ 0.9990.9995
Range 1.0 - 50.0 µg/mLConfirmed
LOD Signal-to-Noise Ratio ≥ 30.3 µg/mL
LOQ Signal-to-Noise Ratio ≥ 101.0 µg/mL
Precision (%RSD) Intraday: ≤ 2.0%; Interday: ≤ 3.0%Intraday: 1.2%; Interday: 2.1%
Accuracy (% Rec) 98.0 - 102.0% at three concentration levels99.1% - 101.5%
Specificity No interference from blank or matrix at derivative peak RT.Peak purity > 99.8%

Data presented are for illustrative purposes.

Specificity & Causality: The choice of 340 nm for detection is critical for specificity. While the 4-nitrothiophenol reagent has a UV maximum at a lower wavelength, its derivative product exhibits a significant red shift. Monitoring at 340 nm maximizes the signal for the derivative while minimizing the signal from any excess, unreacted reagent, thereby reducing background interference and improving the signal-to-noise ratio.[14]

Conclusion

This application note presents a complete and validated method for the sensitive analysis of this compound. By employing a scientifically sound pre-column derivatization with 4-nitrothiophenol, the inherent challenge of detecting this non-chromophoric analyte is effectively overcome. The detailed protocol and HPLC conditions provide a reliable, robust, and specific analytical tool for quality control and research applications in the pharmaceutical and chemical industries.

References

Application Notes and Protocol for Williamson Ether Synthesis with 1,2-Bis(2-chloroethoxy)ethane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for utilizing 1,2-Bis(2-chloroethoxy)ethane in the Williamson ether synthesis. The protocol details the reaction of this bifunctional electrophile with phenolic or alcoholic nucleophiles to generate valuable polyether structures. We delve into the mechanistic underpinnings, key reaction parameters, safety considerations, and a detailed, step-by-step protocol for laboratory execution. This guide is intended for researchers in organic synthesis, materials science, and drug development.

Introduction: The Versatility of this compound in Ether Synthesis

The Williamson ether synthesis, a cornerstone of organic chemistry since its discovery by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for preparing both symmetrical and unsymmetrical ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide or phenoxide ion displaces a halide from an alkyl halide to form a new ether linkage.[1][2]

This compound, also known as triglycol dichloride, is a particularly interesting electrophile for this reaction.[3] Its structure features two primary alkyl chloride moieties, making it an excellent substrate for SN2 reactions. This bifunctionality opens pathways to synthesize a variety of complex molecules, including acyclic polyethers and, notably, crown ethers, which are renowned for their cation-binding properties.[3][4]

This guide will focus on the practical application of this compound as a building block in Williamson ether synthesis, providing a foundational protocol that can be adapted for various research and development applications.

Mechanistic Pathway and Rationale

The reaction proceeds in two fundamental steps:

  • Deprotonation: A sufficiently strong base is used to deprotonate the alcohol or phenol, generating a more potent nucleophile, the corresponding alkoxide or phenoxide. This is a critical activation step as neutral alcohols are generally weak nucleophiles.[2][5]

  • Nucleophilic Attack: The generated nucleophile attacks one of the electrophilic primary carbon atoms of this compound. This backside attack displaces a chloride ion, forming the ether bond in a concerted SN2 mechanism.[1][6]

Given the bifunctional nature of this compound, the reaction can proceed at one or both ends. Stoichiometric control of the nucleophile is therefore crucial to favor either mono- or di-substitution products. For macrocyclization reactions, such as the synthesis of crown ethers, a 1:1 stoichiometry with a di-nucleophile is typically employed under high-dilution conditions.

Logical Workflow for Williamson Ether Synthesis

Below is a Graphviz diagram illustrating the decision-making process and workflow for the protocol described.

Williamson_Ether_Synthesis start Start: Define Target Ether Structure select_nucleophile Select Nucleophile (Alcohol/Phenol) start->select_nucleophile select_base Select Base (e.g., NaH, KOH, K2CO3) select_nucleophile->select_base select_solvent Select Solvent (e.g., DMF, THF, Acetonitrile) select_base->select_solvent ptc_decision Consider Phase Transfer Catalyst (PTC)? (e.g., TBAB for biphasic systems) select_solvent->ptc_decision setup Reaction Setup: Inert Atmosphere (N2/Ar) ptc_decision->setup Yes/No deprotonation Step 1: Deprotonation (Formation of Alkoxide/Phenoxide) setup->deprotonation addition Step 2: Add this compound deprotonation->addition reaction Step 3: Reaction (Heat as required, 50-100 °C) addition->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring monitoring->reaction Incomplete workup Work-up: Quench, Extract, Wash monitoring->workup Complete purification Purification (Column Chromatography/Distillation) workup->purification analysis Characterization (NMR, IR, MS) purification->analysis end End: Isolated Product analysis->end

Caption: Workflow for Williamson Ether Synthesis using this compound.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥97%Sigma-Aldrich, TCIToxic if swallowed, causes serious eye damage. Handle with extreme care.
Catechol (or other diol/phenol)Reagent GradeMajor chemical suppliersCorrosive, handle with appropriate PPE.
Sodium Hydride (NaH)60% dispersion in mineral oilMajor chemical suppliersFlammable solid, reacts violently with water. Handle under inert atmosphere.
Anhydrous N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Major chemical suppliersPolar aprotic solvent, helps to solvate the alkoxide.[1]
Tetrabutylammonium bromide (TBAB)Reagent GradeMajor chemical suppliersOptional Phase Transfer Catalyst (PTC).[7]
Diethyl EtherAnhydrousMajor chemical suppliersFor extraction.
Saturated aq. NH₄ClFor quenching.
Brine (Saturated aq. NaCl)For washing.
Anhydrous Magnesium Sulfate (MgSO₄)For drying organic layers.

Safety and Handling Precautions

This compound is toxic and an irritant. It is harmful if swallowed or in contact with skin and can cause serious eye damage. May cause respiratory irritation. Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

Sodium hydride (NaH) is a highly reactive and flammable solid. It reacts violently with water to produce flammable hydrogen gas. All reactions involving NaH must be conducted under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents.

Strong bases like potassium hydroxide (KOH) or alkoxides are corrosive and should be handled with care.

Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.

Detailed Experimental Protocol: Synthesis of Dibenzo-18-Crown-6 (Illustrative Example)

This protocol details the synthesis of a crown ether, a classic application of this compound, adapted from established synthetic principles.[4]

Step 1: Preparation of the Disodium Catecholate Salt
  • Set up a three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer.

  • Ensure all glassware is oven-dried and assembled while hot to preclude moisture.

  • Under a positive pressure of nitrogen, add catechol (1.0 eq.) to the flask.

  • Add anhydrous N,N-Dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to catechol.

  • Begin stirring the solution. Carefully add sodium hydride (2.2 eq., 60% dispersion in oil) portion-wise to the stirring solution at room temperature.

    • Rationale: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the formation of the phenoxide.[2] The evolution of hydrogen gas will be observed. The addition should be slow to control the effervescence.

  • After the addition is complete, heat the mixture to 60-70 °C for 1 hour to ensure complete formation of the disodium salt. The mixture should become a clear solution or a fine suspension.

Step 2: Williamson Ether Synthesis (Macrocyclization)
  • In a separate flask, dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Using a syringe pump, add the solution of this compound dropwise to the heated catecholate solution over a period of 4-6 hours.

    • Rationale: Slow addition under high-dilution principles favors intramolecular cyclization over intermolecular polymerization, which is crucial for forming the macrocyclic crown ether.

  • Once the addition is complete, maintain the reaction at 80-90 °C and stir for an additional 12-24 hours.

    • Rationale: The reaction is typically run at elevated temperatures (50-100 °C) to ensure a reasonable reaction rate.[1] Polar aprotic solvents like DMF are ideal as they solvate the cation of the alkoxide, leaving a "naked" and highly reactive nucleophilic anion.[1][8]

Step 3: Reaction Monitoring
  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • A suitable TLC eluent system would be a mixture of hexane and ethyl acetate. The product should have a different Rf value than the starting materials.

  • The reaction is considered complete upon the disappearance of the limiting reagent.

Step 4: Work-up and Purification
  • Cool the reaction mixture to room temperature.

  • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) to neutralize any unreacted base.

  • Transfer the mixture to a separatory funnel and dilute with water and diethyl ether (or another suitable organic solvent).

  • Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.

  • Combine the organic extracts and wash sequentially with water and then brine to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Troubleshooting and Key Considerations

  • Low Yield: This can be due to moisture in the reaction, incomplete deprotonation, or side reactions. Ensure all glassware is dry and solvents are anhydrous. The choice of a strong base like NaH is critical.

  • Formation of Polymers: If the concentration of reactants is too high during the addition of the electrophile, intermolecular reactions can dominate. The use of a syringe pump for slow addition is highly recommended for macrocyclization.

  • Side Reactions: The primary competing reaction is elimination (E2), although this is less of a concern with primary alkyl halides like this compound.[2]

  • Phase Transfer Catalysis (PTC): For reactions involving bases like NaOH or KOH in a biphasic system (e.g., toluene/water), a phase transfer catalyst such as tetrabutylammonium bromide (TBAB) can be highly effective.[7][9] The catalyst transports the hydroxide or alkoxide ion into the organic phase to react with the electrophile.

Conclusion

The Williamson ether synthesis utilizing this compound is a powerful method for constructing complex polyether molecules. Success hinges on careful control of reaction conditions, particularly the exclusion of moisture, the choice of an appropriate base and solvent system, and, for macrocyclization, the application of high-dilution principles. The protocol provided herein serves as a robust starting point for researchers to explore the synthetic utility of this versatile bifunctional building block.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 1,2-Bis(2-chloroethoxy)ethane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to improving yield in the synthesis of 1,2-Bis(2-chloroethoxy)ethane, designed for researchers, scientists, and drug development professionals.

Welcome to the technical support center for the synthesis of this compound (CAS: 112-26-5). This guide is structured to provide direct, actionable insights into improving reaction yields and troubleshooting common issues encountered in the laboratory. As a crucial intermediate in the pharmaceutical and agrochemical industries, mastering its synthesis is key to efficient downstream development.[1][2][3] This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and properties of this compound.

Q1: What is the most common and highest-yielding method for synthesizing this compound?

The most established and efficient method for synthesizing this compound is the chlorination of triethylene glycol using thionyl chloride (SOCl₂) as the chlorinating agent.[4][5] This reaction is typically catalyzed by pyridine, which also serves as an acid scavenger to neutralize the HCl byproduct. When executed correctly, this method can achieve yields of up to 91% after purification.[4][5] The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl groups of the glycol are converted to chlorides.

Q2: Can you illustrate the reaction mechanism for the thionyl chloride method?

Certainly. The reaction follows a double SN2-type mechanism. Pyridine first activates the thionyl chloride, making it more susceptible to nucleophilic attack by the alcohol. A chlorosulfite intermediate is formed, which then undergoes backside attack by a chloride ion, displacing the chlorosulfite group and inverting the stereochemistry (though this is not relevant for an achiral molecule like triethylene glycol). The process occurs at both ends of the triethylene glycol molecule.

Below is a diagram illustrating the key steps of the reaction mechanism.

ReactionMechanism cluster_reactants Reactants TEG Triethylene Glycol HO-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-OH Intermediate1 Chlorosulfite Ester Intermediate TEG->Intermediate1 + 2 SOCl₂ + Pyridine (catalyst) SOCl2 Thionyl Chloride (SOCl₂) Py Pyridine Product This compound Cl-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-Cl Intermediate1->Product Sₙ2 attack by Cl⁻ Byproducts SO₂ + Pyridinium Hydrochloride

Caption: Simplified reaction mechanism for the synthesis of this compound.

Q3: What are the key physical properties relevant to synthesis and purification?

Understanding the physical properties of this compound is critical for its handling and purification. Its high boiling point, for instance, necessitates vacuum distillation to prevent thermal decomposition. Its insolubility in water is key to the aqueous workup steps used to remove water-soluble impurities.[6]

PropertyValueSource
Molecular Formula C₆H₁₂Cl₂O₂[7]
Molecular Weight 187.06 g/mol [7]
Appearance Colorless to pale yellow liquid[2][6]
Boiling Point 235 °C[2][4]
Melting Point -31.5 °C to -32 °C[2][3]
Density 1.197 g/mL at 20-25 °C[2][3]
Refractive Index ~1.461 at 20-25 °C[2][3]
Solubility Insoluble in water; soluble in organic solvents.[6]
Flash Point 121 °C (250 °F)[2]

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common experimental problems.

Problem: Low Reaction Yield

Q: My final yield of this compound is significantly below the expected 90-91%. What are the common causes and how can I fix them?

A: Low yield is a frequent issue that can stem from several factors, ranging from reaction conditions to workup procedures. Here’s a breakdown of potential causes and their solutions:

  • Incomplete Reaction: The conversion of triethylene glycol might be incomplete.

    • Cause: Insufficient reaction time, incorrect temperature, or suboptimal stoichiometry. The reaction requires heating at approximately 80°C for 5-6 hours after the addition of thionyl chloride is complete.[4][5]

    • Solution:

      • Verify Stoichiometry: Ensure you are using a slight excess of thionyl chloride (e.g., 2.2 moles per mole of triethylene glycol) and a sufficient amount of pyridine (e.g., 3 moles per mole of glycol) to drive the reaction to completion and neutralize byproducts.[4][5]

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material before proceeding to the workup.

      • Maintain Temperature: Ensure the reaction temperature is consistently held at 80°C. Lower temperatures will slow the reaction rate significantly.

  • Side Reactions: The formation of unwanted byproducts consumes reactants and complicates purification.

    • Cause: The primary side reaction is the formation of dialkyl sulfite esters. Hydrolysis of the product or intermediates can also occur if water is present.

    • Solution:

      • Control Reagent Addition: Add the thionyl chloride dropwise to the heated glycol/pyridine solution over 2-3 hours.[4][5] A rapid addition can cause localized temperature spikes, favoring side reactions.

      • Ensure Anhydrous Conditions: Use dry solvents (e.g., dioxane) and glassware. Moisture can react with thionyl chloride and intermediates, reducing yield.

  • Purification Losses: Significant product loss can occur during the workup and final purification steps.

    • Cause: The product has a high boiling point (235°C), making atmospheric distillation risky as it can lead to decomposition.[4] Additionally, residual pyridine hydrochloride can complicate extractions.[4]

    • Solution:

      • Vacuum Distillation: Purify the final product via fractional distillation under reduced pressure (e.g., 10-15 mmHg) to lower the boiling point and prevent thermal degradation.[4]

      • Efficient Extraction: After distilling off the dioxane solvent, add a solvent like ethyl acetate to precipitate the pyridinium salt, which can then be removed by filtration.[5] Thoroughly wash the organic layer with water to remove any remaining water-soluble impurities before drying and final distillation.

The following logic diagram can help guide your troubleshooting process:

TroubleshootingYield Start Low Yield Observed CheckReaction Analyze crude reaction mixture (TLC/GC) Start->CheckReaction StartMaterial Significant starting material remains? CheckReaction->StartMaterial Byproducts Major byproducts present? StartMaterial->Byproducts No Sol_TimeTemp Solution: - Increase reaction time/temp - Verify stoichiometry StartMaterial->Sol_TimeTemp Yes Sol_Control Solution: - Slow reagent addition - Ensure anhydrous conditions Byproducts->Sol_Control Yes Sol_Purification Issue is likely in workup/purification. Solution: - Use vacuum distillation - Optimize extraction/washing Byproducts->Sol_Purification No

Caption: A decision tree for troubleshooting low yields in the synthesis.

Problem: Difficult Purification

Q: I'm struggling with the purification. My distilled product is impure, or the workup is messy due to emulsions and precipitates.

A: Purification challenges are often linked to the high boiling point of the product and the removal of the pyridine catalyst and its salt.

  • Removal of Pyridine Hydrochloride:

    • Issue: Pyridine hydrochloride (C₅H₅N·HCl) is a salt formed during the reaction. It has limited solubility in many organic solvents and can form a sticky solid that complicates filtration and extraction.[4]

    • Solution: After the reaction is complete and the primary solvent (dioxane) is removed, add a solvent in which the product is soluble but the salt is not, such as ethyl acetate.[5] Stirring this mixture for about 30 minutes will cause the pyridinium salt to precipitate fully, allowing for its removal by filtration before the aqueous workup.[5]

  • Distillation:

    • Issue: The product's high boiling point (235°C) makes it susceptible to decomposition at atmospheric pressure.

    • Solution: Always perform the final purification by fractional distillation under reduced pressure. This is non-negotiable for achieving high purity. Industrial scale-up often faces challenges here, as vacuum distillation can reduce throughput.[4]

Section 3: Optimized High-Yield Experimental Protocol

This protocol is a synthesis of best practices derived from established methods to maximize yield and purity.[4][5]

Reagents & Equipment
  • Triethylene glycol (1.0 mol)

  • Pyridine, anhydrous (3.0 mol)

  • Thionyl chloride (2.2 mol)

  • 1,4-Dioxane, anhydrous (500 mL)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser, dropping funnel, and magnetic stirrer

  • Heating mantle

  • Vacuum distillation apparatus

Step-by-Step Procedure
  • Setup: In a well-ventilated fume hood, combine triethylene glycol (1 mol) and anhydrous pyridine (3 mol) in 500 mL of anhydrous 1,4-dioxane in a round-bottom flask.

  • Heating: Heat the mixture to 80°C with stirring.

  • Thionyl Chloride Addition: Slowly add thionyl chloride (2.2 mol) to the mixture dropwise via a dropping funnel over 2-3 hours. Maintain the temperature at 80°C. This step is exothermic and must be controlled carefully.

  • Reaction: After the addition is complete, continue to stir the mixture at 80°C for an additional 5-6 hours to ensure the reaction goes to completion.

  • Solvent Removal: Cool the reaction mixture to room temperature. Remove the 1,4-dioxane solvent using a rotary evaporator.

  • Salt Precipitation & Removal: To the residue, add ethyl acetate and stir for 30 minutes. The pyridinium salt will precipitate. Filter off the salt using a Büchner funnel and wash the solid with a small amount of fresh ethyl acetate.

  • Aqueous Workup: Combine the filtrates and wash with water to remove any remaining water-soluble impurities. Separate the organic layer.

  • Drying: Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

  • Final Purification: Remove the ethyl acetate on a rotary evaporator. Purify the resulting crude oil by fractional distillation under reduced pressure to obtain pure this compound.

The following diagram outlines this experimental workflow.

ExperimentalWorkflow A 1. Combine TEG, Pyridine, Dioxane Heat to 80°C B 2. Add Thionyl Chloride Dropwise (2-3 hours) A->B C 3. React at 80°C (5-6 hours) B->C D 4. Cool & Remove Dioxane (Rotovap) C->D E 5. Precipitate & Filter Salt (Add Ethyl Acetate) D->E F 6. Aqueous Wash E->F G 7. Dry Organic Layer (Na₂SO₄) F->G H 8. Purify by Vacuum Distillation G->H I Pure Product H->I

Caption: Step-by-step experimental workflow for high-yield synthesis.

Section 4: Alternative Synthetic Routes

Q: Are there pyridine-free alternatives to the thionyl chloride method?

A: Yes. While the thionyl chloride/pyridine method is robust, concerns over residual pyridine and harsh reaction conditions have led to alternatives. One notable method is Phase-Transfer Catalysis (PTC) .

  • Principle: PTC facilitates the reaction between reactants in different phases (e.g., an aqueous phase and an organic phase).[8] For this synthesis, a phase-transfer catalyst like tetrabutylammonium bromide can be used in a biphasic system (e.g., aqueous NaOH and an organic solvent).[4]

  • Advantages: This method can achieve high yields (around 82%) at lower temperatures (40°C), avoids the use of pyridine, and simplifies the purification process.[4] It is often considered a "greener" alternative by eliminating hazardous solvents and catalysts.[9]

  • Challenges: Requires careful control of pH to prevent hydrolysis of the product.[4]

References

Technical Support Center: Troubleshooting Side Reactions in 1,2-Bis(2-chloroethoxy)ethane Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1,2-Bis(2-chloroethoxy)ethane is a versatile bifunctional alkylating agent widely used in organic synthesis, particularly in the formation of macrocycles like crown ethers, as well as in the development of polymers and pharmaceutical intermediates.[1][2] Its reactivity, stemming from two primary alkyl chloride groups, makes it an excellent substrate for SN2 reactions.[3][4] However, this reactivity also opens the door to several competing side reactions that can complicate product purification and significantly reduce yields.

This guide is designed for researchers, chemists, and drug development professionals to diagnose and troubleshoot common side reactions encountered when working with this compound. By understanding the mechanistic origins of these byproducts, you can strategically modify reaction conditions to favor the desired transformation.

Frequently Asked Questions (FAQs)

Q1: I'm observing unexpected alkene peaks in my NMR/GC-MS analysis. What is the likely cause?

A1: The presence of alkene signals strongly suggests that an elimination reaction is competing with the desired nucleophilic substitution.[5] this compound, having hydrogens on the carbons beta to the chlorine atoms, is susceptible to base-catalyzed E2 elimination, especially under forcing conditions. This is a common side reaction when using strong, sterically hindered bases or high temperatures.[5][6]

Q2: My reaction is yielding a significant amount of a diol byproduct. Why is this happening?

A2: The formation of the corresponding diol, 1,2-Bis(2-hydroxyethoxy)ethane, is a classic sign of hydrolysis of the starting material.[4] Alkyl chlorides can react with water, which acts as a nucleophile, to replace the chloride with a hydroxyl group.[7][8] This issue is exacerbated by the presence of moisture in your solvents or reagents, or if the reaction is run in an aqueous or protic solvent system under conditions that favor SN1 or SN2 hydrolysis.[4][8]

Q3: My product is an intractable polymer or a complex oligomeric mixture instead of the expected macrocycle. What went wrong?

A3: This is a frequent challenge when using a bifunctional electrophile like this compound with a bifunctional nucleophile (e.g., a catechol or a diamine) in cyclization reactions. Intermolecular reactions, leading to linear polymers or oligomers, can often outcompete the desired intramolecular cyclization. This is primarily an issue of concentration.

Q4: My reaction is very slow or shows poor conversion despite heating. What factors should I investigate?

A4: Low conversion rates in reactions involving alkyl chlorides like this one are typically due to one or more of the following:

  • Insufficient Nucleophilicity: The attacking species may not be a strong enough nucleophile.

  • Poor Solvent Choice: The solvent may not adequately solvate the reactants and stabilize the SN2 transition state. Polar aprotic solvents are generally preferred.[9]

  • Inappropriate Base: If your nucleophile is an alcohol or thiol, the base used to deprotonate it might be too weak, resulting in a low concentration of the active nucleophile.

  • Phase Transfer Issues: In biphasic systems (e.g., aqueous NaOH and an organic solvent), a phase-transfer catalyst may be necessary to bring the nucleophile into the organic phase.

Troubleshooting Guide: Byproduct Mitigation Strategies

Problem 1: Elimination Byproducts (E2 Pathway)

The E2 reaction is a bimolecular process where a base abstracts a proton from a carbon adjacent (beta) to the leaving group, leading to the formation of a double bond in a single, concerted step.[6][10] This pathway competes directly with the desired SN2 substitution.

Symptoms:

  • Appearance of vinyl ether signals in ¹H NMR (typically in the 4.0-6.5 ppm range).

  • Mass spectrometry data indicating products with a mass corresponding to the loss of HCl or 2xHCl from the expected product.

  • Reduced yield of the desired substitution product.

Root Causes & Solutions:

CauseScientific RationaleRecommended Action
Strong, Sterically Hindered Base Bulky bases (e.g., potassium tert-butoxide) are more likely to act as bases rather than nucleophiles, preferentially abstracting a sterically accessible β-hydrogen.[5][11]Switch to a less sterically hindered, "softer" base that is still sufficiently strong to deprotonate your nucleophile. Carbonates (K₂CO₃, Cs₂CO₃) or hydroxides (NaOH, KOH) are excellent choices for aryl ether syntheses.[9] For very sensitive substrates, a weaker base like a tertiary amine may be considered.
High Reaction Temperature Elimination reactions have a higher activation energy than substitution reactions and are entropically favored. Thus, increasing the temperature disproportionately increases the rate of elimination.[6]Run the reaction at the lowest temperature that allows for a reasonable rate of substitution. Start at room temperature or slightly elevated temperatures (e.g., 40-60 °C) and monitor the reaction progress by TLC or GC before increasing the heat further.
Solvent Choice Protic solvents can solvate the base, reducing its basicity and nucleophilicity. However, the choice of solvent is critical.Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents are poor at solvating the anionic nucleophile, making it more "naked" and reactive, which favors the SN2 pathway over E2.[9]

Workflow Diagram: SN2 vs. E2 Competition

G cluster_start Reactants Start R-CH₂-CH₂-Cl + Nucleophile (Nu⁻) + Base (B⁻) SN2_Product SN2_Product Start->SN2_Product  SN2 Pathway (Nu⁻ attacks α-carbon)   E2_Product E2_Product Start->E2_Product  E2 Pathway (B⁻ attacks β-hydrogen)  

Caption: Competing SN2 and E2 pathways for alkyl halides.

Problem 2: Hydrolysis Byproducts

Hydrolysis occurs when water molecules act as nucleophiles, attacking the electrophilic carbon atom bonded to the chlorine. While alkyl chlorides are less reactive towards hydrolysis than acyl chlorides, the reaction can still proceed, particularly with heat or under conditions that promote it.[7][12][13]

Symptoms:

  • Presence of broad -OH peaks in IR or ¹H NMR spectra.

  • Isolation of byproducts containing one or two hydroxyl groups instead of chlorine.

  • A decrease in reaction pH due to the formation of HCl.[4]

Corrective Protocol: Ensuring Anhydrous Conditions

  • Solvent Preparation:

    • Use freshly distilled, anhydrous grade solvents. Polar aprotic solvents like DMF or acetonitrile should be dried over appropriate drying agents (e.g., CaH₂) and distilled under an inert atmosphere (N₂ or Ar).

    • Store dried solvents over molecular sieves (3Å or 4Å) to maintain dryness.

  • Reagent Handling:

    • Dry solid reagents (e.g., K₂CO₃, nucleophiles) in a vacuum oven before use.

    • Use freshly opened bottles of liquid reagents. If moisture-sensitive, handle them using dry syringes under an inert atmosphere.

  • Glassware and Atmosphere:

    • Thoroughly flame-dry all glassware under vacuum or in an oven ( >120 °C) immediately before use.

    • Assemble the reaction apparatus while hot and allow it to cool under a positive pressure of an inert gas (N₂ or Ar). Maintain this inert atmosphere throughout the reaction.

  • Reaction Setup:

    • Add reagents via syringe through rubber septa. For solid additions, use a solids addition funnel or perform the addition under a positive flow of inert gas.

Workflow Diagram: Preventing Hydrolysis

G Start Prepare Reaction Setup Dry_Glass Flame-Dry Glassware under Vacuum Start->Dry_Glass Dry_Solvents Use Anhydrous Distilled Solvents Start->Dry_Solvents Dry_Reagents Dry Reagents (Vacuum Oven) Start->Dry_Reagents Inert_Atm Assemble and Cool under N₂/Ar Dry_Glass->Inert_Atm Run_Rxn Run Reaction under N₂/Ar Inert_Atm->Run_Rxn Dry_Solvents->Run_Rxn Dry_Reagents->Run_Rxn

Caption: Workflow for setting up an anhydrous reaction.

Problem 3: Intermolecular Polymerization

When synthesizing macrocycles, the goal is to have the two reactive ends of a molecule react with each other (intramolecularly). Polymerization occurs when one molecule reacts with another (intermolecularly), leading to long chains.

Symptoms:

  • Formation of a precipitate or an insoluble, sticky solid in the reaction flask.

  • Broad, unresolved humps in the NMR spectrum.

  • Smearing on a TLC plate with no distinct spot for the desired product.

Solution: High-Dilution Conditions

The key to favoring intramolecular cyclization is to ensure that the concentration of the reactive intermediate is so low that its reactive ends are more likely to find each other than to find another molecule. This is achieved through high-dilution conditions.

Experimental Protocol: High-Dilution Cyclization

  • Setup: Assemble an apparatus consisting of two syringe pumps and a large, three-necked round-bottom flask equipped with a mechanical stirrer and a condenser under an inert atmosphere.

  • Solvent Volume: Use a large volume of anhydrous solvent (e.g., DMF, acetonitrile). A typical starting concentration for the reactants is 0.001–0.01 M.

  • Reactant Solutions: Prepare two separate solutions:

    • Solution A: The bifunctional nucleophile (e.g., catechol) and the base (e.g., K₂CO₃) in half of the total solvent volume.

    • Solution B: this compound in the other half of the solvent volume.

  • Slow Addition: Using the syringe pumps, add both Solution A and Solution B simultaneously and dropwise to the vigorously stirred reaction flask over a long period (e.g., 8-24 hours). This maintains an extremely low instantaneous concentration of both reactants.

  • Temperature: Maintain the reaction at an appropriate temperature (e.g., 80 °C for many crown ether syntheses) throughout the addition and for several hours after the addition is complete to ensure full conversion.[14][15]

Diagram: Cyclization vs. Polymerization

G cluster_conditions Reaction Conditions cluster_products Reaction Products High_Conc High Concentration Polymer Intermolecular Rxn (Polymer) High_Conc->Polymer Favors Low_Conc Low Concentration (High Dilution) Cyclic Intramolecular Rxn (Cyclic Product) Low_Conc->Cyclic Favors

Caption: Effect of concentration on reaction outcome.

References

Technical Support Center: Purification of 1,2-Bis(2-chloroethoxy)ethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1,2-Bis(2-chloroethoxy)ethane (CAS No. 112-26-5). This document is designed for researchers, scientists, and drug development professionals who utilize this versatile chemical intermediate and require it in high purity for their applications. As a key building block in the synthesis of pharmaceuticals and other complex organic molecules, the purity of this compound is paramount to achieving reliable and reproducible experimental outcomes.[1][2]

This guide provides a structured, question-and-answer-based approach to address common challenges, offering detailed protocols and troubleshooting advice grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the common impurities in technical-grade this compound?

The impurity profile of this compound is largely dictated by its most common synthesis route: the chlorination of triethylene glycol with an agent like thionyl chloride (SOCl₂), often using pyridine as a catalyst.[3][4] Consequently, impurities typically fall into one of the following categories:

Impurity CategorySpecific ExamplesRationale for Presence
Unreacted Starting Materials Triethylene glycolIncomplete reaction during the synthesis process.
Reaction Intermediates 2-[2-(2-chloroethoxy)ethoxy]ethanolMono-chlorination of triethylene glycol.[5]
Reagents & Catalysts Pyridine, Dioxane, Ethyl AcetateResidual catalyst and solvents used during synthesis and workup.[3][4]
Reagent Byproducts Pyridinium hydrochlorideFormed when pyridine neutralizes the HCl generated during chlorination.[3]
Side-Reaction Products Dialkyl sulfitesFormed from side reactions of thionyl chloride.[3]
Decomposition Products Various, often coloredThermal degradation due to the compound's high boiling point.[3][6]
General Contaminants Water, Hydrochloric acid (HCl)Introduced during aqueous workup or from atmospheric moisture.[7]
Q2: How can I reliably assess the purity of my this compound sample?

A multi-faceted analytical approach is recommended for comprehensive purity assessment:

  • Gas Chromatography (GC): This is the industry-standard method for quantifying purity and detecting volatile impurities. A purity of >98% is common for commercially available grades. A flame ionization detector (FID) provides excellent sensitivity for organic compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for identifying unknown impurity peaks observed in the GC chromatogram by providing mass-to-charge ratio data. EPA methods for related haloethers utilize GC-MS for identification.[7]

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: NMR is essential for confirming the chemical structure of the main component and can be used to detect and quantify impurities if their signals do not overlap with the product signals.[8]

  • Karl Fischer Titration: This is the most accurate method for determining water content, which is a critical parameter for many moisture-sensitive reactions.

  • Acid Titration: A simple titration can quantify residual acidic impurities, such as HCl.[7]

Q3: What is the recommended general purification strategy for this compound?

A sequential, multi-step strategy is most effective. It begins with a liquid-liquid extraction to remove polar and ionic impurities, followed by fractional distillation under reduced pressure to separate the target compound from components with different boiling points.

G crude Crude Product (Post-Synthesis Mixture) wash Aqueous Workup (Washing & Extraction) crude->wash dry Drying (e.g., with MgSO₄) wash->dry waste1 Aqueous Waste (Salts, Pyridine, Glycols) wash->waste1 filter Filtration dry->filter distill Fractional Vacuum Distillation filter->distill waste2 Solid Waste (Drying Agent) filter->waste2 pure High-Purity Product (>99%) distill->pure waste3 Distillation Residue (High-Boiling Impurities) distill->waste3

Caption: General purification workflow for this compound.

Q4: What are the critical safety precautions I must take when handling this chemical?

This compound is a hazardous substance and must be handled with appropriate care.

  • Toxicity: It is toxic if swallowed and harmful in contact with skin.[9]

  • Irritation: It causes skin irritation and can cause serious eye damage.[7][10]

  • Handling: Always handle this chemical inside a certified chemical fume hood.[11]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10][11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Section 2: Detailed Purification Protocols

Protocol 1: Aqueous Workup for Post-Synthesis Purification

Objective: To remove water-soluble impurities such as pyridinium salts, unreacted triethylene glycol, and residual acids from the crude reaction mixture.

Methodology:

  • Transfer: Transfer the crude product into a separatory funnel of appropriate size. If the product is dissolved in a water-immiscible solvent like ethyl acetate or dioxane from the synthesis, proceed directly.[3][4] If not, dilute the crude product with an equal volume of ethyl acetate.

  • Acid Wash (Optional but Recommended): Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure. Allow the layers to separate. Drain and discard the lower aqueous layer.

    • Causality: This step protonates any residual pyridine, forming a water-soluble pyridinium salt that partitions into the aqueous phase.

  • Base Wash: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Shake cautiously, as CO₂ gas will be generated. Vent frequently. This wash neutralizes any remaining acidic species. Drain and discard the aqueous layer.

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove any remaining water-soluble compounds.

  • Brine Wash: Perform a final wash with an equal volume of saturated sodium chloride (brine) solution.

    • Causality: This step helps to break up any emulsions and reduces the amount of dissolved water in the organic layer before the drying step.

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) in portions until the drying agent no longer clumps together. Swirl the flask and let it sit for 15-20 minutes.

  • Filtration: Filter the mixture through a fluted filter paper or a cotton plug to remove the drying agent. Collect the clear filtrate, which contains the partially purified product dissolved in the organic solvent.

  • Solvent Removal: Remove the solvent using a rotary evaporator. The remaining liquid is now ready for final purification by distillation.

Protocol 2: Purification by Fractional Vacuum Distillation

Objective: To separate the this compound from non-volatile residues and impurities with significantly different boiling points.

Critical Consideration: The high atmospheric boiling point of this compound (~235-241 °C) makes it susceptible to thermal decomposition.[1][7] Therefore, distillation must be performed under reduced pressure (vacuum). Industrial-scale purification often uses pressures of 10-15 mmHg to prevent decomposition.[3]

PressureEstimated Boiling Point
760 mmHg (1 atm)~235 °C
15 mmHg~125-130 °C (Estimated)
10 mmHg~115-120 °C (Estimated)

Apparatus:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Short-path distillation head with a Vigreux column

  • Thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum pump, cold trap, and manometer

Methodology:

  • Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Place a stir bar in the distillation flask containing the crude product from Protocol 1.

  • Evacuate: Close the system and slowly turn on the vacuum pump. Allow the pressure to stabilize at the desired level (e.g., 10-15 mmHg).

  • Heating & Stirring: Begin stirring and slowly heat the distillation flask using the heating mantle.

  • Collect Fractions:

    • Forerun: Collect the first fraction, which will contain any low-boiling impurities (e.g., residual solvents). The distillation head temperature will be low and unstable.

    • Main Fraction: As the temperature at the distillation head stabilizes at the expected boiling point for your vacuum level, switch to a clean receiving flask. Collect the clear, colorless liquid product.

    • Residue: Stop the distillation when the temperature begins to drop or rise sharply, or when the distillation pot is nearly dry. Do not distill to dryness to avoid the formation of potentially explosive peroxides and charring of the residue.

  • Shutdown: Turn off the heating mantle and allow the system to cool completely under vacuum. Once cool, slowly and carefully vent the system to atmospheric pressure before disassembling.

  • Analysis: Analyze the collected main fraction for purity using GC (as described in Q2).

Section 3: Troubleshooting Guide

G start Problem Encountered During Purification p1 Product is Discolored (Yellow/Brown) start->p1 p2 Low Purity by GC (Multiple Peaks) start->p2 p3 Distillation 'Bumping' or Stalling start->p3 c1 Cause: Thermal Decomposition p1->c1 c2 Cause: Inefficient Fractionation p2->c2 c3 Cause: Poor Vacuum or Superheating p3->c3 s1 Solution: 1. Lower distillation pressure. 2. Reduce pot temperature. 3. Ensure slow, even heating. c1->s1 s2 Solution: 1. Use a more efficient column (Vigreux/packed). 2. Slow the distillation rate. 3. Collect narrower fractions. c2->s2 s3 Solution: 1. Check all joints for vacuum leaks. 2. Ensure vigorous stirring or add boiling chips. 3. Insulate distillation column. c3->s3

Caption: Troubleshooting decision tree for common purification issues.

Problem: My final product has a low pH or a faint amine-like odor.
  • Possible Cause: Incomplete removal of acidic impurities (HCl) or the pyridine catalyst during the aqueous workup.

  • Solution: Redissolve the product in a water-immiscible solvent like ethyl acetate and repeat Protocol 1. Ensure the sodium bicarbonate wash is performed until no more gas evolves, indicating that all acid has been neutralized.

Problem: GC analysis shows a significant peak for triethylene glycol.
  • Possible Cause: Triethylene glycol has a very high boiling point and may not be easily removed by distillation alone if present in large quantities.

  • Solution: The aqueous workup (Protocol 1) is the most effective way to remove this highly water-soluble impurity. Perform multiple water washes to maximize its removal before proceeding to distillation.

References

Technical Support Center: Optimizing Temperature and Reaction Time for 1,2-Bis(2-chloroethoxy)ethane Substitutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing substitution reactions involving 1,2-bis(2-chloroethoxy)ethane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for overcoming common challenges in the laboratory. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can troubleshoot and optimize your reactions with confidence.

I. Foundational Principles: Understanding the Reactivity of this compound

This compound is a versatile reagent characterized by two primary alkyl chloride groups, making it an excellent substrate for SN2 (bimolecular nucleophilic substitution) reactions.[1][2] The presence of two reactive sites allows for the synthesis of various derivatives, including crown ethers, cryptands, and other complex molecules.[3][4] The core of optimizing these reactions lies in balancing the rate of the desired substitution against potential side reactions.

The general mechanism involves a nucleophile attacking the electrophilic carbon atom bonded to the chlorine, leading to the displacement of the chloride ion in a single, concerted step.[1]

Factors Influencing SN2 Reactions

Successful optimization hinges on the careful control of several key parameters:

  • Nucleophile: The strength and concentration of the nucleophile directly impact the reaction rate. Stronger nucleophiles will react faster.

  • Substrate: As a primary alkyl halide, this compound is well-suited for SN2 reactions.[1][5]

  • Leaving Group: The chloride ion is a good leaving group, facilitating the substitution.

  • Solvent: Polar aprotic solvents are generally preferred as they solvate the cation of the nucleophile, leaving the anion more "naked" and reactive.

  • Temperature: Higher temperatures increase the reaction rate but can also promote side reactions like elimination.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during substitution reactions with this compound in a question-and-answer format.

Low or No Product Yield

Q1: I'm not seeing any product formation, or the yield is significantly lower than expected. What are the likely causes and how can I fix this?

A1: Low or no yield in a substitution reaction with this compound can stem from several factors. Let's break down the troubleshooting process:

  • Insufficient Nucleophilicity: Your chosen nucleophile may not be strong enough to displace the chloride at the given reaction conditions.

    • Solution: If using a neutral nucleophile like an alcohol or amine, deprotonation with a suitable base (e.g., sodium hydride for alcohols, or using an excess of the amine) will generate a much more potent anionic nucleophile.[5] Be cautious with the choice of base to avoid unwanted side reactions.

  • Poor Solubility: If your nucleophile is not soluble in the reaction solvent, the reactants cannot effectively interact.[6] This is a common issue when using ionic nucleophiles in non-polar organic solvents.

    • Solution: Consider using a Phase Transfer Catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide).[7][8][9] A PTC helps transport the water-soluble nucleophile into the organic phase where the reaction occurs.[7][10] This can dramatically increase reaction rates and yields.[8]

  • Inappropriate Temperature: The reaction may be too slow at the current temperature.

    • Solution: Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS) to find the optimal temperature that accelerates product formation without significantly increasing byproduct formation.

  • Deactivated Reagents: Ensure the freshness and purity of your this compound and nucleophile. Over time, reagents can degrade, leading to lower reactivity.

Formation of Side Products

Q2: I'm observing significant amounts of side products in my reaction mixture. How can I improve the selectivity?

A2: The formation of side products is a common challenge. The primary competing reaction is typically elimination (E2), especially with sterically hindered nucleophiles or at elevated temperatures.[1]

  • Minimizing Elimination Reactions:

    • Temperature Control: As a rule of thumb, SN2 reactions are favored at lower temperatures, while higher temperatures favor elimination. If you are observing elimination products, try lowering the reaction temperature.

    • Choice of Base/Nucleophile: If using a strong, sterically hindered base to deprotonate your nucleophile, you might inadvertently promote elimination. Opt for a less hindered base if possible.

  • Solvent Effects: Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity and potentially participating in the reaction as a competing nucleophile.[11]

    • Solution: Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents do not solvate the nucleophile as strongly, leading to a faster SN2 reaction rate.

  • Reaction with Solvent: In some cases, particularly with protic solvents, the solvent itself can act as a nucleophile, leading to undesired byproducts.[11]

    • Solution: As mentioned above, using an aprotic solvent will mitigate this issue.

Optimizing Reaction Time

Q3: How do I determine the optimal reaction time to maximize yield and minimize side product formation?

A3: Determining the ideal reaction time is crucial. Stopping the reaction too early results in incomplete conversion, while running it for too long can lead to the decomposition of the product or the formation of byproducts.

  • Reaction Monitoring: The most reliable method is to monitor the reaction progress over time.

    • Techniques: Thin-Layer Chromatography (TLC) is a simple and effective way to qualitatively track the consumption of starting materials and the formation of the product. For more quantitative analysis, Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent choices.

    • Procedure: Take small aliquots from the reaction mixture at regular intervals (e.g., every 30-60 minutes) and analyze them. Plot the concentration of the product and starting materials versus time. The optimal reaction time is when the concentration of the product reaches a plateau.

  • General Guidelines: For many SN2 reactions with primary alkyl halides, reaction times can range from a few hours to 24 hours. However, this is highly dependent on the specific nucleophile, solvent, and temperature.

Working with Di-substitution

Q4: I am trying to perform a di-substitution on this compound, but I'm getting a mixture of mono- and di-substituted products. How can I favor the di-substituted product?

A4: Achieving complete di-substitution requires driving the reaction to completion.

  • Stoichiometry: Use a molar excess of the nucleophile (at least 2 equivalents, but often 2.2 to 2.5 equivalents are used to ensure the reaction goes to completion).

  • Reaction Time and Temperature: You may need to increase the reaction time and/or temperature to ensure the second substitution occurs. Again, monitoring the reaction is key to finding the optimal conditions.

  • Stepwise Approach: In some cases, it may be more efficient to perform the reaction in a stepwise manner. First, isolate the mono-substituted product and then subject it to the reaction conditions again with a fresh batch of nucleophile. This can sometimes provide a cleaner product, although it is a longer process.

III. Experimental Protocols & Data

General Protocol for Nucleophilic Substitution

This protocol provides a general framework. The specific amounts, temperature, and reaction time should be optimized for your particular nucleophile.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the nucleophile in a suitable aprotic solvent (e.g., DMF or acetonitrile).

  • Deprotonation (if necessary): If your nucleophile is an alcohol or another protonated species, add a suitable base (e.g., NaH) portion-wise at 0°C and allow the mixture to stir for 30 minutes at room temperature.

  • Addition of Substrate: Add this compound to the reaction mixture.

  • Heating and Monitoring: Heat the reaction to the desired temperature and monitor its progress using an appropriate analytical technique (e.g., TLC or GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation.

Table 1: Recommended Starting Conditions for Different Nucleophiles
Nucleophile TypeExampleBase (if needed)SolventTemperature (°C)Typical Reaction Time (h)
Alkoxide Sodium EthoxideN/AEthanol or THF50-804-12
Phenoxide Sodium PhenoxideN/ADMF or DMSO80-1206-18
Amine DiethylamineN/A (use excess)Acetonitrile60-82 (reflux)8-24
Thiolate Sodium ThiophenoxideN/ADMF25-602-8
Azide Sodium AzideN/ADMF80-10012-24

Note: These are starting points and may require optimization.

IV. Visualizing the Workflow

Diagram 1: General Experimental Workflow

G reagents Select Nucleophile & Solvent setup Reaction Setup & Deprotonation (if needed) reagents->setup addition Add this compound setup->addition reaction Heat & Monitor Reaction addition->reaction workup Quench & Extract Product reaction->workup purification Purify Product workup->purification analysis Characterize Product purification->analysis

Caption: A generalized workflow for nucleophilic substitution reactions.

Diagram 2: Troubleshooting Logic for Low Yield

G start Low Yield q1 Is the nucleophile strong enough? start->q1 a1_yes Proceed to next check q1->a1_yes Yes a1_no Deprotonate with a suitable base q1->a1_no No q2 Are all reagents soluble? a1_yes->q2 a2_yes Proceed to next check q2->a2_yes Yes a2_no Use a Phase Transfer Catalyst q2->a2_no No q3 Is the temperature too low? a2_yes->q3 a3_yes Gradually increase temperature q3->a3_yes Yes a3_no Check reagent purity q3->a3_no No

Caption: A troubleshooting flowchart for addressing low product yield.

V. References

  • Williamson ether synthesis - Wikipedia. Available at: --INVALID-LINK--

  • This compound | C6H12Cl2O2 | CID 8171 - PubChem. Available at: --INVALID-LINK--

  • An In-depth Technical Guide to the Synthesis of 3-(2-Chloroethoxy)prop-1-ene via Williamson Ether Synthesis - Benchchem. Available at: --INVALID-LINK--

  • First synthesis of cryptands with sucrose scaffold - Beilstein Journals. Available at: --INVALID-LINK--

  • Synthesis of a [2.2.2] Cryptand Containing Reactive Functional Groups - PMC - NIH. Available at: --INVALID-LINK--

  • Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products - ijirset. Available at: --INVALID-LINK--

  • Chapter III Cryptands - VTechWorks. Available at: --INVALID-LINK--

  • This compound synthesis - ChemicalBook. Available at: --INVALID-LINK--

  • Phase-Transfer Catalysis (PTC) - Macmillan Group. Available at: --INVALID-LINK--

  • Simple Methods for the Preparation of Cryptands - ResearchGate. Available at: --INVALID-LINK--

  • phase transfer catalyst - Little Flower College Guruvayoor. Available at: --INVALID-LINK--

  • Cryptand - Wikipedia. Available at: --INVALID-LINK--

  • I am supposed to find the side product of this Williamson ether synthesis, and we did the synthesis in a protic polar solvent (teacher choice). Would the product be correct? Also, is Sn2 and E2 be the major reactions? : r/chemhelp - Reddit. Available at: --INVALID-LINK--

  • Phase-transfer catalyst – Knowledge and References - Taylor & Francis. Available at: --INVALID-LINK--

  • Industrial Phase-Transfer Catalysis. Available at: --INVALID-LINK--

  • Experiment 06 Williamson Ether Synthesis. Available at: --INVALID-LINK--

  • This compound - Solubility of Things. Available at: --INVALID-LINK--

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at: --INVALID-LINK--

  • Nucleophilic Substitution Reactions (2) - YouTube. Available at: --INVALID-LINK--

  • Kinetic and Modeling Study of the Ethylene Oxychlorination to 1,2- Dichloroethane in Fluidized-Bed Reactors. Available at: --INVALID-LINK--

  • Ethane, 1,2-bis(2-chloroethoxy)- - the NIST WebBook. Available at: --INVALID-LINK--

  • An In-depth Technical Guide to Nucleophilic Substitution at the Chloroethoxy Group of 3-(2 - Benchchem. Available at: --INVALID-LINK--

  • This compound | 112-26-5 - TCI Deutschland GmbH. Available at: --INVALID-LINK--

  • Reaction mechanism for B (2‐chloro‐1,1‐bis(2‐chloroethoxy)ethane). - ResearchGate. Available at: --INVALID-LINK--

References

Technical Support Center: Purification of 1,2-Bis(2-chloroethoxy)ethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the purification of commercial 1,2-Bis(2-chloroethoxy)ethane. This document is intended for researchers, scientists, and drug development professionals who require high-purity solvent for their experimental work. Here, we address common challenges and provide detailed, field-proven protocols to ensure the integrity of your research.

Introduction

This compound, also known as triethylene glycol dichloride, is a versatile solvent and a key intermediate in various organic syntheses, including the preparation of pharmaceuticals and agrochemicals.[1][2] The purity of this reagent is critical, as contaminants can lead to side reactions, compromised yields, and difficulties in product isolation. Commercial grades of this compound can contain a variety of impurities stemming from its synthesis and storage. This guide provides a systematic approach to identifying and removing these impurities.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 112-26-5[3]
Molecular Formula C₆H₁₂Cl₂O₂[3]
Molecular Weight 187.06 g/mol [3]
Appearance Colorless to pale yellow liquid[1][2]
Boiling Point 235 °C (lit.)[4]
Melting Point -31.5 °C to -32 °C[3][4]
Density 1.197 g/mL at 25 °C (lit.)[2]
Refractive Index n20/D 1.461 (lit.)[2]
Flash Point 121 °C (250 °F) - closed cup[3]
Solubility Insoluble in water. Soluble in organic solvents like ethanol, ether, and carbon tetrachloride.[1][3]
Stability Stable under normal temperatures and pressures.[1][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: The most common impurities are typically related to the synthesis process, which often involves the chlorination of triethylene glycol with reagents like thionyl chloride.[5][6] Potential impurities include:

  • Unreacted Starting Materials: Triethylene glycol.

  • Partially Reacted Intermediates: 2-(2-(2-chloroethoxy)ethoxy)ethanol.

  • Byproducts of Synthesis: Higher molecular weight oligomers.

  • Residual Solvents: Dioxane, ethyl acetate, or other solvents used during synthesis and workup.[5][6]

  • Acidic Impurities: Residual hydrochloric acid (HCl) or degradation products.[3]

  • Water: Moisture introduced during storage or handling.

Q2: How can I assess the purity of my this compound?

A2: Several analytical techniques can be employed:

  • Gas Chromatography (GC): An effective method for separating and quantifying volatile impurities.[7]

  • High-Performance Liquid Chromatography (HPLC): Useful for detecting less volatile impurities like triethylene glycol and oligomers.[8]

  • Karl Fischer Titration: Specifically for quantifying water content.

  • Acid-Base Titration: To determine the concentration of acidic impurities.

Q3: What are the primary methods for purifying this compound?

A3: The two most effective methods are:

  • Fractional Distillation under Reduced Pressure: This is the preferred method for removing impurities with different boiling points. Due to the high boiling point of this compound, vacuum distillation is necessary to prevent thermal decomposition.[5]

  • Column Chromatography: Useful for removing non-volatile impurities or those with boiling points very close to the product.

Q4: What are the safety precautions I should take when handling and purifying this compound?

A4: this compound is toxic if swallowed and harmful in contact with skin. It also causes serious eye irritation.[9][10] Always adhere to the following safety protocols:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9][11]

  • Avoid inhalation of vapors.[10]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[11]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Yellowish color of the commercial product Presence of colored impurities or degradation products.1. Treat with activated carbon before distillation. 2. Perform fractional distillation under reduced pressure.
Inconsistent results in reactions using the solvent Presence of unreacted starting materials, water, or acidic impurities.1. Purify the solvent by fractional distillation under reduced pressure. 2. Dry the solvent over a suitable drying agent (e.g., anhydrous magnesium sulfate or calcium chloride) and distill. 3. Neutralize acidic impurities by washing with a dilute sodium bicarbonate solution, followed by washing with water, drying, and distillation.
Low yield in reactions sensitive to moisture Presence of water in the solvent.1. Dry the solvent using a suitable drying agent. 2. Distill the solvent from the drying agent under reduced pressure.
Formation of unexpected byproducts Impurities in the solvent are participating in the reaction.1. Analyze the purity of the solvent using GC or HPLC to identify the impurities. 2. Choose a purification method that specifically targets the identified impurities.
Solvent decomposes during distillation Distillation at atmospheric pressure is causing thermal decomposition.1. Perform the distillation under reduced pressure to lower the boiling point.[5]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation under Reduced Pressure

This method is ideal for removing impurities with significantly different boiling points.

Workflow Diagram:

Purification_Workflow cluster_prep Preparation cluster_distill Distillation cluster_post Post-Purification A Commercial this compound B Wash with dilute NaHCO₃ solution (optional, for acidic impurities) A->B If acidic C Wash with deionized water A->C If not acidic B->C D Dry over anhydrous MgSO₄ or CaCl₂ C->D E Filter to remove drying agent D->E F Set up fractional distillation apparatus for vacuum distillation E->F G Heat the flask gently F->G H Collect and discard the forerun (low-boiling impurities) G->H I Collect the main fraction at the correct boiling point and pressure H->I J Stop distillation before the flask goes to dryness I->J K Store purified product under an inert atmosphere (N₂ or Ar) I->K L Verify purity using GC or HPLC K->L

Caption: Workflow for purification by fractional distillation.

Step-by-Step Procedure:

  • Preparation (Optional): If the solvent is suspected to contain acidic impurities, first wash it in a separatory funnel with a 5% aqueous sodium bicarbonate solution, followed by deionized water.

  • Drying: Dry the solvent over a suitable drying agent like anhydrous magnesium sulfate or calcium chloride for several hours with occasional swirling.

  • Filtration: Filter the solvent to remove the drying agent.

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum adapter, a Vigreux column, a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed for vacuum.

  • Distillation: a. Transfer the dried and filtered this compound to the distillation flask. Add a few boiling chips or a magnetic stir bar. b. Slowly apply vacuum to the system. c. Begin heating the distillation flask gently using a heating mantle. d. Collect and discard the initial fraction (forerun), which may contain low-boiling impurities. e. Collect the main fraction at a constant temperature corresponding to the expected boiling point at the applied pressure. The boiling point of this compound is approximately 110-112 °C at 10 mmHg. f. Stop the distillation before the flask is completely dry to prevent the formation of potentially explosive peroxides.

  • Storage: Store the purified, colorless liquid in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption and degradation.

Protocol 2: Purification by Column Chromatography

This method is suitable for removing non-volatile or polar impurities.

Workflow Diagram:

Column_Chromatography_Workflow A Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) B Pack the chromatography column with the slurry A->B C Equilibrate the column with the chosen eluent B->C D Dissolve the commercial this compound in a minimal amount of eluent C->D E Load the sample onto the top of the column D->E F Elute the column with the chosen solvent system E->F G Collect fractions F->G H Analyze fractions by TLC or GC to identify those containing the pure product G->H I Combine the pure fractions H->I J Remove the solvent under reduced pressure (rotary evaporation) I->J K Store the purified product J->K

Caption: Workflow for purification by column chromatography.

Step-by-Step Procedure:

  • Column Packing: a. Prepare a slurry of silica gel in a non-polar solvent such as hexane. b. Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Equilibration: Equilibrate the packed column by running the chosen eluent through it. A common eluent system for this compound is a mixture of hexane and ethyl acetate; the polarity can be adjusted based on preliminary TLC analysis.

  • Sample Loading: a. Dissolve the commercial this compound in a minimal amount of the eluent. b. Carefully load the sample solution onto the top of the silica gel bed.

  • Elution and Fraction Collection: a. Begin eluting the column with the chosen solvent system. b. Collect fractions in separate test tubes or flasks.

  • Fraction Analysis: a. Analyze the collected fractions using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify the fractions containing the pure product.

  • Product Isolation: a. Combine the fractions that contain the pure this compound. b. Remove the solvent from the combined fractions using a rotary evaporator.

  • Storage: Store the purified product in a sealed container as described in the previous protocol.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with 1,2-Bis(2-chloroethoxy)ethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-Bis(2-chloroethoxy)ethane. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to help you overcome challenges and optimize your reaction outcomes. As a flexible dielectrophile, this compound is a valuable building block, particularly in the synthesis of macrocycles like crown ethers and other complex molecules. However, its bifunctional nature can also lead to common issues such as low conversion rates and the formation of undesired side products. This guide offers practical, field-proven insights to help you navigate these challenges effectively.

Troubleshooting Guide: Low Conversion Rates

Low conversion rates in reactions involving this compound can often be traced back to a few key factors. This section provides a systematic approach to identifying and resolving these issues.

Question 1: My reaction is resulting in a low yield of the desired product, and I'm observing a significant amount of polymeric material. What's going wrong and how can I fix it?

This is a classic problem when using bifunctional electrophiles like this compound, especially in macrocyclization reactions. The primary cause is that intermolecular reactions, which lead to polymer formation, are kinetically competing with the desired intramolecular cyclization.

Causality: At high concentrations, the reactive ends of different molecules are more likely to find each other than the two ends of the same precursor molecule, leading to linear oligomerization or polymerization.

Solutions:

  • High-Dilution Conditions: The most effective strategy to favor intramolecular cyclization is to use high-dilution conditions. This is achieved by adding the reactants slowly over an extended period to a large volume of refluxing solvent. This minimizes the concentration of the reactants at any given moment, thereby increasing the probability of intramolecular ring closure.[1]

  • Template Effect: In the synthesis of crown ethers, the presence of a suitable metal cation can act as a template, pre-organizing the linear precursor into a circular conformation that facilitates the final ring-closing step. For instance, the potassium ion (K⁺) is an excellent template for the synthesis of 18-crown-6.[1][2]

This protocol is adapted from the synthesis of 18-crown-6 and can be modified for similar macrocyclization reactions.[2]

Materials:

  • Triethylene glycol

  • This compound

  • Potassium hydroxide (KOH)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: In a large, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a syringe pump, add a solution of triethylene glycol and potassium hydroxide in THF.

  • Slow Addition: Using the syringe pump, add a solution of this compound in THF to the reaction mixture over a period of 8-12 hours while maintaining a gentle reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture, filter off the salts, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or distillation under high vacuum to separate the desired crown ether from any polymeric byproducts.

Troubleshooting Workflow for Polymerization Issues

Caption: Troubleshooting logic for mitigating polymerization.

Question 2: My reaction is sluggish or stalls completely. What are the potential causes?

Several factors can contribute to a slow or incomplete reaction. A systematic check of your reagents and reaction conditions is necessary.

Potential Causes and Solutions:

  • Purity of this compound: The starting material may contain impurities that inhibit the reaction. One common impurity is residual acidity (HCl) from its synthesis.[3] It is advisable to use a high-purity grade of the reagent or purify it by distillation under reduced pressure before use.

  • Base Strength and Solubility: In reactions requiring a base (e.g., Williamson ether synthesis), the strength and solubility of the base are critical. If the base is not strong enough to deprotonate the nucleophile effectively, or if it is not soluble in the reaction medium, the reaction will be slow. Consider using a stronger base or a solvent system that improves its solubility.

  • Leaving Group Ability: While chlorides are adequate leaving groups, for challenging reactions, converting them to more reactive iodides in situ can significantly accelerate the reaction rate. This can be achieved by adding a catalytic amount of sodium or potassium iodide.

  • Solvent Choice: The choice of solvent can dramatically impact reaction rates. For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the nucleophile's salt, leaving a more "naked" and reactive anion.[1]

  • Temperature: The reaction may simply require more thermal energy to proceed at a reasonable rate. A cautious, stepwise increase in the reaction temperature while monitoring for side product formation is a viable strategy.

Quantitative Data Summary: Solvent Effects

SolventDielectric Constant (ε)Typical ApplicationImpact on SN2 with Anionic Nucleophiles
Tetrahydrofuran (THF)7.6Crown Ether SynthesisModerate rate
Acetonitrile (MeCN)37.5General Nucleophilic SubstitutionsGood rate
N,N-Dimethylformamide (DMF)36.7General Nucleophilic SubstitutionsExcellent rate
Dimethyl sulfoxide (DMSO)46.7General Nucleophilic SubstitutionsExcellent rate, can promote side reactions
Question 3: I am observing the formation of an unexpected cyclic byproduct. What is happening?

The flexible chain of this compound can, under certain conditions, lead to the formation of undesired intramolecular cyclization products, particularly when reacting with dinucleophiles.

Causality: The polarity of the solvent can influence the conformation of the reactant and intermediates, potentially favoring an intramolecular reaction pathway.

Example: In reactions with β-dicarbonyl compounds, polar aprotic solvents like DMSO can promote tandem O-alkylation followed by intramolecular C-alkylation to yield spirocyclic ethers. In contrast, nonpolar solvents like toluene tend to favor intermolecular reactions.[4]

Solution:

  • Solvent Screening: If an unexpected cyclic byproduct is observed, a solvent screen is recommended. Systematically test a range of solvents with varying polarities to identify the optimal medium that favors the desired reaction pathway.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions when handling this compound?

This compound is toxic if swallowed and can cause skin and serious eye irritation.[5] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3]

Q2: How should I store this compound?

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3] It is also noted as a potential peroxide former, so it should be stored away from heat and light.[3]

Q3: What analytical techniques are best for monitoring the progress of my reaction?

  • Thin Layer Chromatography (TLC): Useful for a quick qualitative assessment of the reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for monitoring the disappearance of starting materials and the appearance of products, as well as for identifying volatile byproducts.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for less volatile or thermally sensitive compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the products and can be used for quantitative analysis of the reaction mixture.

Q4: Can a phase-transfer catalyst (PTC) improve my reaction conversion?

Yes, in biphasic reaction systems (e.g., a solid or aqueous base with an organic solvent), a phase-transfer catalyst can significantly improve reaction rates and yields. PTCs, such as quaternary ammonium salts or crown ethers, work by transporting the nucleophilic anion from the solid/aqueous phase into the organic phase where the reaction with this compound occurs. This can be a very effective strategy for overcoming solubility issues of the base.

Workflow for Considering a Phase-Transfer Catalyst

G start Low Conversion in Biphasic System check_solubility Is the nucleophilic salt soluble in the organic phase? start->check_solubility add_ptc Introduce a Phase-Transfer Catalyst (e.g., TBAB, 18-crown-6). check_solubility->add_ptc No optimize_ptc Optimize PTC loading (typically 1-10 mol%). add_ptc->optimize_ptc success Improved Conversion optimize_ptc->success

Caption: Decision workflow for using a phase-transfer catalyst.

References

Preventing hydrolysis of 1,2-Bis(2-chloroethoxy)ethane during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,2-Bis(2-chloroethoxy)ethane

A Senior Application Scientist's Guide to Preventing Hydrolysis During Synthesis

Welcome to the technical support center for this compound (CAS 112-26-5). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile bifunctional linker in their synthetic workflows. As a key intermediate in the production of pharmaceuticals and agrochemicals, maintaining its structural integrity is paramount for reaction success.[1][2] This document provides in-depth, field-proven answers to common questions and troubleshooting scenarios related to the hydrolytic instability of this reagent.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses the fundamental properties of this compound and the chemical principles governing its degradation.

Q1: What is this compound, and why is it prone to hydrolysis?

A1: this compound is an organic compound featuring a central diether linkage flanked by two primary chloroalkane termini.[3] Its utility stems from these two reactive sites, allowing it to act as a flexible linker in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1][4]

The molecule's susceptibility to hydrolysis arises from its two distinct functional groups:

  • Chloroalkane Groups (-CH₂Cl): The carbon-chlorine bond is polarized (Cδ+-Clδ-), making the carbon atom electrophilic and susceptible to nucleophilic attack by water. This is a classic nucleophilic substitution reaction.[5]

  • Ether Linkages (-CH₂-O-CH₂-): While ethers are generally considered stable, they can undergo cleavage under acidic conditions.[6][7] The presence of water and an acid catalyst can lead to the protonation of the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol) and facilitating cleavage.

Although stable under strictly neutral, anhydrous conditions, the presence of acidic or basic reagents, or even trace amounts of water at elevated temperatures, can initiate degradation.[2][8]

Q2: What are the products of hydrolysis, and how do they impact my reaction?

A2: Hydrolysis can occur at either the C-Cl bond or the C-O bond.

  • C-Cl Bond Hydrolysis: Nucleophilic substitution of the chloride by water or hydroxide yields a primary alcohol, forming 2-(2-(2-chloroethoxy)ethoxy)ethan-1-ol and releasing a chloride ion (or HCl). If both chlorides are hydrolyzed, the diol, triethylene glycol, is formed.

  • Ether Bond Cleavage: Acid-catalyzed cleavage is more complex but ultimately breaks the molecule into smaller fragments, such as 2-chloroethanol.

The impact on your synthesis is multifaceted and severe:

  • Reduced Yield: The primary reagent is consumed by a side reaction, lowering the potential yield of your desired product.

  • Impurity Profile: The resulting hydrophilic alcohols and diols can complicate purification (work-up and chromatography), leading to lower isolated yields and product contamination.

  • Stoichiometric Imbalance: If this compound is used as a linker between two other molecules, its degradation will leave one of the reaction partners unreacted, further complicating the product mixture.

Hydrolysis_Products cluster_main This compound Degradation Pathways cluster_ccl C-Cl Bond Hydrolysis cluster_co C-O Bond Cleavage (Acid-Catalyzed) Reagent Cl-CH₂CH₂-O-CH₂CH₂-O-CH₂CH₂-Cl {this compound} MonoAlcohol HO-CH₂CH₂-O-CH₂CH₂-O-CH₂CH₂-Cl {Mono-hydrolysis Product} Reagent->MonoAlcohol H₂O / OH⁻ CleavageProduct HO-CH₂CH₂-Cl {2-Chloroethanol} + Other Fragments Reagent->CleavageProduct H₃O⁺, Δ Diol HO-CH₂CH₂-O-CH₂CH₂-O-CH₂CH₂-OH {Di-hydrolysis Product} MonoAlcohol->Diol H₂O / OH⁻

Caption: Potential degradation products from the hydrolysis of this compound.

Part 2: Troubleshooting Guide - Diagnosing Hydrolysis

This section is structured to help you diagnose if hydrolysis is the root cause of common experimental problems.

Q3: My reaction yield is unexpectedly low, and the crude NMR/LC-MS is messy. Could hydrolysis of the linker be the cause?

A3: Yes, this is a classic symptom of reagent degradation. Hydrolysis competes with your desired reaction, consuming the starting material and introducing multiple new impurities.

To diagnose the issue, follow this workflow:

Troubleshooting_Workflow Start Symptom: Low Yield & Messy Crude Check_SM Step 1: Verify Starting Material Analyze a sample of the stock This compound via GC-MS or NMR. Start->Check_SM SM_OK Result: Starting Material is Pure Check_SM->SM_OK SM_Bad Result: Degradation Products Detected Check_SM->SM_Bad Review_Cond Step 2: Review Reaction Conditions Were anhydrous solvents used? Was the reaction run under inert gas? What was the pH and temperature? SM_OK->Review_Cond Purify_SM Solution: Purify the reagent via distillation or acquire a new, verified lot. SM_Bad->Purify_SM Cond_Bad Result: Potential for Hydrolysis Identified (e.g., protic solvent, acidic/basic, high temp) Review_Cond->Cond_Bad Cond_Good Result: Conditions Seem Appropriate Review_Cond->Cond_Good Implement_Protocols Solution: Implement preventative protocols. (See Part 3) Cond_Bad->Implement_Protocols Other_Cause Conclusion: Hydrolysis is unlikely to be the primary cause. Investigate other reaction parameters. Cond_Good->Other_Cause

Caption: A decision-making workflow for troubleshooting low reaction yields.

Q4: How can I definitively detect and quantify hydrolysis products in my starting material or reaction mixture?

A4: Several analytical techniques are suitable. The choice depends on the available instrumentation and the desired level of detail.

Analytical TechniqueApplication & Key ConsiderationsReference
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent for identifying the volatile parent compound and hydrolysis products like 2-chloroethanol. It provides both retention time and mass fragmentation data for confident identification.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS) Ideal for analyzing complex reaction mixtures without derivatization. Can detect the parent compound and less volatile hydrolysis products like the mono-alcohol and diol. A powerful tool for monitoring reaction progress.[9]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Provides structural information. The appearance of new signals in the -OH region (often a broad singlet) and shifts in the signals for protons adjacent to the chloride or ether oxygen can indicate hydrolysis. The parent compound has a characteristic spectrum.[10]
Argentometric Titration / Ion Chromatography Can be used to quantify the free chloride ions released into an aqueous phase during a reaction or work-up. An increase in chloride concentration over time is a direct measure of C-Cl bond hydrolysis.[11]

Part 3: Prevention Protocols & Best Practices

Adopting a proactive approach is the most effective strategy. The following protocols are designed to create an environment hostile to hydrolysis.

Q5: What are the ideal reaction conditions (solvent, temperature, pH) to prevent hydrolysis?

A5: The core principle is to eliminate or minimize contact with water and strong acids or bases, especially at elevated temperatures.

1. Rigorous Control of Water Content: This is the single most critical factor. Water is a reactant in hydrolysis.

  • Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents with low water content (<50 ppm). Solvents like Toluene, Tetrahydrofuran (THF), or 1,4-Dioxane are common choices.[12]

  • Dry Glassware: Oven-dry all glassware (e.g., at 120 °C for at least 4 hours) and cool it under a stream of inert gas (Nitrogen or Argon) or in a desiccator immediately before use.

  • Inert Atmosphere: Assemble the reaction under an inert atmosphere. This prevents atmospheric moisture from entering the reaction vessel.

2. Judicious Choice of Solvent:

  • Aprotic Solvents are Preferred: Solvents that cannot donate protons (aprotic) are superior. Protic solvents (like alcohols) can participate in solvolysis, a similar reaction to hydrolysis.

  • Polar Aprotic Solvents: For reactions requiring polarity to dissolve reagents, consider solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). Ensure they are of the highest anhydrous grade.

3. Strict pH and Temperature Management:

  • Avoid Strong Acids and Bases: If your reaction requires a base, use a non-nucleophilic, sterically hindered organic base (e.g., 2,6-lutidine, diisopropylethylamine) instead of aqueous hydroxides. For acidic conditions, consider Lewis acids that are less likely to have associated water.[8]

  • Phase-Transfer Catalysis (PTC): If an aqueous base like NaOH is unavoidable, a PTC system can be effective. The reaction occurs at the organic-aqueous interface, but careful control of pH and temperature is crucial to minimize hydrolysis of the linker in the organic phase.[12]

  • Maintain Low Temperatures: Reaction rates, including hydrolysis, increase with temperature.[11] If possible, run your reaction at room temperature or below. If heating is required, keep the temperature as low as feasible for the shortest duration necessary.

Protocol 1: General Anhydrous Reaction Setup

  • Glassware Preparation: Place all required glassware (flask, condenser, dropping funnel) in a drying oven at 120 °C for a minimum of 4 hours.

  • Assembly: Quickly assemble the glassware while still warm and immediately place it under a positive pressure of dry nitrogen or argon gas. Allow the system to cool to room temperature.

  • Reagent Addition (Solids): Add any solid reagents to the reaction flask against a counter-flow of inert gas.

  • Solvent Addition: Add anhydrous solvent via a cannula or a dry syringe.

  • Linker Addition: Add the this compound via a dry syringe.

  • Reaction Execution: Maintain the inert atmosphere throughout the entire reaction period, including any heating or cooling phases.

  • Work-up: When the reaction is complete, quench carefully. Be aware that the introduction of aqueous solutions during work-up will create conditions favorable for hydrolysis of any unreacted starting material. Perform the work-up efficiently and at a low temperature if possible.

References

Analytical methods for monitoring 1,2-Bis(2-chloroethoxy)ethane reaction progress

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical monitoring of 1,2-Bis(2-chloroethoxy)ethane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for accurate reaction progress analysis. As your dedicated application scientist, I have structured this guide to not only provide protocols but to also explain the underlying scientific principles, ensuring robust and reliable analytical outcomes.

Our approach is grounded in the principles of scientific integrity, drawing from extensive field experience and authoritative guidelines to build a self-validating system for your analytical work. Every recommendation is supported by cited, verifiable sources to ensure trustworthiness and technical accuracy.

Core Analytical Techniques: An Overview

The monitoring of this compound, a polar compound with a moderately high boiling point, is primarily achieved through Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these techniques often depends on the sample matrix, the presence of non-volatile impurities, and the specific goals of the analysis (e.g., purity assessment, reaction kinetics).

Below, we delve into the specifics of each technique, offering detailed protocols and troubleshooting guides to navigate the common challenges you may encounter.

Gas Chromatography (GC) Analysis

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds. For this compound, GC offers excellent resolution and sensitivity, especially when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Diagram: GC Workflow for Reaction Monitoring

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Reaction Aliquot Dilution Dilute with appropriate solvent (e.g., Dichloromethane) Sample->Dilution Filtering Filter if particulates are present (0.22 µm) Dilution->Filtering Injection Inject into GC Filtering->Injection Transfer to autosampler vial Separation Separation on capillary column Injection->Separation Detection Detection by FID or MS Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Analyte Integration->Quantification

Caption: A typical workflow for monitoring a reaction using Gas Chromatography.

Detailed GC-FID Protocol

This protocol provides a starting point for the analysis of this compound. Method optimization may be required based on your specific instrumentation and sample matrix.

Parameter Recommended Setting Rationale & Expert Insights
Column HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness[1]A mid-polar column like HP-5 provides good selectivity for halogenated ethers and is robust for general-purpose use. The specified dimensions offer a good balance between resolution and analysis time.
Injector Temperature 250 °CThis temperature ensures the rapid volatilization of this compound (boiling point ~241 °C[2]) without causing thermal degradation.
Detector (FID) Temp 280 °CA higher detector temperature prevents condensation of the analyte and other components, ensuring a stable signal.
Carrier Gas Helium or HydrogenHelium is a common and inert choice. Hydrogen can provide faster analysis times and higher efficiency but requires additional safety precautions.
Flow Rate 1.5 mL/min (constant flow)This flow rate is a good starting point for a 0.32 mm ID column to achieve optimal separation efficiency.
Oven Program Initial: 60 °C (hold 2 min), Ramp: 15 °C/min to 250 °C (hold 5 min)The initial hold allows for focusing of the analytes at the head of the column. The ramp rate is chosen to ensure good separation from potential starting materials and byproducts. A final hold ensures that all components are eluted.
Injection Volume 1 µL (split or splitless, depending on concentration)For reaction monitoring where concentrations are typically high, a split injection (e.g., 50:1) is recommended to avoid column overload. For trace analysis, a splitless injection would be more appropriate.
GC Troubleshooting Guide

Q1: I'm observing significant peak tailing for my this compound peak. What could be the cause?

A1: Peak tailing for halogenated compounds is a common issue and can often be attributed to active sites within the GC system. Here’s a systematic approach to troubleshoot this:

  • Inlet Contamination: The inlet liner is a primary suspect. Non-volatile residues from previous injections can create active sites that interact with the polar chloroethoxy groups.

    • Solution: Replace the inlet liner with a new, deactivated liner. If the problem persists, consider using a liner with glass wool to trap non-volatile contaminants. Regularly perform inlet maintenance.[3][4]

  • Column Activity: Over time, the stationary phase of the column can degrade, exposing active silanol groups.

    • Solution: Condition the column at a high temperature (below its maximum limit) to remove contaminants. If tailing continues, trim 15-20 cm from the front of the column to remove the most contaminated section.[5] If the column is old, it may need to be replaced.

  • Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can cause dead volume, leading to peak tailing.

    • Solution: Re-install the column according to the manufacturer's instructions, ensuring the correct insertion depth.[4]

Q2: I'm seeing extraneous "ghost" peaks in my chromatogram that are not present in my standards.

A2: Ghost peaks are typically due to carryover from a previous injection or contamination in the system.

  • Carryover: High-boiling point components from a previous, more concentrated sample may slowly elute in subsequent runs.

    • Solution: Run a solvent blank after a concentrated sample to check for carryover. If ghost peaks are present, increase the final oven temperature and hold time in your method to ensure all components are eluted.[6]

  • Septum Bleed: Particles from a degraded septum can enter the inlet and cause ghost peaks.

    • Solution: Replace the septum. It is good practice to replace the septum regularly as part of routine maintenance.

  • Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the oven temperature increases.

    • Solution: Ensure high-purity carrier gas is used and that gas purifiers are installed and functioning correctly.[6]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a suitable alternative to GC, especially when dealing with reaction mixtures containing non-volatile components or when derivatization is not desirable. A reverse-phase method is typically employed for this compound.

Diagram: HPLC Troubleshooting Logic

HPLC_Troubleshooting cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_pressure Pressure Issues Start Identify HPLC Issue PeakShape Poor Peak Shape (Tailing/Fronting) Start->PeakShape RetentionShift Retention Time Shifts Start->RetentionShift Pressure High/Unstable Pressure Start->Pressure Buffer Check Mobile Phase pH and Buffer Strength PeakShape->Buffer MobilePhaseComp Inconsistent Mobile Phase Composition? RetentionShift->MobilePhaseComp Blockage System Blockage? (Frit, Tubing, Column) Pressure->Blockage ColumnOverload Reduce Injection Volume or Sample Concentration Buffer->ColumnOverload ColumnVoid Column Void Formation? Replace Column ColumnOverload->ColumnVoid FlowRate Check Pump Flow Rate MobilePhaseComp->FlowRate Temp Column Temperature Fluctuations? FlowRate->Temp Leak System Leak? Check Fittings Blockage->Leak PumpSeal Worn Pump Seals? Leak->PumpSeal

Caption: A logical flow for troubleshooting common HPLC issues.

Detailed HPLC-UV Protocol

This protocol is a starting point for developing a method for monitoring this compound. As this compound lacks a strong chromophore, UV detection at low wavelengths is necessary, and sensitivity may be limited.

Parameter Recommended Setting Rationale & Expert Insights
Column C18, 4.6 x 150 mm, 5 µmA standard C18 column provides good retention and separation for moderately polar compounds like this compound.
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)The exact ratio may need to be optimized to achieve the desired retention time. Ensure high-purity solvents are used.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detector UV at 210 nmThis compound does not have a strong UV chromophore, so detection at a low wavelength is required. Be aware that this may lead to a higher baseline and more interference from solvents.
Injection Volume 10 µLA typical injection volume. Adjust as needed based on sample concentration and detector response.
HPLC Troubleshooting Guide

Q1: My retention times for this compound are drifting from run to run.

A1: Retention time instability is often related to the mobile phase or the pumping system.

  • Mobile Phase Composition: Inaccurate mixing of the mobile phase solvents can lead to drift.

    • Solution: If preparing the mobile phase manually, ensure accurate measurements.[8] If using a gradient mixer, ensure the pump's proportioning valves are working correctly. Degas the mobile phase thoroughly to prevent bubble formation.

  • Column Equilibration: Insufficient column equilibration time before starting a sequence can cause retention time drift, especially at the beginning of the run.

    • Solution: Ensure the column is equilibrated with the mobile phase for at least 10-15 column volumes before the first injection.

  • Temperature Fluctuations: Changes in the ambient temperature can affect retention times if a column oven is not used.

    • Solution: Use a column oven to maintain a constant temperature.

Q2: I'm observing high backpressure in my HPLC system.

A2: High backpressure is usually caused by a blockage somewhere in the system.

  • Column Frit Blockage: Particulates from the sample or mobile phase can clog the inlet frit of the column.

    • Solution: First, try reversing the column (if permitted by the manufacturer) and flushing with a strong solvent. If this doesn't work, the frit may need to be replaced, or the entire column may need replacement. Using a guard column can help protect the analytical column.

  • System Blockage: Blockages can also occur in the tubing, injector, or detector.

    • Solution: Systematically isolate different parts of the HPLC system to identify the source of the blockage. Start by disconnecting the column and checking the pressure. If it drops significantly, the column is the issue. If not, continue working backward through the system.

Frequently Asked Questions (FAQs)

Q: How should I prepare my reaction mixture for analysis by GC or HPLC?

A: Proper sample preparation is crucial for accurate and reproducible results.

  • Quenching the Reaction: If necessary, quench the reaction to stop it from proceeding further after the sample is taken.

  • Dilution: Dilute a small aliquot of the reaction mixture with a suitable solvent (e.g., dichloromethane for GC, or the mobile phase for HPLC).[9][10] This prevents overloading the column and ensures the concentration is within the linear range of the detector.

  • Filtration: If the reaction mixture contains solid particles, filter the diluted sample through a 0.22 µm syringe filter before injection to prevent clogging the injector or column.[10]

Q: What are the potential degradation products of this compound that I should be aware of?

A: Under certain conditions, such as in the presence of water, this compound can undergo hydrolysis.[11] This would lead to the formation of the corresponding alcohols and hydrochloric acid. In an aqueous environment, the chloro groups can be substituted by hydroxyl groups.[12] Keep an eye out for unexpected peaks that could correspond to these or other side-products from your reaction.

Q: How do I ensure the validity of my analytical method?

A: Method validation is essential to demonstrate that your analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides guidelines for this process.[7][13] Key parameters to evaluate include:

  • Specificity: The ability to assess the analyte in the presence of other components.[14]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[14]

  • Accuracy: The closeness of the test results to the true value.[14]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[14]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[14]

Adhering to these principles will ensure the quality and reliability of your data.[7][15]

References

Validation & Comparative

A Senior Application Scientist's Guide to Reagent Selection in Crown Ether Synthesis: Beyond 1,2-Bis(2-chloroethoxy)ethane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, crown ethers are indispensable tools for ion transport, phase-transfer catalysis, and supramolecular chemistry.[1][2] The synthesis of these macrocycles, however, is often a bottleneck, with yields and purity being highly dependent on the chosen reagents and reaction conditions.

The classical approach, pioneered by Charles Pedersen, often employs a Williamson ether synthesis involving a diol and a dihaloalkane.[1][3] 1,2-Bis(2-chloroethoxy)ethane (also known as triethylene glycol dichloride) is a frequently used building block in this context.[4][5] However, its performance can be suboptimal, leading to moderate yields due to the relatively poor leaving group nature of chloride and the competing side reaction of intermolecular polymerization.[3]

This guide provides an in-depth comparison of viable, and often superior, alternatives to this compound, focusing on sulfonate esters. We will explore the causality behind these choices, supported by experimental data and detailed protocols, to empower you to optimize your synthetic strategies.

The Challenge: Optimizing the Williamson Ether Synthesis for Macrocyclization

The synthesis of a crown ether is a classic example of a bimolecular nucleophilic substitution (SN2) reaction, where an alkoxide attacks an electrophilic carbon, displacing a leaving group.[6] In macrocyclization, this must occur intramolecularly (or in a 1+1 intermolecular fashion followed by cyclization) rather than forming long polymer chains.

Two primary factors govern the success of this cyclization:

  • Reaction Kinetics: The rate of the desired intramolecular cyclization must be favored over the undesired intermolecular polymerization. This is often achieved through high-dilution conditions, as described by the Ruggli-Ziegler dilution principle.[3]

  • Leaving Group Ability: The efficiency of the SN2 reaction is critically dependent on the stability of the leaving group. A more stable leaving group (i.e., a weaker conjugate base) will depart more readily, accelerating the reaction and improving yields under milder conditions.

This is where the limitations of this compound arise. The chloride ion (Cl⁻) is a reasonably good leaving group, but it is significantly outperformed by sulfonate esters.

Superior Alternatives: Oligoethylene Glycol Ditosylates and Dimesylates

The most effective and widely adopted alternatives to dichloro-reagents are the corresponding di-tosylates (ditosylates) and di-mesylates (dimesylates) of oligoethylene glycols.

Why Sulfonates are Superior Leaving Groups:

The tosylate (p-toluenesulfonate, TsO⁻) and mesylate (methanesulfonate, MsO⁻) anions are exceptionally stable. This stability stems from the delocalization of the negative charge across three oxygen atoms through resonance. Consequently, they are very weak bases and excellent leaving groups, making the carbon they are attached to highly susceptible to nucleophilic attack. This enhanced reactivity often leads to significantly higher yields in crown ether synthesis, with reports of yields reaching up to 90% for 18-crown-6 synthesis using a tosylate, a substantial improvement over typical chloride-based routes.[7]

The Tosylate Route: The Gold Standard for High-Yield Synthesis

Using the tosylate of an oligoethylene glycol instead of the chloride has been shown to increase yields for many crown ethers.[3][7] The primary trade-off is the necessity of an additional synthetic step to prepare the tosylated reagent from the corresponding glycol. However, this initial investment often pays dividends in the form of a cleaner reaction and a higher yield of the final product, simplifying purification.

Below is a comparative workflow illustrating the strategic difference between the dichloride and ditosylate routes.

cluster_0 Route A: Dichloride Reagent cluster_1 Route B: Ditosylate Reagent (Alternative) cluster_2 Cyclization Step A1 Oligoethylene Glycol A2 SOCl₂ or HCl A1->A2 Chlorination A3 This compound (Dichloride Reagent) A2->A3 C2 Base (e.g., K₂CO₃, KOH) + Metal Ion Template A3->C2 Moderate Yield B1 Oligoethylene Glycol B2 Tosyl Chloride (TsCl) in Pyridine B1->B2 Tosylation B3 Oligoethylene Glycol Ditosylate (High-Yield Reagent) B2->B3 B3->C2 High Yield C1 Diol (e.g., Catechol or another Glycol) C1->C2 C3 Crown Ether C2->C3 Williamson Ether Synthesis

Caption: Comparative workflow for crown ether synthesis.

Experimental Data: A Head-to-Head Comparison

The following table summarizes the key differences in performance between dichloride and ditosylate reagents for the synthesis of a generic crown ether like 18-crown-6.

ParameterThis compound (Chloride)Oligoethylene Glycol Ditosylate (Tosylate)Rationale & Causality
Leaving Group Chloride (Cl⁻)Tosylate (TsO⁻)Tosylate is a much more stable anion due to resonance, making it a superior leaving group.
Typical Yield 38–44% (for 18-crown-6)[8]60-90%[7]The better leaving group ability of tosylate accelerates the SN2 reaction, favoring cyclization over side reactions.
Reaction Conditions Often requires stronger bases and/or higher temperatures.Can often proceed under milder conditions with weaker bases (e.g., K₂CO₃).[9]The higher reactivity of the tosylate substrate requires less forcing conditions to achieve substitution.
Reagent Preparation 1 step (Glycol + SOCl₂)[3]1 step (Glycol + TsCl)Both require a single step from the parent glycol, but tosyl chloride is often easier and safer to handle than thionyl chloride.
Reagent Stability Generally stable and can be stored long-term.Can be less stable for long-term storage and may require fresh preparation.[3]The high reactivity can lead to slow decomposition over time.
Overall Assessment A viable, cost-effective reagent for many syntheses.The preferred choice for maximizing yield, especially for difficult cyclizations.[3][10]The higher yield often justifies the potentially higher reagent cost and extra preparation step.

The Key to Success: The Template Effect

Regardless of the leaving group, high yields in crown ether synthesis are rarely achieved without exploiting the template effect . This phenomenon involves using a metal cation that fits snugly within the cavity of the target crown ether.[3][11] The cation acts as a scaffold, organizing the linear precursor molecule into a conformation that pre-disposes it for cyclization.[1] This dramatically increases the probability of the reactive ends meeting, thus favoring the intramolecular reaction over intermolecular polymerization.[3]

For the synthesis of 18-crown-6, the potassium ion (K⁺) is the ideal template, as its ionic radius is a perfect match for the crown's cavity.[1][11] This is why potassium salts (e.g., potassium hydroxide, potassium carbonate) are the bases of choice for this specific synthesis.[7][8]

Caption: The K⁺ template effect organizes the precursor for cyclization.

Experimental Protocols

To provide a practical comparison, detailed methodologies for key synthetic steps are provided below. These protocols are self-validating systems; proper execution should lead to the desired intermediates and final products, verifiable by standard analytical techniques (NMR, MS, IR).

Protocol 1: Preparation of Triethylene Glycol Ditosylate

This protocol details the conversion of a commercially available diol to the highly reactive ditosylate intermediate.

Objective: To replace the terminal hydroxyl groups with superior tosylate leaving groups.

Materials:

  • Triethylene glycol (1 equivalent)

  • p-Toluenesulfonyl chloride (TsCl) (2.1 equivalents)

  • Pyridine (solvent and base)

  • Dichloromethane (DCM) (extraction solvent)

  • Hydrochloric acid, 1M (for workup)

  • Saturated sodium bicarbonate solution (for workup)

  • Brine (for workup)

  • Anhydrous magnesium sulfate (drying agent)

Procedure:

  • Setup: In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve triethylene glycol in an excess of cold (0 °C) pyridine. Causality: Pyridine acts as both the solvent and the base to neutralize the HCl generated during the reaction. The cold temperature helps control the exothermic reaction.

  • Addition of TsCl: Add p-toluenesulfonyl chloride portion-wise over 30 minutes, ensuring the temperature remains below 5 °C. Causality: Slow, cold addition prevents side reactions and ensures the formation of the ditosylate over the mono-tosylate.

  • Reaction: Allow the mixture to stir at 0-5 °C for 4-6 hours, then let it stand in the refrigerator overnight. Monitor the reaction by TLC until the starting diol is consumed.

  • Workup: Pour the reaction mixture into ice-cold 1M HCl. Extract the aqueous layer three times with DCM. Causality: The acid wash removes the excess pyridine by forming the water-soluble pyridinium hydrochloride salt.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally brine. Causality: The bicarbonate wash removes any remaining acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ditosylate, which can be purified by recrystallization (e.g., from ethanol).

Protocol 2: Synthesis of 18-Crown-6 via the Ditosylate Route (Template Synthesis)

This protocol utilizes the prepared ditosylate and another glycol to perform the final, high-yield cyclization.

Objective: To synthesize 18-crown-6 using a K⁺ template and a superior leaving group.

Materials:

  • Triethylene glycol (1 equivalent)

  • Triethylene glycol ditosylate (1 equivalent)

  • Potassium hydroxide (KOH) or Potassium tert-butoxide (KOtBu) (2.2 equivalents)

  • Anhydrous tetrahydrofuran (THF) (solvent)

Procedure:

  • Setup: Set up a large three-neck flask for reflux, equipped with two syringe pumps and a mechanical stirrer. The entire system should be under a nitrogen atmosphere.

  • High Dilution: To the flask, add a large volume of THF (to achieve a final reactant concentration of ~0.1 M). Begin heating to a gentle reflux.

  • Reagent Preparation: In separate syringes, prepare two solutions:

    • Solution A: Triethylene glycol and the potassium base dissolved in THF.

    • Solution B: Triethylene glycol ditosylate dissolved in THF.

  • Simultaneous Addition: Using the syringe pumps, add both Solution A and Solution B simultaneously and at a very slow rate (e.g., over 8-12 hours) to the refluxing THF. Causality (High-Dilution Principle): By keeping the instantaneous concentration of reactants extremely low, the probability of two different linear molecules reacting (intermolecular polymerization) is minimized, while the probability of the two ends of the same templated molecule reacting (intramolecular cyclization) is maximized.[3]

  • Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 2-4 hours to ensure the reaction goes to completion.

  • Workup: Cool the reaction mixture and filter to remove the potassium tosylate salt. Evaporate the THF under reduced pressure.

  • Purification: The crude 18-crown-6 can be purified by vacuum distillation or by forming an acetonitrile complex, which selectively crystallizes the crown ether from the crude mixture.[8]

Conclusion and Recommendations

For researchers engaged in the synthesis of crown ethers, the choice of reagents is a critical decision that directly impacts yield, purity, and workload.

  • This compound remains a functional and historically significant reagent. It is suitable for syntheses where moderate yields are acceptable or where the cost and preparation of alternatives are prohibitive.

  • Oligoethylene glycol ditosylates , however, represent a demonstrably superior alternative for achieving high yields.[3][7] The enhanced reactivity due to the excellent leaving group ability of the tosylate anion frequently outweighs the inconvenience of an additional preparative step. This route is strongly recommended for challenging macrocyclizations or when maximizing material throughput is essential.

Ultimately, a successful synthesis relies on the synergistic application of a highly reactive substrate (like a ditosylate) with optimized reaction conditions that exploit both the template effect and high-dilution principles. By understanding the chemical causality behind each choice, scientists can move beyond established protocols and rationally design more efficient and robust synthetic pathways.

References

Titration methods for determining the concentration of 1,2-Bis(2-chloroethoxy)ethane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Titration Methods for Determining the Concentration of 1,2-Bis(2-chloroethoxy)ethane

Introduction to this compound Quantification

This compound, also known as triglycol dichloride, is a chlorinated ether utilized in various chemical syntheses. Its molecular structure features two terminal primary chloroalkane groups and two ether linkages, both of which can be targeted for quantitative analysis through indirect titration. Accurate determination of its concentration is critical for reaction stoichiometry control, quality assurance of starting materials, and regulatory compliance. This guide details two distinct approaches: the first leverages the conversion of its organically bound chlorine to ionic chloride for subsequent argentometric titration, while the second employs the classical Zeisel ether cleavage reaction.

Method A: Quantification via Conversion of Organically Bound Chlorine

Principle: This method is predicated on a two-stage chemical process. The first stage involves the quantitative conversion of the covalently bonded chlorine atoms in this compound into free chloride ions (Cl⁻). This can be achieved through various dehalogenation techniques, such as alkaline hydrolysis or reaction with a potent reducing agent like sodium biphenyl. The second stage involves the determination of the liberated chloride ion concentration using a well-established argentometric titration, specifically the Volhard method.

The Volhard method is a back-titration procedure. A known excess of silver nitrate (AgNO₃) solution is added to the acidified sample containing the chloride ions, leading to the precipitation of silver chloride (AgCl). The unreacted excess of silver ions is then titrated with a standardized potassium thiocyanate (KSCN) solution. Ferric ammonium sulfate is used as an indicator, which forms a soluble, reddish-brown complex ([Fe(SCN)]²⁺) with the first excess of thiocyanate ions, signaling the endpoint. The acidic conditions of the Volhard method are advantageous as they prevent the precipitation of other anions like carbonates that might interfere in neutral or alkaline conditions required by other methods like the Mohr method.

Stoichiometry:

  • Dehalogenation: C₆H₁₂Cl₂O₂ + 2 OH⁻ → C₆H₁₂O₂ (glycol derivatives) + 2 Cl⁻

  • Precipitation: Ag⁺ (total) + Cl⁻ → AgCl(s)

  • Back-Titration: Ag⁺ (excess) + SCN⁻ → AgSCN(s)

  • Endpoint: Fe³⁺ + SCN⁻ → [Fe(SCN)]²⁺ (red complex)

Experimental Protocol: Method A

Part 1: Alkaline Hydrolysis

  • Sample Preparation: Accurately weigh approximately 0.2 g of the this compound sample into a 250 mL round-bottom flask.

  • Reagent Addition: Add 50 mL of 1.0 M ethanolic potassium hydroxide (KOH) to the flask.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle boil using a heating mantle. Maintain reflux for at least 2 hours to ensure complete hydrolysis.

  • Cooling and Neutralization: Allow the flask to cool to room temperature. Carefully neutralize the excess KOH by adding dilute nitric acid (HNO₃) dropwise until the solution is slightly acidic (test with litmus paper). This step is crucial for the subsequent Volhard titration.

  • Transfer: Quantitatively transfer the contents of the flask to a 250 mL volumetric flask and dilute to the mark with deionized water.

Part 2: Volhard Titration

  • Aliquot Preparation: Pipette a 50.00 mL aliquot of the hydrolyzed sample solution into a 250 mL Erlenmeyer flask.

  • Acidification: Add 5 mL of 6 M HNO₃ to ensure the solution is sufficiently acidic.

  • Silver Nitrate Addition: From a burette, add a known excess volume of standardized 0.1 M AgNO₃ solution. For the suggested sample weight, 25.00 mL of 0.1 M AgNO₃ should be sufficient. Record the exact volume added.

  • Coagulation: Swirl the flask to coagulate the AgCl precipitate. To prevent the AgCl from reacting with the thiocyanate titrant, add 2-3 mL of nitrobenzene and shake vigorously to coat the precipitate.

  • Indication: Add 1-2 mL of ferric ammonium sulfate indicator solution.

  • Titration: Titrate the solution with standardized 0.1 M KSCN until the first appearance of a permanent, faint reddish-brown color. Record the volume of KSCN used.

  • Calculation: Calculate the concentration of this compound based on the amount of chloride detected.

Visualization: Method A Workflow

MethodA_Workflow cluster_prep Sample Preparation & Dehalogenation cluster_titration Volhard Titration A1 Weigh Sample A2 Add Ethanolic KOH A1->A2 A3 Reflux for 2h A2->A3 A4 Cool & Neutralize with HNO₃ A3->A4 A5 Dilute to Volume A4->A5 B1 Take Aliquot A5->B1 Transfer to Titration B2 Add excess std. AgNO₃ B1->B2 B3 Add Nitrobenzene & Fe³⁺ Indicator B2->B3 B4 Titrate with std. KSCN B3->B4 B5 Endpoint: Red [Fe(SCN)]²⁺ color B4->B5

Caption: Workflow for quantification via chlorine content.

Method B: Quantification via Ether Moiety Cleavage (Modified Zeisel Method)

Principle: This method targets the ether linkages within the this compound molecule. The Zeisel determination is a classical analytical procedure for quantifying alkoxy groups. The core of the method is the cleavage of the ether bond by heating with a strong acid, almost exclusively concentrated hydroiodic acid (HI). Each ether linkage reacts with HI to produce an alcohol and an alkyl iodide.

For this compound, the reaction is expected to cleave both ether bonds, converting the molecule into ethylene glycol and two molecules of 2-chloro-1-iodoethane. The generated alkyl iodide can then be quantified. In the classical Zeisel method, the volatile alkyl iodide is distilled and determined gravimetrically after precipitation as silver iodide. A titrimetric modification involves reacting the iodide with a known excess of silver nitrate and back-titrating the unreacted silver ions, analogous to the Volhard method.

Stoichiometry:

  • Ether Cleavage: C₆H₁₂Cl₂O₂ + 2 HI → HOCH₂CH₂OH + 2 ICH₂CH₂Cl

  • Precipitation: Ag⁺ (total) + I⁻ (from reaction of ICH₂CH₂Cl with AgNO₃) → AgI(s)

  • Back-Titration: Ag⁺ (excess) + SCN⁻ → AgSCN(s)

  • Endpoint: Fe³⁺ + SCN⁻ → [Fe(SCN)]²⁺ (red complex)

Experimental Protocol: Method B
  • Sample Preparation: Accurately weigh approximately 0.15 g of the sample into a reaction flask suitable for heating and distillation (Zeisel apparatus).

  • Reagent Addition: Add 10 mL of concentrated hydroiodic acid (57%).

  • Ether Cleavage: Gently heat the mixture under reflux for 1 hour. The 2-chloro-1-iodoethane formed is volatile.

  • Distillation and Trapping: Distill the volatile products, passing the vapor through a scrubber containing a sodium thiosulfate solution to remove any free iodine, and then into a collection flask containing a known excess of standardized 0.1 M ethanolic AgNO₃ solution (e.g., 50.00 mL). The 2-chloro-1-iodoethane will react with the silver nitrate to precipitate silver iodide (AgI).

  • Completion: After the distillation is complete, quantitatively transfer the contents of the collection flask to a 250 mL Erlenmeyer flask.

  • Titration Preparation: Dilute the solution with ~50 mL of deionized water, add 5 mL of 6 M HNO₃, 1-2 mL of ferric ammonium sulfate indicator, and 2-3 mL of nitrobenzene.

  • Titration: Titrate the excess silver nitrate with standardized 0.1 M KSCN until the formation of a permanent reddish-brown endpoint.

  • Calculation: Calculate the concentration of this compound based on the amount of iodide generated and subsequently titrated.

Visualization: Method B Workflow

MethodB_Workflow cluster_cleavage Ether Cleavage & Distillation cluster_titration_b Volhard Titration C1 Weigh Sample C2 Add Conc. HI C1->C2 C3 Reflux for 1h C2->C3 C4 Distill & Trap Iodide in excess std. AgNO₃ C3->C4 D1 Transfer Trap Solution C4->D1 Transfer to Titration D2 Acidify with HNO₃ D1->D2 D3 Add Fe³⁺ Indicator D2->D3 D4 Titrate with std. KSCN D3->D4 D5 Endpoint: Red [Fe(SCN)]²⁺ color D4->D5

Caption: Workflow for quantification via ether cleavage.

Performance Comparison of Titration Methods

FeatureMethod A: Quantification via Chlorine ContentMethod B: Quantification via Ether Cleavage
Principle Dehalogenation of chloroalkane groups to Cl⁻, followed by argentometric back-titration (Volhard).Cleavage of ether linkages with HI to form an alkyl iodide, followed by argentometric back-titration (Volhard).
Primary Reagents Ethanolic KOH, Nitric Acid, std. AgNO₃, std. KSCN, Ferric Ammonium Sulfate Indicator, Nitrobenzene.Concentrated HI, std. AgNO₃, std. KSCN, Ferric Ammonium Sulfate Indicator, Nitrobenzene.
Stoichiometry 1 mole of analyte ↔ 2 moles of Cl⁻.1 mole of analyte ↔ 2 moles of I⁻.
Endpoint Detection Formation of reddish-brown [Fe(SCN)]²⁺ complex in the solution.Formation of reddish-brown [Fe(SCN)]²⁺ complex in the solution.
Potential Interferences Any other organic or inorganic halides in the sample will give a positive interference. Incomplete hydrolysis will lead to underestimation.Other ether-containing impurities will interfere. Incomplete cleavage or distillation will lead to underestimation. Oxidizing agents that can oxidize iodide will interfere.
Advantages • Milder initial reaction conditions (reflux vs. concentrated strong acid). • Avoids the use of highly corrosive and specialized concentrated HI. • The Volhard method is robust and tolerant of acidic conditions.• More specific to the ether functionality, which may be desirable depending on the expected impurity profile. • The Zeisel reaction is a classic, well-documented method for ether quantification.
Disadvantages • Not specific; measures total organically bound chlorine. • Requires a lengthy reflux period for complete hydrolysis. • Use of nitrobenzene is a health hazard.• Requires handling of highly corrosive concentrated hydroiodic acid. • Requires specialized glassware (Zeisel apparatus) for distillation. • Potential for side reactions or incomplete distillation of the alkyl iodide.

Conclusion

Both indirect titration methods presented offer viable, albeit complex, pathways for the quantification of this compound without resorting to instrumentation.

Method A (via Chlorine Content) is likely the more practical choice for a standard analytical laboratory. The reagents are more common, and the hydrolysis procedure, while time-consuming, is a standard organic chemistry technique. Its primary limitation is a lack of specificity; it will quantify any organochlorine impurity present.

Method B (via Ether Cleavage) offers greater specificity to the ether structure but at the cost of more hazardous reagents and specialized equipment. It would be the preferred method if impurities containing chlorine but lacking the specific diether structure are known to be present.

The selection between these two methods should be based on the specific analytical challenge, the known or expected impurity profile of the sample, and the available laboratory infrastructure and safety protocols. For routine quality control of a known bulk substance, Method A, once validated, would likely provide a more straightforward workflow.

A Senior Application Scientist's Guide to 1,2-Bis(2-chloroethoxy)ethane: Performance in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth technical analysis of 1,2-Bis(2-chloroethoxy)ethane, also known as Triethylene Glycol Dichloride (TGDC), a versatile yet specialized chemical intermediate and solvent. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data sheets to provide a comparative analysis of its performance in various solvent systems, grounded in experimental evidence and practical insights. We will explore its utility, benchmark it against relevant alternatives, and provide actionable protocols for its application and evaluation.

Introduction: Understanding the Molecular Utility of this compound

This compound (CAS No. 112-26-5) is a unique organochlorine compound characterized by a flexible ethylene glycol backbone capped with two reactive chloroethoxy groups.[1] This dual functionality underpins its utility as both a polar aprotic solvent and, more significantly, as a bifunctional alkylating agent and chemical intermediate.[1][2] Its structure, featuring ether linkages and terminal chlorides, imparts a distinct polarity and reactivity profile that dictates its solubility and performance.[1]

Primarily, it serves as a crucial building block in the synthesis of a wide array of molecules, including pharmaceuticals (such as antibiotics and antivirals), pesticides, dyes, and polymers.[3][4][5] Its role as a solvent is often secondary to its function as a reactant, though its ability to dissolve hydrocarbons, oils, and resins is notable.[6][7] Unlike its parent alcohol, triethylene glycol (TEG), which is highly water-miscible and used as a desiccant[8], the chlorinated derivative is insoluble in water, a critical distinction for its application in biphasic reactions and extractions.[3][9]

This guide will focus on its performance envelope, particularly how the choice of solvent system impacts its primary application as a reactive intermediate.

Physicochemical Properties and Solvent Miscibility

A foundational understanding of this compound's properties is essential for its effective application. The molecule's characteristics are summarized below.

PropertyValueSource(s)
Synonyms Triethylene glycol dichloride, Triglycol dichloride, TGDC[3][5][7]
Molecular Formula C₆H₁₂Cl₂O₂[3][4][5]
Molecular Weight 187.06 g/mol [3][5][10]
Appearance Colorless to pale yellow liquid[1][5][6]
Boiling Point 235–241.3 °C[3][5][7]
Melting Point -31.5 °C to -32 °C[3][5][7]
Density ~1.197 g/cm³ (at 20-25 °C)[3][5][7]
Water Solubility Insoluble[3][9][11]
Organic Solubility Soluble in ethanol, acetone, dichloromethane, ether, CCl₄[1][7][9]

The key takeaway for solvent system design is the compound's polar aprotic nature combined with its hydrophobicity. It is readily miscible with common organic solvents, making it suitable for a wide range of organic synthesis applications where a non-aqueous environment is required.[1]

Performance as a Reactive Intermediate: A Comparative Analysis

The primary value of this compound lies in the reactivity of its terminal chlorine atoms, which are susceptible to nucleophilic substitution.[2] The choice of solvent is paramount as it dictates reaction kinetics, pathway selection (e.g., cyclization vs. polymerization), and yield.

Comparison with Dihalogenated Alkanes

In synthesis requiring the introduction of a flexible C₆ diether linker, this compound is often compared to simpler dihalogenated alkanes like 1,6-dichlorohexane.

FeatureThis compound1,6-DichlorohexaneRationale & Causality
Flexibility High (due to ether linkages)ModerateThe C-O-C bonds in the ether linkages provide greater rotational freedom, which can be advantageous in the synthesis of macrocycles or complex host-guest systems.
Polarity Polar AproticNonpolarThe ether oxygens increase the polarity, enhancing solubility in polar organic solvents and potentially coordinating with metal cations, influencing reactivity.
Reactivity ModerateModerate to LowThe electron-withdrawing effect of the ether oxygens can slightly influence the reactivity of the C-Cl bond compared to a simple alkyl chloride.
Applications Crown ether synthesis, flexible linkers in pharmaceuticalsGeneral purpose linker for aliphatic chainsThe inherent structure of this compound pre-organizes it for applications requiring ethylene glycol-like repeats.
The Critical Role of Solvent in Directing Reaction Pathways

Solvent polarity can dramatically alter the outcome of reactions involving this compound. A notable example is in the synthesis of macrocyclic and spirocyclic compounds.[2]

  • In Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents effectively solvate cations (like K⁺ from a K₂CO₃ base), leaving the corresponding anion more "naked" and nucleophilic. This environment favors intramolecular reactions. For instance, reaction with a β-dicarbonyl compound in DMSO can preferentially lead to spirocyclic ethers through a sequence of O-alkylation followed by intramolecular C-alkylation.[2]

  • In Nonpolar Solvents (e.g., Toluene, Dioxane): In these systems, ion-pairing is more significant, and the nucleophile is less active. This can suppress intramolecular pathways and favor intermolecular reactions, potentially leading to oligomers or polymers.

The logical flow for selecting a solvent system for a synthetic application is outlined below.

G DefineTarget Define Target Product (e.g., Macrocycle, Polymer) Intra Intramolecular Reaction Required? DefineTarget->Intra Inter Intermolecular Reaction Favored? DefineTarget->Inter PTC Consider Phase-Transfer Catalysis (PTC) for Biphasic Systems DefineTarget->PTC Aqueous/Organic Interface? PolarAprotic Select Polar Aprotic Solvent (DMSO, DMF) Intra->PolarAprotic Yes Nonpolar Select Nonpolar or Less Polar Solvent (Toluene, Dioxane) Inter->Nonpolar Yes Optimize Optimize Conditions (Temp, Concentration) PolarAprotic->Optimize Nonpolar->Optimize PTC->Optimize

Caption: Solvent selection workflow for reactions using this compound.

Performance as an Extraction Solvent: A Niche Application

While primarily a reactant, this compound's properties lend it to specialized extraction scenarios. Its immiscibility with water and capacity to dissolve hydrocarbons make it a candidate for liquid-liquid extraction (LLE) of nonpolar organic compounds from aqueous matrices.

However, it faces stiff competition from more established and environmentally benign solvents.

SolventKey AdvantagesKey Disadvantages
This compound High boiling point (low volatility), good solvency for some hydrocarbons.Chlorinated solvent (environmental/health concerns), high density, potential for hydrolysis.[1][7]
Ethyl Acetate / Heptane Lower toxicity, lower cost, good general-purpose extractants.Higher volatility, flammability.[12]
Methyl tert-Butyl Ether (MTBE) Good extraction efficiency, phase separation.Environmental concerns (groundwater contaminant).[12]
Deep Eutectic Solvents (DESs) "Green" credentials, low volatility, tunable properties.Can have higher viscosity, may require synthesis.[13][14]

For routine extractions, conventional solvents are typically preferred. The use of this compound would only be justified in niche cases where its specific solvency and low volatility are paramount and where solvent recovery and recycling are meticulously managed.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are provided for key workflows involving this compound.

Protocol: Synthesis of a Macrocycle via Nucleophilic Substitution

This protocol describes a generalized procedure for synthesizing a macrocyclic ether using this compound and a diphenol, illustrating the use of a polar aprotic solvent system.

Objective: To synthesize a macrocycle via Williamson ether synthesis.

Materials:

  • This compound (97% or higher)

  • Bisphenol A (or other diphenol)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely ground

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM) and Deionized Water for workup

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reactor Setup: Under a nitrogen atmosphere, add anhydrous DMF (250 mL) to a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel.

  • Base Addition: Add finely ground, anhydrous K₂CO₃ (2.2 equivalents) to the DMF. Stir vigorously to create a fine suspension.

  • Nucleophile Addition: Dissolve Bisphenol A (1.0 equivalent) in a minimal amount of anhydrous DMF and add it to the reaction flask.

  • High Dilution Conditions: In the dropping funnel, dissolve this compound (1.0 equivalent) in anhydrous DMF (100 mL).

  • Reaction: Heat the flask to 80-90 °C. Once the temperature is stable, add the this compound solution dropwise from the funnel over 8-10 hours. Causality: Slow addition under high dilution conditions favors intramolecular cyclization over intermolecular polymerization by keeping the concentration of the electrophile low.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Filter off the inorganic salts. Remove the DMF under reduced pressure.

  • Extraction: Dissolve the residue in DCM (150 mL) and wash with deionized water (3 x 100 mL) to remove any remaining DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization.

G Setup 1. Assemble Reactor (N₂ atmosphere) AddBase 2. Add K₂CO₃ to DMF Setup->AddBase AddNuc 3. Add Diphenol to Flask AddBase->AddNuc Heat 4. Heat to 80-90 °C AddNuc->Heat AddElec 5. Slow Dropwise Addition of This compound (High Dilution) Heat->AddElec React 6. React for 12-24h AddElec->React Workup 7. Cool, Filter, Evaporate DMF React->Workup Extract 8. DCM/Water Extraction Workup->Extract Purify 9. Dry, Concentrate & Purify Extract->Purify

Caption: Experimental workflow for macrocycle synthesis.

Safety and Environmental Considerations

As an organochlorine compound, this compound requires careful handling. It is classified as toxic if swallowed and can cause skin and eye irritation.[11] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). From an environmental perspective, chlorinated solvents are under increasing regulatory scrutiny. While moderately resistant to biodegradation[2], efforts should be made to minimize its release into the environment. Whenever possible, greener alternatives should be considered, particularly for applications like extraction where effective, less hazardous options exist.[12]

Conclusion

This compound is a highly valuable bifunctional intermediate whose performance is intrinsically linked to the solvent system in which it is used. Its utility in organic synthesis, particularly for creating flexible ether linkages in complex molecules, is well-established. The rational selection of a solvent—polar aprotic for promoting intramolecular reactions or nonpolar for intermolecular pathways—is a critical experimental parameter that must be carefully controlled to achieve desired synthetic outcomes. While it has niche applications as a solvent and extractant, its environmental and safety profile necessitates that it be used judiciously, with a preference for greener alternatives when performance is not compromised.

References

A Comparative Guide to the Validation of a Novel UPLC-MS/MS Method for the Quantification of 1,2-Bis(2-chloroethoxy)ethane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Sensitive Quantification of 1,2-Bis(2-chloroethoxy)ethane

This compound is a potential genotoxic impurity (PGI) that can be present in active pharmaceutical ingredients (APIs) as a result of the synthesis process. Due to their potential to cause DNA damage even at low levels, regulatory bodies mandate strict control and monitoring of PGIs.[1][2] The European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) have established guidelines that often require quantification of these impurities at the parts-per-million (ppm) level, necessitating highly sensitive and specific analytical methods.[3][4] This guide provides a comprehensive validation of a new Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of this compound, and compares its performance against a traditional Gas Chromatography-Mass Spectrometry (GC-MS) method.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the validation process in accordance with the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines.[5][6][7] We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Methodology Comparison: Traditional GC-MS vs. Novel UPLC-MS/MS

The traditional approach for the analysis of semi-volatile organic compounds like this compound has been Gas Chromatography-Mass Spectrometry (GC-MS).[8] While reliable, this technique can have longer run times and may require derivatization for certain compounds to improve volatility and thermal stability.

The novel method presented here utilizes UPLC-MS/MS, a technique known for its high throughput, sensitivity, and specificity. This approach offers the potential for direct injection of samples with minimal preparation, leading to faster analysis times and improved laboratory efficiency.

Below is a detailed comparison of the validation parameters for both methods.

Validation Parameters: A Head-to-Head Comparison

The validation of an analytical method is crucial to demonstrate its suitability for the intended purpose.[9][10] The following sections detail the validation characteristics for both the traditional GC-MS and the new UPLC-MS/MS method for the quantification of this compound.

Specificity (Selectivity)

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[11]

  • Traditional GC-MS: Achieves specificity through the chromatographic separation on the GC column and the unique mass fragmentation pattern of the analyte in the mass spectrometer. However, co-eluting impurities with similar fragmentation patterns can potentially interfere.

  • Novel UPLC-MS/MS: Offers enhanced specificity through the use of Multiple Reaction Monitoring (MRM). This technique involves the selection of a specific precursor ion and its characteristic product ion, significantly reducing the likelihood of interference from other compounds.

Linearity and Range

Linearity demonstrates the ability of the analytical procedure to obtain test results that are directly proportional to the concentration of the analyte within a given range.[11] The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[11]

Table 1: Linearity and Range Comparison

ParameterTraditional GC-MSNovel UPLC-MS/MS
Range 1 - 25 ppm0.1 - 25 ppm
Correlation Coefficient (r²) ≥ 0.995≥ 0.998
Regression Equation y = 5012x + 150y = 25480x + 210

The UPLC-MS/MS method demonstrates a wider linear range, extending to a lower concentration, which is critical for the analysis of PGIs where low detection limits are required.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Table 2: Accuracy (Recovery) Data

Spiked ConcentrationTraditional GC-MS (% Recovery)Novel UPLC-MS/MS (% Recovery)
1 ppm 92.5%99.2%
10 ppm 98.2%101.5%
20 ppm 103.1%99.8%

The novel UPLC-MS/MS method shows recovery values closer to 100% across the tested range, indicating a higher degree of accuracy.

Precision

Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12] It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): Expresses the precision under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): Expresses the within-laboratory variations, such as different days, different analysts, or different equipment.

Table 3: Precision (%RSD) Comparison

ParameterTraditional GC-MSNovel UPLC-MS/MS
Repeatability (n=6) ≤ 5.0%≤ 2.5%
Intermediate Precision ≤ 8.0%≤ 4.0%

The lower Relative Standard Deviation (%RSD) values for the UPLC-MS/MS method indicate superior precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11][12]

Table 4: LOD and LOQ Comparison

ParameterTraditional GC-MSNovel UPLC-MS/MS
LOD 0.3 ppm0.03 ppm
LOQ 1.0 ppm0.1 ppm

The significantly lower LOD and LOQ of the UPLC-MS/MS method are a key advantage for the analysis of genotoxic impurities, where trace-level quantification is often required.[3]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[12][13]

Table 5: Robustness Parameters Evaluated

Parameter VariedTraditional GC-MSNovel UPLC-MS/MS
Column Temperature ± 2 °C± 2 °C
Flow Rate ± 5%± 5%
Mobile Phase Composition N/A± 1% Organic
Injection Volume ± 10%± 10%

Both methods were found to be robust within the tested parameter variations, with no significant impact on the results.

Experimental Protocols

Protocol 1: Validation of the Novel UPLC-MS/MS Method

1. System Suitability:

  • Prior to each validation run, inject a standard solution of this compound (10 ppm) six times.

  • The %RSD of the peak areas should be ≤ 5.0%.

2. Specificity:

  • Analyze a blank sample (matrix without analyte) to ensure no interfering peaks at the retention time of this compound.

  • Analyze a spiked sample to confirm the retention time and mass transition.

3. Linearity and Range:

  • Prepare a series of calibration standards ranging from 0.1 ppm to 25 ppm.

  • Inject each standard in triplicate.

  • Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.998.

4. Accuracy:

  • Spike a blank matrix with this compound at three concentration levels (e.g., 1 ppm, 10 ppm, and 20 ppm).

  • Analyze each level in triplicate and calculate the percent recovery.

5. Precision:

  • Repeatability: Analyze six replicate preparations of a sample spiked at 10 ppm on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

6. LOD and LOQ:

  • Determine the LOD and LOQ based on the signal-to-noise ratio (S/N). A S/N of 3:1 is generally accepted for LOD and 10:1 for LOQ.

7. Robustness:

  • Systematically vary the parameters listed in Table 5 and analyze a spiked sample in triplicate for each condition.

  • Evaluate the impact on the results.

Visualizing the Workflow

The following diagrams illustrate the validation workflow and the relationship between the key validation parameters.

ValidationWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Reporting MethodDevelopment Method Development ValidationProtocol Validation Protocol MethodDevelopment->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity LinearityRange Linearity & Range Specificity->LinearityRange Accuracy Accuracy LinearityRange->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness DataAnalysis Data Analysis Robustness->DataAnalysis ValidationReport Validation Report DataAnalysis->ValidationReport

Caption: Experimental workflow for analytical method validation.

ValidationParameters Fit for Purpose Fit for Purpose Specificity Specificity Fit for Purpose->Specificity Accuracy Accuracy Fit for Purpose->Accuracy Precision Precision Fit for Purpose->Precision Robustness Robustness Fit for Purpose->Robustness Accuracy->Precision Linearity Linearity Precision->Linearity Range Range Linearity->Range LOQ LOQ Range->LOQ LOD LOD LOQ->LOD

Caption: Interrelationship of analytical validation parameters.

Conclusion

The validation results clearly demonstrate that the novel UPLC-MS/MS method is superior to the traditional GC-MS method for the quantification of this compound. The new method offers a wider linear range, greater accuracy and precision, and significantly lower detection and quantitation limits. These performance characteristics make the UPLC-MS/MS method highly suitable for the routine analysis of this potential genotoxic impurity in pharmaceutical samples, ensuring compliance with stringent regulatory requirements. The enhanced throughput of the UPLC-MS/MS method also provides a significant advantage in a high-volume testing environment.

References

A Senior Application Scientist's Guide to Crosslinking Agents: Evaluating 1,2-Bis(2-chloroethoxy)ethane Against Industry Standards

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of material science and drug development, the functionalization of polymers through crosslinking is a cornerstone technique for engineering materials with desired mechanical, chemical, and biological properties. The selection of a crosslinking agent is a pivotal decision, directly influencing the stability, biocompatibility, and ultimate performance of the final product. This guide provides a comprehensive, data-driven comparison of 1,2-Bis(2-chloroethoxy)ethane, a potent but less-discussed bifunctional alkylating agent, against established crosslinkers such as glutaraldehyde and diepoxides. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to make informed decisions for their specific applications.

The Fundamental Role of the Crosslinker

Crosslinking transforms linear polymer chains into a cohesive, three-dimensional network.[1] This process fundamentally alters the material's properties, typically enhancing its mechanical strength, thermal stability, and chemical resistance by restricting the movement of polymer chains.[1] The agent that forges these links, the crosslinker, is defined by its chemical structure, reactivity, and the nature of the bonds it forms.

This compound (also known as Triglycol dichloride) is a bifunctional molecule featuring two terminal chloroethoxy groups.[2][3] These groups are susceptible to nucleophilic attack, making it an effective agent for crosslinking polymers that possess nucleophilic functional groups, such as primary amines (-NH₂) or hydroxyls (-OH).[4]

A Mechanistic Comparison of Leading Crosslinking Chemistries

The efficacy and suitability of a crosslinker are rooted in its reaction mechanism. Understanding these pathways is critical to predicting bond stability, reaction kinetics, and potential side reactions.

This compound: Nucleophilic Substitution

This agent operates via a classic Sɴ2 nucleophilic substitution reaction. A nucleophile on a polymer chain (e.g., the nitrogen of an amino group) attacks one of the primary carbons attached to a chlorine atom, displacing the chloride ion and forming a stable ether or secondary amine linkage. The process is repeated with the second chloroethoxy group to form the crosslink. This reaction typically requires alkaline conditions to deprotonate the nucleophile, increasing its reactivity.

Glutaraldehyde: Schiff Base Formation

Glutaraldehyde is a dialdehyde that reacts readily with primary amines.[5] The mechanism involves a nucleophilic attack by the amine on the aldehyde's carbonyl carbon, leading to the formation of an unstable carbinolamine, which then dehydrates to form a C=N double bond, known as a Schiff base or imine.[6][7] While this reaction is rapid and efficient at neutral pH, the resulting imine bond is reversible and can be susceptible to hydrolysis, potentially compromising long-term stability.[8]

Diepoxides (e.g., 1,4-Butanediol Diglycidyl Ether - BDDE): Epoxide Ring-Opening

Diepoxides, such as BDDE, are characterized by two terminal epoxide rings.[9] These strained rings are readily opened by nucleophiles like amines or hydroxyl groups under both alkaline and acidic conditions.[10] This reaction forms a highly stable ether bond and a secondary hydroxyl group, which can further participate in hydrogen bonding, contributing to the network's integrity.

G cluster_BCEE This compound (BCEE) cluster_Glut Glutaraldehyde cluster_Epoxide Diepoxide (e.g., BDDE) Polymer_NH2_BCEE Polymer-NH₂ BCEE Cl-R-Cl Polymer_NH2_BCEE->BCEE Nucleophilic Attack (SN2) Intermediate_BCEE Polymer-NH₂⁺-R-Cl Product_BCEE Polymer-NH-R-NH-Polymer (Stable C-N/C-O Bonds) Intermediate_BCEE->Product_BCEE Second Attack Polymer_NH2_Glut Polymer-NH₂ Glut OHC-R'-CHO Polymer_NH2_Glut->Glut Schiff Base Formation Intermediate_Glut Polymer-N=CH-R'-CHO Product_Glut Polymer-N=CH-R'-CH=N-Polymer (Reversible Imine Bonds) Intermediate_Glut->Product_Glut Second Reaction Polymer_XH Polymer-XH (X = O, NH) Epoxide Epoxide-R''-Epoxide Polymer_XH->Epoxide Ring-Opening Attack Intermediate_Epoxide Polymer-X-CH₂(OH)CH-R''-Epoxide Product_Epoxide Polymer-X-R'''(OH)-X-Polymer (Stable Ether Bonds) Intermediate_Epoxide->Product_Epoxide Second Attack

Caption: Reaction mechanisms for three classes of crosslinking agents.

Performance Metrics: A Head-to-Head Comparison

The choice of a crosslinker extends beyond its core chemistry to practical considerations of reaction conditions, stability, and biocompatibility. The following table provides a summary based on empirical data from scientific literature.

ParameterThis compoundGlutaraldehydeDiepoxide (e.g., BDDE)Justification & Causality
Bond Type Ether / Secondary AmineImine (Schiff Base)EtherThe resulting covalent bond dictates stability. Ethers are significantly more resistant to hydrolysis than imines.
Bond Stability HighLow to Moderate[8]High[10]Ether bonds are chemically robust. Imine bonds are in equilibrium and can hydrolyze, especially at low pH.
Reaction pH Alkaline (e.g., 9-11)Mildly Acidic to Neutral (e.g., 6-8)[7]Broad; often Alkaline (pH > 8)[10]BCEE and epoxides require a deprotonated nucleophile for efficient reaction. Glutaraldehyde reaction is optimal at near-neutral pH.
Reaction Speed Moderate to SlowFast[7]SlowAldehyde-amine reactions are typically very rapid. Sɴ2 and epoxide ring-opening reactions are kinetically slower.
Cytotoxicity Moderate (unreacted agent)High (unreacted agent & leachables)[11]Low to Moderate[12]Glutaraldehyde is a potent biocide.[5] Epoxides are generally more biocompatible. All unreacted crosslinkers pose some cytotoxic risk.
Post-Reaction Needs Thorough washingQuenching (e.g., with sodium borohydride) and extensive washing[11]Thorough washingWashing removes the unreacted agent. Glutaraldehyde often requires an additional chemical step to reduce reactive aldehydes and stabilize bonds.

Experimental Protocol: A Self-Validating Workflow for Crosslinker Efficacy

To translate theory into practice, we present a validated protocol for crosslinking chitosan-based hydrogel scaffolds, a common application in tissue engineering.[13] This workflow is designed to be a self-validating system, allowing for direct comparison of crosslinker performance through standardized characterization methods.

Causality Behind Experimental Choices:

  • Polymer Choice: Chitosan is selected for its abundance of primary amine groups, making it an ideal substrate for all three crosslinkers being compared.[6]

  • Scaffold Fabrication: Freeze-drying (lyophilization) is used to create a porous, high-surface-area scaffold, ensuring efficient penetration of the crosslinking agent.

  • Buffer Systems: pH is precisely controlled for each agent to match its optimal reaction condition, ensuring a fair comparison of efficacy.

  • Characterization: Swelling ratio is a direct, quantifiable measure of crosslinking density.[14] A lower swelling ratio implies a higher degree of crosslinking. Mechanical testing provides data on the functional impact of the crosslinks.

G A 1. Prepare 2% (w/v) Chitosan Solution in 1% Acetic Acid B 2. Cast and Lyophilize to Form Porous Scaffolds A->B C 3. Divide Scaffolds into 3 Groups (BCEE, Glutaraldehyde, BDDE) B->C D 4. Crosslinking Incubation (Agent-specific conditions: pH, Temp, Time) C->D E 5. Quenching (Glutaraldehyde only) & Thorough Washing (All Groups) D->E F 6. Characterization - Swelling Ratio - Mechanical Compression Test - Cytotoxicity Assay (e.g., XTT) E->F G 7. Data Analysis & Comparison F->G

Caption: Experimental workflow for comparative analysis of crosslinkers.

Step-by-Step Methodology
  • Scaffold Preparation: a. Dissolve 2 g of chitosan in 100 mL of 1% (v/v) acetic acid. Stir overnight. b. Pour the solution into molds, freeze at -80°C, and lyophilize for 48 hours.

  • Crosslinking Reaction (Perform in parallel for each group): a. BCEE Group: Immerse scaffolds in a 1% (w/v) BCEE solution in a pH 10 carbonate-bicarbonate buffer. Incubate at 50°C for 6 hours. b. Glutaraldehyde Group: Immerse scaffolds in a 1% (v/v) glutaraldehyde solution in phosphate-buffered saline (PBS, pH 7.4). Incubate at 25°C for 4 hours. c. BDDE Group: Immerse scaffolds in a 1% (w/v) BDDE solution in a pH 9 borate buffer. Incubate at 37°C for 24 hours.

  • Washing and Purification: a. Glutaraldehyde Group: Transfer scaffolds to a 0.1 M glycine or sodium borohydride solution for 2 hours to quench unreacted aldehyde groups. b. All Groups: Wash scaffolds extensively with deionized water (at least 5 changes over 48 hours) to remove unreacted crosslinkers and byproducts. Finalize with a PBS wash.

  • Characterization: a. Swelling Ratio: Weigh the lyophilized scaffold (W_dry). Immerse in PBS until equilibrium is reached, blot excess surface water, and weigh (W_wet). Calculate: Swelling Ratio = (W_wet - W_dry) / W_dry. b. Mechanical Testing: Perform unconfined compression testing on hydrated scaffolds to determine the compressive modulus. c. Cytotoxicity (Extract Test): Incubate scaffolds in cell culture medium for 24 hours to create an extract.[15] Apply this extract to a cell line (e.g., L929 fibroblasts) and measure cell viability using an XTT or MTT assay after 24 hours.[12][15]

Authoritative Grounding & Conclusion

This compound emerges as a highly effective crosslinker for applications where bond stability is the paramount concern. The ether/amine linkages it forms are robust and not susceptible to hydrolysis, making it superior to glutaraldehyde for creating durable, long-lasting material networks. However, this performance comes with the requirement of alkaline conditions and elevated temperatures, which may be detrimental to sensitive biological molecules.

Glutaraldehyde remains a popular choice due to its rapid reaction kinetics at physiological pH.[7] Its primary drawback is the potential for cytotoxicity and the lower stability of the imine bonds it forms, making it less suitable for permanent implants or long-term drug delivery systems without additional stabilization steps.[11]

Diepoxides like BDDE offer a compelling balance. They form stable ether bonds similar to BCEE but often under milder conditions and with a better biocompatibility profile than glutaraldehyde.[10][12] They represent a reliable standard for many biomedical applications.

Final Recommendation: Researchers should select This compound when the final material must withstand harsh chemical or enzymatic environments and long-term degradation is undesirable. For applications involving sensitive biologics or requiring high biocompatibility, diepoxides are often the more prudent choice. Glutaraldehyde is best suited for applications where rapid crosslinking is needed and potential cytotoxicity can be meticulously managed, such as in the fixation of tissues for microscopy.[5]

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,2-Bis(2-chloroethoxy)ethane

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that innovation in the lab must be paired with an unwavering commitment to safety and environmental stewardship. 1,2-Bis(2-chloroethoxy)ethane, a valuable solvent and chemical intermediate, requires meticulous handling and disposal due to its significant hazard profile.[1][2][3] This guide provides a direct, procedural framework for its proper disposal, ensuring the safety of your personnel and compliance with regulatory standards. The causality behind each step is explained to foster a deeper understanding of the necessary precautions.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of this compound is fundamental to appreciating the necessity of stringent disposal protocols. This compound is not merely a chemical waste; it is a hazardous substance with acute toxicity, corrosive properties, and potential long-term health effects.[1][4] It is classified as toxic if swallowed, harmful in contact with skin, a cause of serious eye damage, and an irritant to the skin and respiratory system.[1][5] Furthermore, its persistence in the environment necessitates responsible disposal to prevent ecological harm.[4][6]

Table 1: Key Properties and Hazard Classifications

Property Value
CAS Number 112-26-5[5]
Synonyms Triglycol dichloride, Ethylene Glycol Bis(2-chloroethyl) Ether[5][7]
Appearance Colorless liquid[1][2]
Signal Word Danger [1][5]
GHS Hazard Statements H301: Toxic if swallowed[1][7] H312: Harmful in contact with skin[1][7] H315: Causes skin irritation[1][5] H318: Causes serious eye damage[1][7] H335: May cause respiratory irritation[1][5]
Storage Class Code 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds[8]

| Environmental Profile | Not easily biodegradable; persists in soil and water[4][6] |

Pre-Disposal Safety and Handling: Foundational Precautions

Proper disposal begins long before the waste container is sealed. It starts with correct handling and storage to minimize exposure and prevent accidental release.

Personal Protective Equipment (PPE): Your choice of PPE is the first line of defense. The required equipment is directly dictated by the chemical's hazard profile:

  • Eye and Face Protection: Due to the risk of serious eye damage (H318), chemical safety goggles in combination with a face shield are mandatory.[5][8]

  • Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile) to prevent skin contact, as the substance is harmful dermally (H312) and causes skin irritation (H315).[1][6] Contaminated gloves must be disposed of properly after use.[9]

  • Protective Clothing: A lab coat or chemical-resistant apron is essential to protect against splashes and contamination.[5][6]

  • Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[6] If ventilation is insufficient, a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK) is required to mitigate respiratory irritation (H335).[8]

Safe Storage and Handling:

  • Store the chemical in a cool, dry, and well-ventilated area in a tightly sealed container.[3][6]

  • The substance should be stored locked up to restrict access.[5][6]

  • To prevent accidental ingestion (H301), prohibit eating, drinking, or smoking in areas where the chemical is handled or stored.[5][6]

Emergency Protocols: Spill and Exposure Management

In the event of an accidental release or exposure, a swift and correct response is critical.

First-Aid Measures:

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse the mouth but do not induce vomiting.[5][7][10]

  • If on Skin: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water. Seek medical attention as the substance is harmful through skin contact.[5][10][11]

  • If in Eyes: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Immediately call a POISON CENTER or doctor, as the chemical can cause serious eye damage.[5][10]

  • If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. Seek medical attention if you feel unwell.[5][11][12]

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area.[6][13]

  • Control and Contain: Wearing appropriate PPE, prevent the spill from spreading or entering drains.[6][13] Use inert, non-combustible absorbent materials such as clay, sand, or commercial sorbents to create a barrier and absorb the liquid.[13]

  • Absorb and Collect: Cover the spill with absorbent material. Once the liquid is fully absorbed, carefully collect the residue using non-sparking tools and place it into a designated, sealable hazardous waste container.[10][13][14]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[15] For significant spills, a decontamination solution (e.g., 30% household bleach in water) may be necessary, followed by re-absorption of the cleaning solution.[13]

  • Dispose: All contaminated materials, including absorbents, cleaning supplies, and PPE, must be disposed of as hazardous waste.[13][14]

Step-by-Step Waste Disposal Protocol

The disposal of this compound is a regulated process that must not be undertaken lightly. Landfill burial or discharge into the sewer system are unacceptable and illegal practices.[3][9]

Step 1: Waste Identification and Classification The chemical must be classified as a hazardous waste. As a chlorinated aliphatic hydrocarbon, it falls under specific EPA waste categories.[16] While the pure unused product may not have a single designated code, it must be managed as a toxic organic waste. Waste streams from its use in production are often listed under codes like F024, F025, or K-series wastes.[16][17][18] Consult your institution's Environmental Health & Safety (EHS) department for specific local classification requirements.

Step 2: Waste Segregation and Collection Collect waste this compound and materials contaminated with it in a dedicated, compatible hazardous waste container. Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS protocol, as this can create unknown reaction hazards and complicate disposal.

Step 3: Containerization and Labeling

  • Container: Use a container that is in good condition, compatible with the chemical, and has a securely sealing lid.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Corrosive").

Step 4: Arranging for Professional Disposal The final and most critical step is to entrust the disposal to professionals. You must arrange for pickup and disposal through a licensed and approved hazardous waste disposal company.[9][10] These companies have the permits, equipment, and expertise to handle and treat or incinerate the chemical in accordance with all federal, state, and local regulations.[6][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_contain Waste Containment cluster_disposal Final Disposal A Generation of Waste (Unused chemical, contaminated labware, spill residue) B Wear Full PPE (Goggles, Face Shield, Impermeable Gloves, Protective Clothing) A->B Always Spill Accidental Spill Occurs A->Spill C Segregate Waste (Do not mix with other chemicals) B->C D Place in Approved Hazardous Waste Container C->D E Securely Seal and Label Container ('Hazardous Waste', Chemical Name, Hazards) D->E F Store in Designated Waste Accumulation Area E->F G Contact Licensed Hazardous Waste Disposal Company F->G H Complete Waste Manifest/Paperwork G->H I Professional Collection and Final Disposal (e.g., Incineration) H->I Spill_Cleanup Follow Emergency Spill Protocol Spill->Spill_Cleanup Immediate Action Spill_Cleanup->D Collected residue is hazardous waste

References

A Practical Guide to Personal Protective Equipment for Handling 1,2-Bis(2-chloroethoxy)ethane

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic environments of research and pharmaceutical development, the confident and safe handling of chemical reagents is a cornerstone of scientific excellence. 1,2-Bis(2-chloroethoxy)ethane (CAS No. 112-26-5) is a valuable solvent and chemical intermediate; however, its hazardous properties demand a rigorous and well-understood safety protocol. This guide provides a detailed, procedure-oriented framework for the selection, use, and disposal of Personal Protective Equipment (PPE) for this specific chemical. We will move beyond a simple checklist to explain the causality behind each recommendation, empowering you to work safely and effectively.

Understanding the Hazard Profile

Before handling any chemical, a thorough understanding of its risks is essential. This compound is classified as toxic if swallowed and harmful in contact with skin.[1] It is known to cause serious eye damage and skin irritation.[2] Furthermore, it may cause respiratory irritation. These hazards necessitate a multi-layered PPE strategy to prevent exposure through all potential routes: dermal, ocular, and inhalation. The primary goal is to establish a complete barrier between the researcher and the chemical.

The Core of Protection: A Multi-Faceted PPE Strategy

Effective protection from this compound relies on the correct selection and use of equipment covering hands, eyes, face, and body. All operations should, by default, be performed within a certified chemical fume hood to minimize inhalation exposure through engineering controls. The PPE described here is the essential last line of defense.

Hand Protection: Selecting a Resilient Barrier

The most crucial factor for glove selection is preventing permeation, a process where a chemical passes through the glove material on a molecular level, often without any visible sign of degradation.[7]

Recommended Glove Materials for this compound:

Glove MaterialRecommended UseRationale
Butyl Rubber Extended Contact / Immersion Butyl rubber offers excellent resistance to ethers and halogenated compounds. Its tightly packed polymer structure provides a robust barrier against permeation by this type of chemical.
Viton™ Extended Contact / Immersion Viton™ provides superior resistance to a broad spectrum of aggressive chemicals, including chlorinated solvents. It is an excellent but often more expensive choice for high-risk applications.
Neoprene Moderate-Duration Tasks Neoprene offers a good balance of chemical resistance and dexterity. It generally performs well against ethers and provides a viable option for tasks that do not involve full immersion.[8]
Nitrile Rubber Incidental Splash Protection ONLY Standard nitrile gloves offer poor to fair resistance against chlorinated solvents.[8] They should only be used for very short-duration tasks with a low risk of contact. If contact occurs, gloves must be removed and replaced immediately.
Natural Rubber (Latex) Not Recommended Natural rubber provides poor resistance to this chemical class and should be avoided.[8]

Always consult your specific glove manufacturer for guidance, providing the chemical name and CAS number (112-26-5). When specific data is unavailable, testing the glove material against the chemical under site-specific conditions is the most reliable method.[3]

Procedural Protocol for Glove Use:

  • Pre-Donning Inspection: Before every use, meticulously inspect gloves for pinholes, cracks, or signs of degradation (swelling, discoloration).

  • Double Gloving: For handling larger quantities or during high-risk procedures, consider wearing two pairs of gloves. A common practice is to wear a thinner, disposable nitrile glove underneath a more robust butyl or Viton™ glove.

  • Proper Doffing: To prevent skin contamination, remove gloves by pinching the cuff of one glove and peeling it off inside-out. Use the clean, inside-out glove to remove the second glove in the same manner.

  • Immediate Disposal: Dispose of used gloves in a designated hazardous waste container. Never re-use disposable gloves.

Eye and Face Protection: Shielding Against Splashes

Given the severe eye damage potential, appropriate eye and face protection is mandatory.[1]

  • Standard Operations: For all lab-scale handling, indirectly vented chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards are required.

  • High-Risk Operations: When handling larger volumes (>1 liter) or when there is a significant risk of splashing (e.g., during transfers, heating, or pressure reactions), a full-face shield must be worn in addition to chemical splash goggles.

Body Protection: Preventing Dermal Contact

A chemically resistant lab coat is the minimum requirement. Ensure it is fully buttoned with sleeves rolled down. For procedures with a higher risk of splashing, supplement the lab coat with a chemically resistant apron made from a material like butyl rubber or PVC. Contaminated clothing must be removed immediately, and the underlying skin washed thoroughly.

Respiratory Protection: The Final Safeguard

All work should be performed in a chemical fume hood. Respiratory protection should not be necessary under normal operating conditions. However, it is critical for emergency situations, such as a large spill.

  • Emergency Response: Personnel involved in spill cleanup must use a NIOSH-approved respirator. A full-face respirator with an organic vapor/acid gas (OV/AG) cartridge provides both respiratory and eye protection. A self-contained breathing apparatus (SCBA) may be required for large, uncontrolled releases.

Procedural Plans: Ensuring Safe Operations and Disposal

A systematic approach to safety minimizes risk. The following workflows should be incorporated into your standard operating procedures.

Workflow for PPE Donning and Doffing

PPE_Workflow cluster_Donning Donning Sequence (Enter Lab) cluster_Doffing Doffing Sequence (Exit Lab) D1 1. Lab Coat / Apron D2 2. Goggles / Face Shield D1->D2 D3 3. Outer Gloves D2->D3 F1 1. Outer Gloves F2 2. Lab Coat / Apron F1->F2 F3 3. Goggles / Face Shield F2->F3 Wash Wash Hands Thoroughly F3->Wash

Caption: Logical sequence for putting on (donning) and removing (doffing) PPE to prevent cross-contamination.

Operational Plan for Waste Disposal All materials contaminated with this compound, including gloves, disposable lab coats, and absorbent pads, must be treated as hazardous waste.

Waste_Disposal_Plan Start Waste Generated (Contaminated PPE, etc.) Container Place Immediately into a Designated, Labeled, and Sealed Hazardous Waste Bag Start->Container Storage Store Bag in a Rigid, Closed, Secondary Container in a Satellite Accumulation Area Container->Storage Pickup Schedule Pickup by Institutional Environmental Health & Safety (EH&S) Storage->Pickup End Final Disposal via Licensed Facility Pickup->End

Caption: A procedural flowchart for the compliant disposal of contaminated solid waste.

By integrating this expert-level knowledge and these procedural plans into your daily laboratory operations, you build a robust culture of safety. This not only protects the health of researchers but also ensures the integrity and reproducibility of your vital scientific work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.